molecular formula C9H11NO2 B154052 3-(Dimethylamino)benzoic acid CAS No. 99-64-9

3-(Dimethylamino)benzoic acid

Cat. No.: B154052
CAS No.: 99-64-9
M. Wt: 165.19 g/mol
InChI Key: NEGFNJRAUMCZMY-UHFFFAOYSA-N
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Description

3-(Dimethylamino)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7197. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - meta-Aminobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethylamino)benzoic acid
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InChI

InChI=1S/C9H11NO2/c1-10(2)8-5-3-4-7(6-8)9(11)12/h3-6H,1-2H3,(H,11,12)
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InChI Key

NEGFNJRAUMCZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H11NO2
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DSSTOX Substance ID

DTXSID7059199
Record name Benzoic acid, 3-(dimethylamino)-
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Molecular Weight

165.19 g/mol
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name 3-Dimethylaminobenzoic acid
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CAS No.

99-64-9
Record name 3-(Dimethylamino)benzoic acid
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Record name 3-(Dimethylamino)benzoic acid
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Record name Benzoic acid, 3-(dimethylamino)-
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Record name 3-dimethylaminobenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-(Dimethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 3-(Dimethylamino)benzoic acid. The information is intended to support researchers, scientists, and professionals in the fields of chemistry and drug development.

Core Chemical Properties

This compound, also known as 3-Dimethylaminobenzoic acid, is a benzoic acid derivative. It is a light yellow to yellow-beige crystalline powder.[1][2]

Identifiers
IdentifierValue
IUPAC Name This compound[3]
CAS Number 99-64-9[3]
Molecular Formula C₉H₁₁NO₂[3]
Molecular Weight 165.19 g/mol [3]
InChI Key NEGFNJRAUMCZMY-UHFFFAOYSA-N[4]
SMILES CN(C)c1cccc(c1)C(=O)O[4]
Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
Melting Point 148-150 °C[1][2][4][5]
Boiling Point 293.03 °C (rough estimate)[2]
Density 1.1603 g/cm³ (rough estimate)[2]
pKa 3.36 ± 0.10 (Predicted)[2]
Solubility Soluble in methanol (50 mg/mL).[1][2][4] Insoluble in water.[1][2]
Appearance Light yellow to yellow-beige crystalline powder.[1][6]

Spectral Data

Detailed spectral information is crucial for the identification and characterization of this compound.

Spectrum TypeKey Data
Mass Spectrometry Molecular Ion: m/z 165.[3]
Infrared (IR) Spectroscopy Conforms to standard spectra.[6]
¹H NMR Spectrum available.[7]
¹³C NMR Spectrum available.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reductive methylation of 3-nitrobenzoic acid.

Reaction: 3-Nitrobenzoic acid is reduced to 3-aminobenzoic acid, which is then methylated in situ using formaldehyde.

Example Protocol:

  • Reaction Setup: To a solution of 3-nitrobenzoic acid in methanol, add a palladium on carbon (Pd/C) catalyst.[1]

  • Hydrogenation: The mixture is subjected to a hydrogen atmosphere at an elevated temperature (e.g., 64 °C) until the uptake of hydrogen ceases, indicating the complete reduction of the nitro group to an amino group.[1]

  • Methylation: A solution of formaldehyde is then slowly added to the reaction mixture while maintaining the hydrogen atmosphere. The reaction is continued until hydrogen uptake ceases again.[1]

  • Work-up: The catalyst is removed by filtration. The filtrate is concentrated to precipitate the product, this compound. The precipitate is collected by filtration, washed with water, and dried.[1]

Below is a Graphviz diagram illustrating the general workflow for the synthesis of this compound.

G cluster_0 Synthesis Workflow start Start with 3-Nitrobenzoic Acid and Pd/C catalyst in Methanol hydrogenation Hydrogenation (H2 atmosphere, 64 °C) Reduction of Nitro Group start->hydrogenation Step 1 methylation Slow addition of Formaldehyde In situ Methylation hydrogenation->methylation Step 2 workup Filtration to remove catalyst Concentration of filtrate methylation->workup Step 3 product Precipitation, filtration, and drying of This compound workup->product Step 4

Synthesis Workflow Diagram
Analytical Method: High-Performance Liquid Chromatography (HPLC)

An established reverse-phase HPLC method can be used for the analysis of this compound.

Method Details:

  • Column: Newcrom R1 HPLC column.

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.

  • Application: This method is suitable for purity analysis and can be adapted for preparative separation to isolate impurities. It is also applicable for pharmacokinetic studies.

Biological Activity and Applications

Use in Peroxidase Assays

This compound is a key reagent in a sensitive chromogenic assay for the determination of peroxidase and manganese peroxidase activity.[1]

Assay Principle:

The assay is based on the oxidative coupling of 3-methyl-2-benzothiazolinone hydrazone (MBTH) and this compound (DMAB) in the presence of hydrogen peroxide (H₂O₂) and the peroxidase enzyme. This reaction produces a deep purple-blue colored product with a maximum absorbance at 590 nm. The high extinction coefficient of the product allows for the detection of low enzyme activities.

Below is a Graphviz diagram illustrating the principle of the peroxidase assay.

G cluster_1 Peroxidase Assay Principle MBTH MBTH (3-methyl-2-benzothiazolinone hydrazone) Coupling Oxidative Coupling Reaction MBTH->Coupling DMAB DMAB (this compound) DMAB->Coupling H2O2 H₂O₂ H2O2->Coupling Peroxidase Peroxidase Enzyme Peroxidase->Coupling catalyzes Product Deep Purple-Blue Product (Absorbance at 590 nm) Coupling->Product

Peroxidase Assay Diagram
Sirtuin Inhibition Studies

Research has indicated that a positional isomer, 4-(Dimethylamino)benzoic acid, acts as a weak inhibitor of yeast sirtuin (Sir2p). The study suggested that the relative positions of the dimethylamino and carboxylic acid groups are important for this activity. While this points to a potential area of investigation, there is currently limited information on the specific sirtuin inhibitory activity of this compound.

Safety and Handling

This compound is known to cause skin and serious eye irritation. It may also cause respiratory irritation.

Precautionary Measures:

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]

  • Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.

This guide provides a foundational understanding of this compound for scientific and research applications. For more detailed information, please refer to the cited sources.

References

3-(Dimethylamino)benzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(Dimethylamino)benzoic acid, a versatile benzoic acid derivative. It covers its chemical and physical properties, synthesis methodologies, and notable applications in various scientific fields.

Structural Formula and Chemical Identity

This compound, also known as N,N-Dimethyl-m-aminobenzoic acid, is an organic compound with the chemical formula C₉H₁₁NO₂.[1][2] Its structure consists of a benzoic acid core substituted with a dimethylamino group at the meta-position.

SMILES: CN(C)c1cccc(c1)C(=O)O[3][4]

InChI Key: NEGFNJRAUMCZMY-UHFFFAOYSA-N[3][4][5]

Physicochemical Properties

Quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 165.19 g/mol [1][4][5]
Melting Point 148-150 °C[4][6][7]
Appearance Light yellow to yellow-beige crystalline powder[6][8]
Solubility Soluble in methanol (50 mg/mL); Insoluble in water[6][8][9]
Density ~1.16 - 1.27 g/cm³ (estimate)[8][9]
pKa (Data not readily available in search results)
LogP 1.6[5]

Synthesis of this compound

The manufacturing of this compound can be achieved through several synthetic routes. A prominent method is the reductive alkylation of 3-aminobenzoic acid or the in-situ reduction of 3-nitrobenzoic acid followed by methylation.[10][11]

Experimental Protocol: Reductive Methylation of 3-Nitrobenzoic Acid

This protocol outlines a common two-step synthesis process starting from 3-nitrobenzoic acid.[12]

Materials:

  • 3-nitrobenzoic acid

  • Methanol

  • Tetrahydrofuran

  • 5% Palladium on carbon (Pd/C) catalyst

  • 37% Formaldehyde aqueous solution

  • Hydrogen gas

  • 250 mL three-neck flask

  • Constant pressure dropping funnel

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL three-neck flask, combine 95 mL of methanol and 3 mL of tetrahydrofuran.

  • Add 16.7 g of 3-nitrobenzoic acid and 0.2 g of 5% palladium on carbon catalyst to the flask.

  • Install a constant pressure dropping funnel containing 15.2 mL of 37% formaldehyde aqueous solution.

  • Hydrogenation (Step 1): Purge the reaction system with hydrogen gas to replace the air.

  • Heat the mixture to 64 °C and stir. Continue the reaction until the uptake of hydrogen ceases, indicating the reduction of the nitro group to an amino group.

  • Reductive Methylation (Step 2): Slowly add the formaldehyde solution from the dropping funnel to the reaction mixture while maintaining the hydrogen atmosphere.

  • Continue the reaction until hydrogen uptake ceases again, signifying the methylation of the amino group.

  • Work-up: After the reaction is complete, stop stirring and filter the mixture to recover the palladium catalyst.

  • Concentrate the filtrate using a rotary evaporator to precipitate the product, this compound.

  • Purification: Collect the precipitate by filtration, wash with a small amount of cold water, and dry at 100 °C.

This process typically yields approximately 15.3 g (93%) of this compound.[6] The recovered catalyst can be washed and reused.[6]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 3-nitrobenzoic acid.

SynthesisWorkflow Start 3-Nitrobenzoic Acid + Methanol/THF Hydrogenation Hydrogenation (H2) 64 °C Start->Hydrogenation Catalyst 5% Pd/C Catalyst Catalyst->Hydrogenation Intermediate 3-Aminobenzoic Acid (in situ) Hydrogenation->Intermediate Methylation Reductive Methylation (H2) Intermediate->Methylation Formaldehyde Formaldehyde (37% aq.) Formaldehyde->Methylation Filtration Filtration (Catalyst Removal) Methylation->Filtration Concentration Concentration Filtration->Concentration Product This compound Concentration->Product

Caption: Synthesis workflow of this compound.

Applications in Research and Industry

This compound serves as a valuable intermediate and reagent in various applications:

  • Dye Manufacturing: It is a key intermediate in the synthesis of Crystal Violet Lactone, a dyestuff used in pressure- and heat-sensitive recording systems.[10][11]

  • Biochemical Assays: This compound is utilized in colorimetric assays to quantify the activity of enzymes such as peroxidase and manganese peroxidase.[6][7][13] It has also been used in methods to analyze glucose content from starch and soluble sugar extractions.[6][7]

  • Organic Synthesis: As a benzoic acid derivative, it is a building block in the synthesis of more complex organic molecules.[1] While the provided search results do not detail its direct use in FDA-approved drugs, the dimethylamino pharmacophore is present in a variety of pharmaceuticals.[14] Further research could explore its potential as a precursor or fragment in drug discovery programs.

References

An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)benzoic Acid from 3-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for converting 3-aminobenzoic acid to 3-(dimethylamino)benzoic acid, a key intermediate in various industrial applications, including the synthesis of dyestuffs like Crystal Violet Lactone.[1] The document details two principal methodologies: catalytic reductive amination and the Eschweiler-Clarke reaction. It offers detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes process diagrams generated using Graphviz to illustrate reaction pathways and workflows. This guide is intended to serve as a practical resource for chemists and professionals in process development and chemical manufacturing.

Introduction

This compound is a tertiary amine and a benzoic acid derivative. Its synthesis from 3-aminobenzoic acid involves the methylation of the primary amino group. While direct alkylation using toxic reagents like methyl halides or dimethyl sulfate is a possible route, it is often avoided due to safety and environmental concerns.[2][3] Modern, more efficient, and safer methods rely on reductive amination techniques. This guide focuses on the two most prominent and practical methods for this transformation.

Core Synthesis Methodologies

The conversion of the primary amine in 3-aminobenzoic acid to a tertiary dimethylamine is most effectively achieved through reductive amination. This process involves the reaction of the amine with formaldehyde to form an imine or iminium ion intermediate, which is then reduced in situ.

Method 1: Catalytic Reductive Amination

This industrial-scale method involves the reductive methylation of an alkali metal or ammonium salt of 3-aminobenzoic acid using formaldehyde in the presence of a transition metal catalyst and hydrogen gas.[1] The process is often performed by first producing the 3-aminobenzoic acid salt in situ via the catalytic hydrogenation of 3-nitrobenzoic acid, followed by the methylation step in the same pot.[3] This approach is notable for its high efficiency and yield.[1][2]

Key Process Features:

  • High Yield: Conversions of up to 99% have been reported.[1][2]

  • Controlled Conditions: The reaction is managed through the controlled addition of formaldehyde, gradual temperature increase, and specific pH range (6.5 to 9.5), which is maintained by a buffering agent.[1]

  • Catalyst: A supported transition metal catalyst, such as Palladium on carbon (Pd/C), is typically used.[1][4]

Method 2: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary or secondary amines using excess formaldehyde and formic acid.[5][6] Formic acid serves as both the acid catalyst and the reducing agent (hydride source).[5][7] A key advantage of this reaction is that it halts at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[6] It is a one-pot procedure known for its simplicity and generally high yields, often exceeding 80%.[5]

Reaction Mechanism:

  • The primary amine of 3-aminobenzoic acid attacks formaldehyde to form a hemiaminal, which then dehydrates to an iminium ion.[6][8]

  • The formate anion, derived from formic acid, acts as a hydride donor, reducing the iminium ion to a secondary, monomethylated amine. This step is irreversible due to the release of carbon dioxide.[6]

  • The process repeats, with the secondary amine reacting with another molecule of formaldehyde to form a new iminium ion, which is subsequently reduced by formic acid to yield the final tertiary dimethylamine product.[9]

Data Presentation

The following tables summarize the quantitative data associated with the described synthesis methods.

Table 1: Reaction Parameters for Catalytic Reductive Amination

ParameterValueReference
Starting Material3-Aminobenzoic acid (or 3-Nitrobenzoic acid)[1][2]
Methylating AgentFormaldehyde (aqueous or methanolic solution)[1]
Reducing AgentHydrogen Gas (H₂)[1]
CatalystSupported Transition Metal (e.g., Pd/C)[1][4]
SolventAqueous or Aqueous/Methanolic[1]
Hydrogen Pressure1 - 40 bar[1][2]
Temperature20 - 120 °C[1]
Reaction Time0.5 - 20 hours (controlled formaldehyde addition)[1]
Final pH6.5 - 9.5[1]
Yield93% - 99%[1][2][4]

Table 2: General Parameters for the Eschweiler-Clarke Reaction

ParameterValueReference
Starting Material3-Aminobenzoic acid[5]
Methylating AgentFormaldehyde (excess)[6]
Reducing AgentFormic Acid (excess)[6]
SolventFormic Acid / Water[5][6]
Temperature80 - 100 °C (typically near boiling)[5][6]
QuaternizationDoes not occur[6]
Typical Yield> 80%[5]

Table 3: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₁NO₂[10]
Molecular Weight165.19 g/mol [10]
AppearanceLight yellow to yellow-beige crystalline powder[4]
Melting Point148 - 150 °C[4][11]
SolubilitySoluble in methanol; Insoluble in water[4]

Experimental Protocols

Protocol 1: Catalytic Reductive Amination (Adapted from Patent Literature)

This protocol describes the synthesis starting from 3-nitrobenzoic acid, where 3-aminobenzoic acid is formed as an intermediate in situ.[1][2]

  • Hydrogenation of Nitro Group: In a suitable pressure reactor, charge an aqueous solution of a salt of 3-nitrobenzoic acid (e.g., sodium salt). Add a supported transition metal catalyst (e.g., 5% Pd/C).

  • Pressurize the reactor with hydrogen gas to 25-40 bar. Heat the reaction mass to 20-120 °C until hydrogen uptake ceases, indicating the complete conversion to the 3-aminobenzoic acid salt.

  • Cool the reaction mass to approximately 35 °C.

  • Reductive Methylation: Begin a controlled, continuous addition of a 50% methanolic solution of formaldehyde over a period of 2 hours.

  • Simultaneously, gradually raise the temperature of the reaction mass from 35 °C to 50 °C during the formaldehyde addition.

  • After the addition is complete, maintain the temperature at 50 °C until hydrogen uptake ceases again.

  • Ensure the final pH of the reaction mass is between 6.5 and 9.5 (an example reports a final pH of 8.1).[1]

  • Cool the reactor and filter the reaction mixture to recover the catalyst.

  • The resulting filtrate contains the product, this compound, which can be isolated by acidification to precipitate the product, followed by filtration, washing, and drying.[4]

Protocol 2: Eschweiler-Clarke Reaction (General Procedure)

This is a representative protocol based on the established principles of the Eschweiler-Clarke reaction.[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 1.0 equivalent of 3-aminobenzoic acid.

  • Add excess 90% formic acid (e.g., 5-10 equivalents) to the flask.

  • Add excess 37% aqueous formaldehyde (e.g., 5-10 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 8-12 hours. The reaction progress can be monitored by TLC or LC-MS. Vigorous evolution of carbon dioxide will be observed.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the effervescence ceases and the pH becomes neutral or slightly basic.

  • The product, this compound, may precipitate upon neutralization. If so, collect the solid by suction filtration.

  • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mandatory Visualizations

The following diagrams illustrate the key chemical pathways and workflows described in this guide.

Synthesis_Routes cluster_start Starting Material cluster_product Product cluster_method1 Method 1 cluster_method2 Method 2 A 3-Aminobenzoic Acid B Catalytic Reductive Amination (H₂, Pd/C, Formaldehyde) A->B:w High Yield, Industrial C Eschweiler-Clarke Reaction (Formic Acid, Formaldehyde) A->C:w Classic, One-Pot D This compound B:e->D C:e->D

Caption: Overview of primary synthesis routes.

Eschweiler_Clarke_Mechanism Start 3-Aminobenzoic Acid (R-NH₂) Iminium1 Iminium Ion [R-N⁺H=CH₂] Start->Iminium1 + H₂O Formaldehyde1 Formaldehyde (CH₂O) Formaldehyde1->Iminium1 SecondaryAmine Secondary Amine (R-NHCH₃) Iminium1->SecondaryAmine CO2_1 CO₂ Formate1 Formate (HCOO⁻) (Hydride Donor) Formate1->Iminium1 Hydride Transfer Iminium2 Iminium Ion [R-N⁺(CH₃)=CH₂] SecondaryAmine->Iminium2 + H₂O Formaldehyde2 Formaldehyde (CH₂O) Formaldehyde2->Iminium2 Product This compound (R-N(CH₃)₂) Iminium2->Product CO2_2 CO₂ Formate2 Formate (HCOO⁻) (Hydride Donor) Formate2->Iminium2 Hydride Transfer Catalytic_Workflow Start Dissolve 3-Aminobenzoic Acid Salt in Solvent AddCatalyst Add Pd/C Catalyst Start->AddCatalyst Pressurize Pressurize with H₂ (1-40 bar) AddCatalyst->Pressurize AddFormaldehyde Controlled Addition of Formaldehyde (0.5-20h) Pressurize->AddFormaldehyde Heat Gradually Heat (e.g., 35°C to 50°C) AddFormaldehyde->Heat React Maintain Temp until H₂ Uptake Ceases Heat->React Filter Cool and Filter to Recover Catalyst React->Filter Isolate Isolate Product from Filtrate (e.g., Acidification) Filter->Isolate End Pure this compound Isolate->End

References

Solubility Profile of 3-(Dimethylamino)benzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 3-(Dimethylamino)benzoic acid in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document compiles available quantitative data, details experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Quantitative Solubility Data

The solubility of this compound is a critical parameter for its application in various chemical processes, including reaction chemistry, purification, and formulation. An extensive review of available literature, including commercial supplier data, provides the following solubility information.

SolventTemperature (°C)Solubility
MethanolNot Specified50 mg/mL[1][2]
MethanolNot Specified100 mg/mL (clear to slightly hazy)[1]
WaterNot SpecifiedInsoluble / Practically Insoluble[2]

Note: Conflicting data exists for the solubility of this compound in water, with some sources indicating some level of solubility. Further experimental verification is recommended.

A comprehensive search for a detailed solubility dataset across a wide range of organic solvents and temperatures in resources such as the IUPAC-NIST Solubility Data Series did not yield a specific, extensive compilation for this compound at the time of this guide's creation. The data presented here is based on currently available information.

Experimental Protocol for Solubility Determination: Gravimetric Method

The following is a detailed protocol for determining the solubility of this compound in an organic solvent using the gravimetric method. This method is widely applicable for organic acids and provides reliable, quantitative results.

1. Preparation of Saturated Solution:

  • a. Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

  • b. Agitate the mixture using a magnetic stirrer or a shaker bath at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

2. Sample Withdrawal and Filtration:

  • a. Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

  • b. Carefully withdraw a known volume of the supernatant using a pre-heated or solvent-rinsed pipette to avoid crystallization upon cooling.

  • c. Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry container. This step is crucial to remove any undissolved microcrystals.

3. Solvent Evaporation and Mass Determination:

  • a. Place the container with the filtered solution in a vacuum oven or use a rotary evaporator to gently remove the solvent. The temperature should be kept below the boiling point of the solvent and the decomposition temperature of the solute.

  • b. Continue the evaporation process until the solid residue is completely dry and a constant weight is achieved.

  • c. Record the final weight of the container with the dried solute.

4. Calculation of Solubility:

  • a. Determine the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

  • b. Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) by dividing the mass of the dissolved solute by the volume of the solvent used.

Experimental Workflow

The following diagram illustrates the logical workflow of the gravimetric method for solubility determination.

Solubility_Determination_Workflow cluster_prep Solution Preparation cluster_sampling Sampling and Isolation cluster_analysis Analysis cluster_calc Calculation A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-48h with stirring) A->B C Cease agitation and allow to settle B->C D Withdraw supernatant C->D E Filter supernatant (e.g., 0.45 µm filter) D->E F Transfer filtrate to pre-weighed container E->F G Evaporate solvent to dryness F->G H Weigh dried solute G->H I Calculate solubility (mass of solute / volume of solvent) H->I

Caption: Workflow for Gravimetric Solubility Determination.

This guide serves as a foundational resource for understanding and determining the solubility of this compound. For critical applications, it is recommended to experimentally verify the solubility data under the specific conditions of use.

References

A Technical Guide to the Physicochemical Properties of 3-(Dimethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 3-(Dimethylamino)benzoic acid, a compound of interest in various biochemical assays and synthetic applications. This document outlines its key physical constants, details the standard methodologies for their experimental determination, and illustrates a relevant biochemical workflow in which this compound is utilized.

Physicochemical Data Summary

The melting and boiling points of this compound are critical parameters for its identification, purification, and handling in a laboratory setting. The data, collated from various sources, are presented below.

Physical PropertyValue (°C)Value (K)
Melting Point 147.5 - 153.5420.65 - 426.65
148 - 150[1][2][3]421.15 - 423.15
149 - 152422.15 - 425.15
150 - 153423.15 - 426.15
151424.15
Boiling Point 293.03 (rough estimate)566.18
298571.15
323.8 ± 25.0 (at 760 mmHg)[1]596.95 ± 25.0

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to chemical analysis. The following sections describe the standard operating procedures for these measurements.

Melting Point Determination (Capillary Method)

The capillary method is the most common technique for determining the melting point of a solid crystalline substance.[1][2]

Principle: A small, finely powdered sample is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is recorded as the melting point. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

  • Heating medium (e.g., silicone oil for Thiele tube)

Procedure:

  • Sample Preparation: The sample must be completely dry and finely powdered.[1] A small amount of the this compound powder is introduced into the open end of a capillary tube. The tube is then tapped gently or dropped through a long glass tube to pack the sample tightly into the sealed end, forming a column of 2-3 mm in height.

  • Apparatus Setup:

    • Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus.

    • Thiele Tube: The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into the Thiele tube containing heating oil.[4]

  • Determination:

    • A rapid initial heating is performed to determine an approximate melting point.[4]

    • The apparatus is allowed to cool. A new sample is then heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the approximate melting point.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

Boiling Point Determination (Micro Scale Method)

For small quantities of liquid, the micro boiling point method using a Thiele tube is a common and accurate procedure.[5][6]

Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the external atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary and then stops, causing the liquid to be drawn back into the capillary upon cooling, is taken as the boiling point.[3][6][7]

Apparatus:

  • Thiele tube or a small test tube with a heating bath (e.g., oil bath)

  • Thermometer (calibrated)

  • Small test tube (e.g., fusion tube)

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or hot plate)

Procedure:

  • Sample Preparation: A small amount (a few milliliters) of the liquid sample is placed into the small test tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is placed into the test tube with its open end down.[7] The test tube is then attached to a thermometer.

  • Heating: The assembly is placed in a Thiele tube or an oil bath and heated gently.[7] Initially, trapped air will be expelled from the capillary tube.

  • Observation: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the inverted capillary tube.[3][6]

  • Determination: The heat source is removed once a steady stream of bubbles is observed. As the apparatus cools, the bubbling will slow and eventually stop. The temperature at the precise moment the liquid is drawn back into the capillary tube is recorded as the boiling point.[3][6][7]

Visualization of a Relevant Workflow

This compound (DMAB) is a chromogenic substrate used in the determination of manganese peroxidase (MnP) activity. The assay is based on the oxidative coupling of DMAB with 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of MnP, Mn²⁺, and H₂O₂, which produces a distinct purple-blue color.[8]

Peroxidase_Assay_Workflow cluster_reagents Reaction Components cluster_process Assay Process cluster_output Result MnP Manganese Peroxidase (Enzyme) Reaction Oxidative Coupling Reaction MnP->Reaction H2O2 Hydrogen Peroxide (Substrate) H2O2->Reaction DMAB DMAB (Chromogen 1) DMAB->Reaction MBTH MBTH (Chromogen 2) MBTH->Reaction Product Indamine Dye (Purple-Blue Product) Reaction->Product Color Development Measurement Spectrophotometric Measurement (590 nm) Product->Measurement Quantification

Caption: Workflow for Manganese Peroxidase activity assay using DMAB and MBTH.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 3-(Dimethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-(Dimethylamino)benzoic acid. This document outlines the expected chemical shifts, coupling constants, and integration values, supported by a detailed experimental protocol and a visual representation of the molecular structure and proton assignments. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound in various research and development settings.

Data Presentation: 1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the dimethylamino group protons, and the carboxylic acid proton. The chemical shifts and coupling constants are solvent-dependent. Below are the summarized spectral data in two common NMR solvents, Deuterated Dimethyl Sulfoxide (DMSO-d6) and Deuterated Chloroform (CDCl3).

Table 1: 1H NMR Spectral Data of this compound in DMSO-d6

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-5~7.30t1HJ ≈ 7.9
H-6~7.28d1HJ ≈ 7.7
H-2~7.15s1H-
H-4~6.95d1HJ ≈ 8.1
-N(CH₃)₂2.94s6H-
-COOH12.8 (broad)s1H-

Note: Data is compiled from publicly available spectral information. The exact chemical shifts and coupling constants can vary slightly depending on experimental conditions such as concentration and temperature.

Table 2: Predicted 1H NMR Spectral Data of this compound in CDCl3

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
H-27.50 - 7.60s1H-
H-67.35 - 7.45d1HJ ≈ 7-8
H-57.25 - 7.35t1HJ ≈ 7-8
H-46.80 - 6.90d1HJ ≈ 7-8
-N(CH₃)₂3.00s6H-
-COOH10.0 - 13.0 (broad)s1H-

Note: Predicted values are based on typical chemical shifts for similar aromatic compounds in CDCl3. The acidic proton of the carboxylic acid often exchanges with residual water in the solvent, leading to a broad signal or its absence.

Experimental Protocols

The following provides a general methodology for acquiring a high-resolution 1H NMR spectrum of this compound.

2.1 Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry NMR tube.

  • Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane (TMS) or a suitable reference compound with a known chemical shift) can be added. TMS is often used as a reference for chemical shifts (δ = 0.00 ppm).

  • Homogenization: Gently vortex or shake the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

2.2 NMR Instrument Parameters

The data should be acquired on a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher). Typical acquisition parameters are as follows:

ParameterRecommended Value
Spectrometer Frequency400 MHz
Pulse ProgramStandard 1D proton (zg30)
Number of Scans16 to 64 (depending on sample concentration)
Relaxation Delay (d1)1.0 - 5.0 seconds
Acquisition Time (aq)2.0 - 4.0 seconds
Spectral Width (sw)12 - 16 ppm
Temperature298 K (25 °C)

2.3 Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to obtain a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm). For DMSO-d6, the residual peak is at approximately 2.50 ppm, and for CDCl3, it is at 7.26 ppm.[1]

  • Integration: The relative areas under the peaks are integrated to determine the ratio of protons in different environments.

  • Peak Picking and Analysis: The chemical shifts of the peaks are determined, and the coupling patterns (multiplicities and coupling constants) are analyzed to assign the signals to the respective protons in the molecule.

Mandatory Visualization

The following diagrams illustrate the molecular structure and the logical relationships of proton couplings in this compound.

molecular_structure cluster_structure This compound cluster_assignments Proton Assignments mol_img H2 H-2 H4 H-4 H5 H-5 H6 H-6 NMe2 -N(CH₃)₂ COOH -COOH

Caption: Molecular structure and proton assignments for this compound.

coupling_pathways H6 H-6 (d) H5 H-5 (t) H6->H5 J (ortho) H4 H-4 (d) H6->H4 J (meta) H2 H-2 (s) H6->H2 J (meta) H5->H6 J (ortho) H5->H4 J (ortho) H4->H5 J (ortho)

Caption: Predicted 1H-1H coupling pathways for the aromatic protons of this compound.

References

Mass Spectrometry of 3-(Dimethylamino)benzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-(Dimethylamino)benzoic acid (DMABA), a compound of interest in various chemical and pharmaceutical research areas. This document details its mass spectral data, fragmentation patterns, and relevant experimental protocols, offering a valuable resource for its identification and characterization.

Core Compound Information

PropertyValue
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol [1][2][3][4][5]
CAS Number 99-64-9[1][3][4][5]
IUPAC Name This compound[1]
Synonyms m-(Dimethylamino)benzoic acid, N,N-Dimethyl-m-aminobenzoic acid[1][3]

Electron Ionization (EI) Mass Spectrometry Data

Electron Ionization (EI) mass spectrometry is a widely used technique for the analysis of volatile and thermally stable small molecules. The following table summarizes the most significant peaks observed in the EI mass spectrum of this compound.

Major EI-MS Peaks
m/zRelative Intensity (%)Proposed Fragment
16579.16[M]⁺• (Molecular Ion)
16499.99[M-H]⁺
1486.88[M-OH]⁺ or [M-NH₂-H]⁺
120-[M-COOH]⁺
778.14[C₆H₅]⁺

Data sourced from PubChem and ChemicalBook.[1][2]

Fragmentation Pathway

The fragmentation of this compound under EI conditions is primarily driven by the functional groups present: the carboxylic acid and the dimethylamino group on the aromatic ring. The proposed fragmentation pathway is initiated by the ionization of the molecule to form the molecular ion [M]⁺• at m/z 165.

A key fragmentation route for aromatic carboxylic acids involves the loss of the hydroxyl radical (•OH) or the entire carboxyl group (•COOH).[6] For this compound, the loss of a hydrogen atom to form the highly abundant [M-H]⁺ ion at m/z 164 is a dominant feature.[1][2] Further fragmentation can occur through the loss of a methyl radical (•CH₃) from the dimethylamino group, followed by the loss of carbon monoxide (CO).[7] Cleavage of the C-N bond can also lead to the loss of the dimethylamino group.

fragmentation_pathway M C₉H₁₁NO₂⁺• m/z = 165 Molecular Ion M_minus_H [M-H]⁺ m/z = 164 M->M_minus_H - •H M_minus_OH [M-OH]⁺ m/z = 148 M->M_minus_OH - •OH M_minus_COOH [M-COOH]⁺ m/z = 120 M_minus_OH->M_minus_COOH - CO C6H5 [C₆H₅]⁺ m/z = 77 M_minus_COOH->C6H5 - C₂H₅N gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample This compound Derivatization TMS Derivatization Sample->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Library Library Matching & Fragmentation Analysis Spectrum->Library lcms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample This compound in Solution Filtration Filtration Sample->Filtration Injection LC Injection Filtration->Injection Separation Reverse-Phase Separation Injection->Separation Ionization ESI+ Ionization Separation->Ionization MS1 MS1: Full Scan ([M+H]⁺) Ionization->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Scan CID->MS2 DataAcquisition Data Acquisition MS2->DataAcquisition Quant_Qual Qualitative & Quantitative Analysis DataAcquisition->Quant_Qual

References

FT-IR spectrum of 3-(Dimethylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the FT-IR Spectrum of 3-(Dimethylamino)benzoic Acid

Introduction

This compound (DMABA) is an aromatic organic compound with significant applications in chemical synthesis and as an intermediate in the development of various pharmaceuticals and materials. Its molecular structure comprises a benzoic acid core substituted with a dimethylamino group at the meta-position. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This guide provides a detailed analysis of the , intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Key Functional Groups

The is dictated by the vibrational modes of its constituent functional groups:

  • Carboxylic Acid (-COOH) : This group gives rise to some of the most characteristic bands in the spectrum, including a very broad O-H stretch due to hydrogen bonding and a strong C=O (carbonyl) stretch.

  • Tertiary Amine (-N(CH₃)₂) : As a tertiary amine, it is distinguished by the absence of N-H stretching vibrations.[1][2][3] Its key spectral feature is the C-N stretching band.

  • Aromatic Ring (meta-substituted benzene) : The benzene ring contributes to C-H stretching and C=C in-ring stretching vibrations, as well as out-of-plane bending bands that can be indicative of the substitution pattern.

Analysis of the FT-IR Spectrum

The displays a series of absorption bands that correspond to the vibrational frequencies of its specific functional groups. The interpretation of these bands allows for the structural confirmation of the molecule.

Data Presentation: Characteristic FT-IR Absorption Bands

The quantitative data from the is summarized in the table below. The assignments are based on established group frequency correlations for aromatic carboxylic acids and tertiary amines.

Wavenumber Range (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3300–2500Broad, StrongO-H Stretch (Hydrogen-bonded dimer)Carboxylic Acid
3100–3000Medium, SharpC-H StretchAromatic Ring
3000–2850Medium, SharpC-H StretchMethyl (-CH₃)
1710–1680Strong, SharpC=O Stretch (Conjugated)Carboxylic Acid
1600–1585MediumC=C Stretch (in-ring)Aromatic Ring
1500–1400MediumC=C Stretch (in-ring)Aromatic Ring
1335–1250StrongC-N StretchAromatic Tertiary Amine
1320–1210StrongC-O StretchCarboxylic Acid
950–910Medium, BroadO-H Bend (out-of-plane)Carboxylic Acid
900–675Medium-StrongC-H Bend (out-of-plane)Aromatic Ring

Key Interpretive Points:

  • O-H Stretch (3300–2500 cm⁻¹) : The spectrum is dominated by a very broad absorption band in this region, which is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[4] This broadness often obscures the sharper C-H stretching bands.[4]

  • Absence of N-H Stretch : The region between 3500-3300 cm⁻¹ lacks the characteristic sharp peaks associated with primary or secondary amines, confirming the tertiary nature of the dimethylamino group.[3][5]

  • C=O Stretch (1710–1680 cm⁻¹) : A strong, sharp peak appears in this region, characteristic of the carbonyl group in a carboxylic acid.[4] Its position at a lower frequency (compared to saturated acids) is due to conjugation with the aromatic ring.[6][7]

  • C-N and C-O Stretches : The spectrum shows strong absorptions between 1335-1210 cm⁻¹. This region contains contributions from both the aromatic C-N stretching vibration (typically 1335-1250 cm⁻¹) and the C-O stretching of the carboxylic acid (typically 1320-1210 cm⁻¹).[4][5]

  • Aromatic Region : Multiple bands corresponding to C=C in-ring stretches and C-H out-of-plane bending confirm the presence of the benzene ring.

Logical Framework for Spectral Interpretation

The following diagram illustrates the logical connection between the molecular structure of this compound and its expected FT-IR spectral features.

G cluster_0 Molecular Structure of this compound cluster_1 Key Functional Groups cluster_2 Characteristic FT-IR Absorption Regions (cm⁻¹) mol C₉H₁₁NO₂ fg1 Carboxylic Acid (-COOH) mol->fg1 contains fg2 Tertiary Aromatic Amine (-N(CH₃)₂) mol->fg2 contains fg3 Aromatic Ring (meta-substituted) mol->fg3 contains ir1 Broad O-H Stretch (3300-2500) Strong C=O Stretch (1710-1680) Strong C-O Stretch (1320-1210) fg1->ir1 results in ir2 Absence of N-H Stretch Strong C-N Stretch (1335-1250) fg2->ir2 results in ir3 Aromatic C-H Stretch (>3000) C=C Stretches (1600-1400) fg3->ir3 results in

Caption: Logical connections between functional groups and IR signals.

Experimental Protocol: FT-IR Analysis by KBr Pellet Method

This section details a standard procedure for acquiring the FT-IR spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet technique.[8]

Materials and Equipment:

  • This compound sample

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR Spectrometer

  • Spatula and weighing paper

Procedure:

  • Sample Preparation :

    • Gently grind a small amount of KBr powder (approx. 100-200 mg) in the agate mortar to ensure it is fine and free of moisture.

    • Add 1-2 mg of the this compound sample to the KBr. The optimal sample-to-KBr ratio is approximately 1:100.

    • Thoroughly mix and grind the sample and KBr together for several minutes until a fine, homogeneous powder is obtained.

  • Pellet Formation :

    • Transfer a portion of the mixture into the pellet die.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Spectral Acquisition :

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

  • Data Processing :

    • The resulting interferogram is Fourier-transformed to produce the final IR spectrum (Absorbance vs. Wavenumber).

    • Perform baseline correction and peak picking using the spectrometer's software.

Experimental Workflow Diagram

The following diagram outlines the workflow for FT-IR analysis.

G start Start prep Sample Preparation (Grind 1-2 mg sample with 100-200 mg KBr) start->prep Step 1 press Pellet Pressing (Apply 8-10 tons pressure) prep->press Step 2 bkg Background Scan (Empty Spectrometer) press->bkg Step 3 sample Sample Scan (Acquire Spectrum) bkg->sample Step 4 process Data Processing (Fourier Transform, Baseline Correction) sample->process Step 5 analysis Spectral Analysis (Peak Assignment) process->analysis Step 6 end_node End analysis->end_node

Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

Conclusion

The provides a definitive fingerprint of its molecular structure. The key spectral features—the broad O-H stretch of the carboxylic acid, the strong conjugated C=O absorption, the C-N stretch, and the notable absence of an N-H band—collectively allow for unambiguous identification. This guide provides the foundational data and protocols necessary for researchers and scientists to effectively utilize FT-IR spectroscopy in the characterization and quality control of this important chemical compound.

References

In-Depth Technical Guide: UV-Vis Absorbance Spectrum of 3-(Dimethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorbance characteristics of 3-(Dimethylamino)benzoic acid. Due to the limited availability of direct spectral data for this specific compound in publicly accessible databases, this guide leverages data from structurally analogous compounds to provide a robust analytical framework. The document outlines detailed experimental protocols for obtaining the UV-Vis spectrum and presents relevant physicochemical data in a structured format.

Introduction to the Spectroscopic Properties of Substituted Benzoic Acids

This compound is an aromatic carboxylic acid. Its UV-Vis spectrum is expected to be characterized by absorptions arising from π → π* electronic transitions within the benzene ring and the carboxyl group. The presence of the electron-donating dimethylamino group and the electron-withdrawing carboxyl group on the benzene ring influences the energy of these transitions, and thus the wavelengths of maximum absorbance (λmax). Substituents on a benzene ring can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity) of the characteristic benzene absorption bands.

Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Melting Point 148-150 °C
Solubility Soluble in methanol (50 mg/mL), insoluble in water.[1][2]
Appearance Light yellow to yellow-beige crystalline powder.
pKa 3.36 ± 0.10 (Predicted)[1]

Table 1: Physicochemical Properties of this compound.

CompoundSolventλmax (nm)
3-Aminobenzoic acidN/A194, 226, 272[3]
4-(Dimethylamino)benzoic acidN/ASpectrum available in NIST WebBook[4]

Table 2: UV-Vis Absorbance Maxima (λmax) of Analogous Compounds.

Experimental Protocol for UV-Vis Spectroscopy

The following protocol outlines the steps to obtain a reliable UV-Vis absorbance spectrum for this compound.

3.1. Materials and Equipment

  • This compound (powder)

  • Methanol (spectroscopic grade)

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Pipettes

  • Analytical balance

3.2. Solution Preparation

  • Stock Solution Preparation: Accurately weigh a precise amount of this compound. Dissolve the weighed sample in spectroscopic grade methanol in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL). Ensure the solid is completely dissolved.

  • Working Solution Preparation: Dilute the stock solution with methanol to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units). A series of dilutions may be necessary to find the optimal concentration.

3.3. Spectrophotometer Setup and Measurement

  • Instrument Initialization: Turn on the spectrophotometer and allow the lamps to warm up according to the manufacturer's instructions to ensure a stable light source.

  • Wavelength Range Selection: Set the desired wavelength range for the scan. A typical range for aromatic compounds is 200-400 nm.

  • Baseline Correction: Fill a quartz cuvette with the blank solvent (methanol). Place the cuvette in both the sample and reference holders of the spectrophotometer and run a baseline scan. This will subtract the absorbance of the solvent and the cuvette from the subsequent sample measurement.

  • Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the working solution before filling it with the working solution. Place the sample cuvette in the sample holder.

  • Spectrum Acquisition: Initiate the scan. The instrument will measure the absorbance of the sample across the specified wavelength range.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for preparing the sample and acquiring the UV-Vis spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_measurement UV-Vis Measurement weigh Weigh this compound dissolve Dissolve in Methanol (Stock Solution) weigh->dissolve dilute Prepare Working Solution dissolve->dilute baseline Baseline Correction with Methanol dilute->baseline measure Measure Sample Absorbance baseline->measure analyze Identify λmax measure->analyze

Caption: Experimental workflow for UV-Vis analysis.

logical_relationship compound This compound (Analyte) solution Analyte in Solution compound->solution solvent Methanol (Solvent) solvent->solution spectrophotometer UV-Vis Spectrophotometer solution->spectrophotometer spectrum Absorbance Spectrum spectrophotometer->spectrum

References

An In-depth Technical Guide to the Safety Data for 3-(Dimethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(Dimethylamino)benzoic acid (CAS No. 99-64-9) is a chemical compound utilized in various laboratory applications, including as a component in chromogenic assays for peroxidase activity.[1][2] Understanding its safety profile is paramount for ensuring safe handling and experimental reproducibility. This guide provides a comprehensive overview of the safety data for this compound, drawing from globally harmonized system (GHS) classifications and supplier safety data sheets (SDS).

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are crucial for its proper handling and storage. This data is summarized from various chemical suppliers.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[3][4]
Molecular Weight 165.19 g/mol [1][4]
CAS Number 99-64-9[1][3]
EC Number 202-775-2[1][3]
Appearance Beige or Yellow Powder Solid[5][6]
Odor Odorless[5]
Melting Point 148-150 °C[1][2][7]
Solubility Soluble in methanol (50 mg/mL)[1]

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation.

Hazard ClassGHS CategoryHazard StatementPrevalence in Notifications
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation100%[4]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation100%[4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation97.6%[4]

Signal Word: Warning[5][6]

Hazard Pictogram:

  • GHS07: Exclamation Mark[6]

Safe Handling and Emergency Protocols

Adherence to prescribed safety protocols is essential to mitigate the risks associated with handling this compound.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are the primary means of preventing exposure.

  • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a fume hood.[3][5][8] Ensure that eyewash stations and safety showers are readily accessible.[9]

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[6][10]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6][10]

  • Respiratory Protection: For operations generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter is recommended.[6][10]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3][5] If you feel unwell, call a POISON CENTER or doctor.[5][8]

  • If on Skin: Wash with plenty of soap and water.[5][6] If skin irritation occurs, seek medical attention.[5] Contaminated clothing should be removed and washed before reuse.[3][5]

  • If in Eyes: Rinse cautiously with water for several minutes.[3][5] Remove contact lenses, if present and easy to do, and continue rinsing.[3][5] If eye irritation persists, get medical advice.[11]

  • If Swallowed: Clean mouth with water and drink plenty of water afterwards.[5] Do NOT induce vomiting.[12] Get medical attention if symptoms occur.[5]

Storage and Disposal
  • Storage: Store in a well-ventilated place and keep the container tightly closed.[3][5] The material should be stored in a dry, cool environment, locked up.[3][8][12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][5]

GHS_Hazard_Communication cluster_ID Hazard Identification cluster_Classification GHS Classification cluster_Communication Hazard Communication (on SDS & Label) ToxData Toxicological Data Classification Skin Irrit. 2 Eye Irrit. 2 STOT SE 3 ToxData->Classification is assessed to determine Signal Signal Word: Warning Classification->Signal Pictogram Pictogram: GHS07 Classification->Pictogram H_Statements Hazard Statements: H315, H319, H335 Classification->H_Statements translates to P_Statements Precautionary Statements: P261, P280, P302+P352, P305+P351+P338, etc. H_Statements->P_Statements requires specific

Caption: GHS Hazard Communication Workflow for this compound.

Toxicological Information & Experimental Protocols

The safety data sheets indicate that the primary toxicological effects are irritation to the skin, eyes, and respiratory system.[4][5][6] Specific quantitative toxicity data such as LD50 or LC50 values are not provided in the reviewed documents.[11][13] The classifications are based on aggregated data from notifications to regulatory bodies like ECHA.[4]

Representative Experimental Protocol: In Vitro Skin Irritation

While the specific studies for this compound are not detailed in the SDS, a standard protocol for assessing skin irritation, such as the OECD Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method), would typically be followed.

Methodology:

  • Test System: A reconstructed human epidermis model, which is a three-dimensional tissue construct mimicking the biochemical and physiological properties of the upper parts of the human skin.

  • Procedure:

    • A small amount of the test chemical (this compound) is applied topically to the surface of the tissue model.

    • The chemical is left in contact with the tissue for a defined period (e.g., 60 minutes).

    • After exposure, the tissue is thoroughly rinsed to remove the test substance.

    • The tissue is incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Endpoint Measurement: Cell viability is measured using a quantitative assay, most commonly the MTT assay. In this assay, the mitochondrial dehydrogenase activity in viable cells reduces the yellow MTT tetrazolium salt to a blue formazan product. The amount of formazan produced is measured spectrophotometrically.

  • Classification: The mean cell viability of the treated tissues is compared to that of negative controls. A reduction in cell viability below a specific threshold (e.g., ≤ 50%) leads to a classification of the substance as a skin irritant (Category 2).

Safe_Handling_Workflow cluster_Planning Pre-Handling Planning cluster_Controls Exposure Controls cluster_Handling Handling & Response cluster_Post Post-Handling Assess Assess Hazards (Skin/Eye/Resp. Irritant) Review Review SDS Assess->Review Eng Engineering Controls: Ventilated Area / Fume Hood Review->Eng PPE Personal Protective Equipment: Gloves, Goggles, Lab Coat Eng->PPE Handle Handle Chemical PPE->Handle Spill Spill / Exposure Event Handle->Spill If occurs Decon Decontaminate Area & PPE Handle->Decon On Completion FirstAid Administer First Aid (Rinse Skin/Eyes, Fresh Air) Spill->FirstAid For Personnel Cleanup Contain & Clean Up Spill Spill->Cleanup For Environment Store Store Securely (Cool, Dry, Tightly Closed) Decon->Store Dispose Dispose of Waste Properly Decon->Dispose

Caption: A logical workflow for the safe handling of this compound.

Stability and Reactivity

  • Stability: The compound is stable under normal storage conditions.[5][10]

  • Conditions to Avoid: Incompatible products, excess heat, and the formation of dust should be avoided.[5]

  • Incompatible Materials: It is incompatible with strong oxidizing agents.[5][10]

  • Hazardous Decomposition Products: During a fire, irritating and highly toxic gases may be generated, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[10][14]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[5][15]

References

Unveiling the Toxicological Profile of 3-(Dimethylamino)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)benzoic acid (DMABA), a substituted benzoic acid derivative, finds application in various chemical syntheses. As with any chemical compound intended for use in research and development, particularly in pathways leading to potential drug candidates, a thorough understanding of its toxicological profile is paramount. This technical guide provides a consolidated overview of the currently available toxicological data for this compound, outlines standard experimental protocols for its assessment, and highlights areas where data is currently lacking.

Toxicological Data Summary

The available toxicological information for this compound is primarily derived from Safety Data Sheets (SDS) and indicates that the compound is an irritant.[1][2][3][4] There is a notable absence of comprehensive, publicly available studies detailing quantitative toxicity metrics such as acute toxicity (LD50), genotoxicity, carcinogenicity, and reproductive toxicity.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound is consistently classified as follows:

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][4][5]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][2][4][5]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation[1][3][5]
Summary of Toxicological Endpoints

The following table summarizes the known toxicological endpoints for this compound. It is critical to note the significant data gaps for several key toxicological parameters.

Toxicological EndpointResult/DataRemarks
Acute Oral Toxicity No data available-
Acute Dermal Toxicity No data available-
Acute Inhalation Toxicity No data availableClassified as a respiratory irritant.[1][3][5]
Skin Corrosion/Irritation Causes skin irritation[1][2][4][5]Consistent with GHS Category 2.
Serious Eye Damage/Irritation Causes serious eye irritation[1][2][4][5]Consistent with GHS Category 2.
Respiratory or Skin Sensitization No data available-
Germ Cell Mutagenicity No data available-
Carcinogenicity No data available-
Reproductive Toxicity No data available-
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation[1][3][5]Consistent with GHS Category 3.
Specific Target Organ Toxicity (Repeated Exposure) No data available-
Aspiration Hazard No data available-

Experimental Protocols

In the absence of specific published studies for this compound, this section details the standard and internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines for key toxicological assessments. These protocols would be the basis for any future comprehensive toxicological evaluation of this compound.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.[6][7][8][9][10]

  • Principle: A stepwise procedure is used where a small number of animals are dosed at defined levels. The outcome of the test in a preceding step determines the dose for the next step.

  • Test Animals: Typically, rats of a single sex (usually females) are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered orally by gavage in a single dose.

    • A starting dose of 300 mg/kg is often used, with subsequent doses being increased or decreased depending on the observed toxicity.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • Body weight is recorded weekly.

    • A necropsy is performed on all animals at the end of the study.

  • Data Analysis: The results are used to classify the substance into one of the GHS categories for acute oral toxicity.

Acute Dermal Irritation/Corrosion - OECD 404

This test determines the potential of a substance to cause irritation or corrosion to the skin.[11][12][13][14][15]

  • Principle: The test substance is applied to the skin of a single animal in a stepwise manner to observe for corrosive effects before proceeding to a full irritation test with additional animals.

  • Test Animals: Albino rabbits are the preferred species.

  • Procedure:

    • The fur is clipped from the dorsal area of the trunk of the animal.

    • A 0.5 g or 0.5 mL amount of the test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch and semi-occlusive dressing.

    • The exposure duration is typically 4 hours.

    • After exposure, the patch is removed, and the skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

  • Data Analysis: Skin reactions are scored based on a standardized grading system. The mean scores for erythema and edema are used to classify the substance's irritation potential according to GHS.

Acute Eye Irritation/Corrosion - OECD 405

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.[16][17][18][19][20]

  • Principle: The test substance is instilled into the conjunctival sac of one eye of an animal, with the other eye serving as a control.

  • Test Animals: Albino rabbits are typically used.

  • Procedure:

    • A single dose of 0.1 mL of liquid or 0.1 g of a solid substance is applied into the conjunctival sac of one eye.

    • The eyes are examined at 1, 24, 48, and 72 hours after instillation.

    • Observations are made for corneal opacity, iritis, and conjunctival redness and chemosis.

  • Data Analysis: Ocular lesions are scored using a standardized system. The scores are used to classify the substance's eye irritation potential according to GHS.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This in vitro test is widely used to assess the mutagenic potential of a chemical.[21][22][23][24]

  • Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The test chemical is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.

  • Procedure:

    • The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

    • Two methods are commonly used: the plate incorporation method and the pre-incubation method.

    • After incubation for 48-72 hours, the number of revertant colonies is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Mandatory Visualizations

Experimental Workflow for Toxicological Assessment

The following diagram illustrates a typical workflow for the toxicological assessment of a chemical substance, starting from initial characterization to key in vivo and in vitro tests.

Toxicological Assessment Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Acute Toxicity cluster_3 In Vivo Irritation/Sensitization cluster_4 Further Toxicological Evaluation start Substance Information (Physicochemical Properties) in_silico In Silico / QSAR Prediction start->in_silico ames Ames Test (OECD 471) (Mutagenicity) in_silico->ames skin_corrosion In Vitro Skin Corrosion (e.g., OECD 431) in_silico->skin_corrosion acute_oral Acute Oral Toxicity (OECD 423) ames->acute_oral eye_irritation_vitro In Vitro Eye Irritation (e.g., BCOP, ICE) skin_corrosion->eye_irritation_vitro dermal_irritation Dermal Irritation (OECD 404) skin_corrosion->dermal_irritation eye_irritation Eye Irritation (OECD 405) eye_irritation_vitro->eye_irritation repeated_dose Repeated Dose Toxicity (Sub-acute/Sub-chronic) acute_oral->repeated_dose acute_dermal Acute Dermal Toxicity (OECD 402) acute_inhalation Acute Inhalation Toxicity (OECD 403) skin_sensitization Skin Sensitization (e.g., LLNA - OECD 429) dermal_irritation->skin_sensitization carcinogenicity Carcinogenicity Studies repeated_dose->carcinogenicity reproductive_tox Reproductive/Developmental Toxicity repeated_dose->reproductive_tox

Caption: A generalized workflow for the toxicological evaluation of a chemical substance.

Conclusion and Future Directions

The currently available data on the toxicology of this compound are limited to its classification as a skin, eye, and respiratory irritant. There is a critical need for comprehensive studies to elucidate its acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity to ensure its safe handling and to assess its potential for further development in any application. The experimental protocols outlined in this guide, based on internationally accepted OECD guidelines, provide a clear roadmap for generating the necessary data to fill these knowledge gaps. Researchers and drug development professionals should exercise due caution, adhering to the safety information provided in the SDS, until a more complete toxicological profile is established.

References

Commercial Suppliers and Technical Applications of 3-(Dimethylamino)benzoic Acid: An In-depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)benzoic acid (DMABA), a substituted aromatic carboxylic acid, serves as a versatile building block and reagent in various scientific and industrial applications. Its utility spans from the synthesis of dyes and photosensitizers to its application in biochemical assays and as a precursor for pharmacologically active molecules. This technical guide provides a comprehensive overview of commercial suppliers of high-purity this compound, detailed experimental protocols for its synthesis and common applications, and a visualization of relevant biological signaling pathways where its derivatives may play a role.

Commercial Availability

A wide range of chemical suppliers offer this compound, varying in purity, quantity, and price. For researchers and drug development professionals, sourcing high-quality material is crucial for reproducible and reliable results. The following table summarizes the offerings from several reputable commercial suppliers.

SupplierProduct Number(s)PurityAvailable Quantities
Thermo Fisher Scientific A14621≥98%25g, 100g, 500g
Sigma-Aldrich (Merck) D162807≥98%5g, 25g, 100g
TCI America D0646>98.0% (GC)25g, 100g, 500g
Santa Cruz Biotechnology sc-239165≥98%1g, 5g, 25g
Oakwood Chemical 06580798%250mg, 1g, 5g, 10g, 25g, 100g
BLD Pharm BD13837598%5g, 25g, 100g, 500g
Synthonix D69119>98%500g, 1kg

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in a common biochemical assay.

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes the synthesis of this compound from 3-aminobenzoic acid through reductive amination using formaldehyde.

Materials:

  • 3-Aminobenzoic acid

  • Formaldehyde (37% solution in water)

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas

  • Sodium hydroxide

  • Hydrochloric acid

  • Reaction vessel (e.g., Parr hydrogenator or similar)

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable pressure reactor, dissolve 3-aminobenzoic acid in methanol. Add a catalytic amount of 10% Palladium on carbon.

  • Reductive Amination: Seal the reactor and purge with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen.

  • Slowly add a stoichiometric excess of formaldehyde solution to the reaction mixture while stirring.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and maintain the hydrogen pressure.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Dissolve the residue in a dilute sodium hydroxide solution.

  • Wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove any non-acidic impurities.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the this compound product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Protocol 2: Peroxidase Activity Assay using this compound

This colorimetric assay is used to determine the activity of peroxidase enzymes. The assay is based on the oxidative coupling of 3-methyl-2-benzothiazolinone hydrazone (MBTH) and this compound (DMAB) in the presence of hydrogen peroxide and peroxidase, which forms a colored product.[1]

Materials:

  • This compound (DMAB) solution

  • 3-Methyl-2-benzothiazolinone hydrazone (MBTH) solution

  • Hydrogen peroxide (H₂O₂) solution

  • Phosphate buffer (pH 7.0)

  • Peroxidase enzyme solution (sample)

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DMAB in a suitable solvent (e.g., dimethylformamide).

    • Prepare a fresh aqueous solution of MBTH.

    • Prepare a dilute solution of hydrogen peroxide in phosphate buffer.

  • Assay Mixture: In a microplate well or a cuvette, combine the phosphate buffer, DMAB solution, and MBTH solution.

  • Enzyme Addition: Add the peroxidase-containing sample to the assay mixture.

  • Initiation of Reaction: Start the reaction by adding the hydrogen peroxide solution.

  • Measurement: Immediately measure the increase in absorbance at a specific wavelength (typically around 590-600 nm) over time using a spectrophotometer.

  • Calculation of Activity: The rate of change in absorbance is proportional to the peroxidase activity in the sample. Calculate the enzyme activity based on the molar extinction coefficient of the colored product.

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reductive Amination cluster_workup Work-up & Purification cluster_product Final Product Reactant1 3-Aminobenzoic Acid Reaction Reaction under H2 Pressure Reactant1->Reaction Reactant2 Formaldehyde Reactant2->Reaction Catalyst Pd/C Catalyst Catalyst->Reaction Solvent Methanol Solvent->Reaction Filtration Catalyst Filtration Reaction->Filtration Concentration Solvent Removal Filtration->Concentration Extraction Aqueous Extraction Concentration->Extraction Precipitation Acidification & Precipitation Extraction->Precipitation Purification Filtration & Drying Precipitation->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Signaling Pathway: Potential Inhibition of NF-κB Pathway by Benzoic Acid Derivatives

Derivatives of benzoic acid have been investigated for their anti-inflammatory properties, which can be mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. The following diagram illustrates a simplified NF-κB signaling cascade and a hypothetical point of intervention for a bioactive benzoic acid derivative.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Cytokines Receptor Toll-like Receptor (TLR) LPS->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Inhibitor Benzoic Acid Derivative Inhibitor->IKK inhibits DNA DNA NFkB_nuc->DNA binds Gene Inflammatory Gene Expression DNA->Gene promotes

References

Purity Analysis of 3-(Dimethylamino)benzoic Acid by High-Performance Liquid Chromatography: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity analysis of 3-(Dimethylamino)benzoic acid using High-Performance Liquid Chromatography (HPLC). The methodologies outlined herein are designed to ensure the accurate determination of purity and the identification of any related substances, which is critical for quality control in research, development, and manufacturing of pharmaceutical products.

Introduction

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its purity can significantly impact the quality, safety, and efficacy of the final product. Therefore, a robust and reliable analytical method for determining its purity is paramount. Reverse-phase HPLC with UV detection is a widely accepted and effective technique for this purpose, offering high resolution, sensitivity, and accuracy.[1]

This guide details a validated HPLC method for the purity analysis of this compound, including a comprehensive experimental protocol, data presentation, and a workflow diagram.

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound. The method is based on established principles for the analysis of benzoic acid and its derivatives and is suitable for validation in a GxP environment.

Materials and Reagents
  • Standards: this compound reference standard (≥99.5% purity), potential impurity reference standards (if available).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).

  • Reagents: Phosphoric acid (analytical grade), Purified water (deionized and filtered through a 0.22 µm membrane).

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable for this analysis.

ParameterSpecification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
Preparation of Solutions
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Data Presentation

The following tables summarize the expected quantitative data from the HPLC purity analysis of a typical batch of this compound.

Table 2: System Suitability Test (SST) Results

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) ≥ 20008500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%

Table 3: Purity Analysis Results for a Representative Sample

Peak NameRetention Time (min)AreaArea %
Impurity 14.815,6000.15
Impurity 27.220,8000.20
This compound10.510,296,00099.50
Impurity 312.110,4000.10
Unknown Impurity15.35,2000.05
Total 10,348,000 100.00

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the purity analysis of this compound.

HPLC_Workflow A Sample and Standard Preparation C System Suitability Test (SST) A->C B HPLC System Setup B->C D Sample Analysis C->D SST Pass E Data Acquisition D->E F Data Processing and Integration E->F G Purity Calculation and Reporting F->G H Review and Approval G->H

Caption: Experimental workflow for the HPLC purity analysis.

Logical_Relationship Purity Product Purity Quality Product Quality Purity->Quality Impurity Impurity Profile Impurity->Quality Method Validated HPLC Method Method->Purity Method->Impurity Safety Product Safety Quality->Safety Efficacy Product Efficacy Quality->Efficacy

Caption: Relationship between HPLC analysis and product attributes.

Conclusion

The HPLC method detailed in this guide provides a robust and reliable approach for the purity analysis of this compound. Adherence to this protocol, including system suitability testing and proper solution preparation, will ensure accurate and reproducible results. This is essential for maintaining high standards of quality and safety in the development and production of pharmaceuticals and other high-purity chemical products. Commercial-grade this compound typically has a purity of ≥97% as determined by HPLC.[2][3]

References

The Genesis and Scientific Profile of 3-(Dimethylamino)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Dimethylamino)benzoic acid, a substituted aromatic carboxylic acid, has carved a niche for itself as a versatile intermediate in organic synthesis and as a key component in various analytical and industrial applications. This technical guide provides an in-depth exploration of its discovery, historical development, physicochemical properties, and established experimental protocols for its synthesis. Quantitative data are systematically presented, and key synthetic workflows are visualized to offer a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Discovery and History

While a singular definitive discovery of this compound is not prominently documented in readily available literature, its history is intrinsically linked to the advancement of organic synthesis techniques in the mid-20th century. Early methods for the dimethylation of aminobenzoic acids were explored by researchers such as Bowman and Stroud in 1950, who investigated the reaction of aminobenzoic acids with formaldehyde in an acetic acid solvent using a palladised charcoal catalyst[1]. Their work highlighted the challenges of this transformation in other solvents like ethanol, where resinous byproducts were observed to encapsulate the catalyst[1].

Subsequent developments focused on improving the efficiency and safety of its synthesis, moving away from toxic alkylating agents like methyl halides and dimethyl sulfate towards more refined methods[2][3]. A significant advancement came with the adoption of reductive alkylation, particularly the reaction of 3-aminobenzoic acid with formaldehyde in the presence of hydrogen and a noble metal catalyst[2][3]. This approach, which could also be initiated from the in-situ reduction of 3-nitrobenzoic acid, became a cornerstone for the industrial production of this compound[1][2][3]. The compound's importance grew with its application as a key intermediate in the manufacturing of dyestuffs, such as Crystal Violet Lactone, which is utilized in pressure- and heat-sensitive recording systems[2][3].

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Molecular Formula C9H11NO2[4][5][6]
Molecular Weight 165.19 g/mol [4][5][6]
CAS Number 99-64-9[5]
Appearance Light yellow to yellow-beige crystalline powder[7][8]
Melting Point 148-150 °C (lit.)[7][8][9][10]
Boiling Point 293.03 °C (rough estimate)[8]
Solubility Insoluble in water; Soluble in methanol (50 mg/ml)[7][8][10]
pKa 3.36 ± 0.10 (Predicted)[8]
IUPAC Name This compound[4]
InChI Key NEGFNJRAUMCZMY-UHFFFAOYSA-N[4][11]
SMILES CN(C)C1=CC=CC(=C1)C(=O)O[4]

Synthesis Methodologies

The synthesis of this compound is predominantly achieved through the reductive methylation of a precursor compound. The following sections detail the experimental protocols for two common starting materials.

Synthesis from 3-Nitrobenzoic Acid

This two-step, one-pot synthesis involves the initial reduction of 3-nitrobenzoic acid to 3-aminobenzoic acid, followed by reductive methylation.

Experimental Protocol:

  • Reaction Setup: In a suitable autoclave, prepare a methanolic solution containing one molar proportion of 3-nitrobenzoic acid. The concentration should be sufficient to dissolve the starting material and the final product at the reaction temperature (typically a 20-25% by weight solution)[1].

  • Catalyst Addition: Add an effective amount of a palladium catalyst, such as palladium-on-carbon[1]. A minor amount of acetic acid may optionally be added[1].

  • First Hydrogenation (Reduction): Seal the autoclave and introduce hydrogen gas to a superatmospheric pressure. Heat the reaction mixture to a temperature between 10°C and 100°C and stir until three molar proportions of hydrogen have been consumed, indicating the complete reduction of the nitro group to an amino group[1].

  • Formaldehyde Addition: After the initial hydrogenation is complete, add approximately two molar proportions of formaldehyde to the reaction mixture[1].

  • Second Hydrogenation (Reductive Methylation): Re-pressurize the autoclave with hydrogen and continue stirring at a controlled temperature (e.g., raising from 35°C to 50°C) until hydrogen uptake ceases[2][3].

  • Work-up and Isolation: Cool the reaction mixture and filter to recover the catalyst. The catalyst can be washed with methanol and reused[1][7]. Concentrate the filtrate by distilling off the methanol to a reduced volume. Cool the concentrated solution to approximately 15°C to induce crystallization of the product[1]. Collect the crystals by filtration, wash with a small amount of a water/methanol mixture, and dry at 90-100°C to yield this compound[1][7]. A typical yield for this process is around 92-93% with a purity of approximately 98%[1].

Synthesis_from_3_Nitrobenzoic_Acid Start 3-Nitrobenzoic Acid in Methanol Step1 Step 1: Reduction (10-100°C, pressure) Start->Step1 Catalyst Palladium Catalyst (e.g., Pd/C) Catalyst->Step1 H2_1 H₂ (3 mol eq.) H2_1->Step1 Intermediate 3-Aminobenzoic Acid (in situ) Step1->Intermediate Step2 Step 2: Reductive Methylation (e.g., 35-50°C) Intermediate->Step2 Formaldehyde Formaldehyde (2 mol eq.) Formaldehyde->Step2 H2_2 H₂ H2_2->Step2 Product This compound (in solution) Step2->Product Isolation Isolation: 1. Filter Catalyst 2. Concentrate 3. Crystallize 4. Dry Product->Isolation FinalProduct Pure this compound Isolation->FinalProduct

Synthesis Workflow from 3-Nitrobenzoic Acid.
Synthesis from 3-Aminobenzoic Acid

This method focuses solely on the reductive methylation of commercially available 3-aminobenzoic acid.

Experimental Protocol:

  • Salt Formation: Prepare an aqueous solution of an alkali metal salt or ammonium salt of 3-aminobenzoic acid. This can be achieved by dissolving 3-aminobenzoic acid in water with a suitable base. A buffering agent may be added to maintain the pH of the reaction mass between 6.5 and 9.5 after the reductive methylation step[2][3].

  • Catalyst Addition: Introduce a supported transition metal catalyst, such as palladium on a solid support, to the solution[2][3].

  • Reaction Conditions: Transfer the mixture to a pressure reactor. The reaction is conducted under a hydrogen pressure of 1 to 40 bar and within a temperature range of 20°C to 120°C[2][3].

  • Controlled Formaldehyde Addition: A solution of formaldehyde (e.g., a 50% methanolic solution) is added to the reaction mixture in a controlled and continuous manner over a period of 0.5 to 20 hours[2][3]. During the addition, the temperature of the reaction mass may be gradually raised[2][3].

  • Reaction Completion and Work-up: After the formaldehyde addition is complete, the reaction is maintained at the set temperature and pressure until hydrogen uptake ceases, indicating the completion of the reaction. The reaction mixture is then filtered to recover the catalyst[2][3].

  • Product Isolation: The pH of the filtrate is adjusted to precipitate the this compound. The solid product is collected by filtration, washed with water, and dried. This process can achieve a conversion rate of up to 99%[2][3].

Synthesis_from_3_Aminobenzoic_Acid Start 3-Aminobenzoic Acid Salt (aqueous solution) Reaction Reductive Methylation (20-120°C, pH 6.5-9.5) Start->Reaction Catalyst Supported Transition Metal Catalyst Catalyst->Reaction H2 H₂ (1-40 bar) H2->Reaction ProductSolution Product in Solution Reaction->ProductSolution Formaldehyde Controlled Addition of Formaldehyde Solution (0.5-20 hours) Formaldehyde->Reaction Isolation Isolation: 1. Filter Catalyst 2. pH Adjustment 3. Filtration & Drying ProductSolution->Isolation FinalProduct Pure this compound Isolation->FinalProduct

Synthesis Workflow from 3-Aminobenzoic Acid.

Applications in Research and Industry

This compound serves as a valuable building block in organic synthesis. Beyond its role as an intermediate for dyes, it has found utility in various biochemical assays. For instance, it has been employed in methods to quantify the activity of enzymes such as peroxidase and manganese peroxidase[7][9]. Additionally, it has been used in analytical procedures to determine glucose content from the extraction of starch and soluble sugars[7][10][12]. While its para-isomer, 4-(Dimethylamino)benzoic acid, is known for its use in UV absorbers and as a precursor to local anesthetics, the applications of the meta-isomer are more specialized within the realms of chemical synthesis and analytics[13][14].

Safety and Handling

This compound is classified as a skin and serious eye irritant and may cause respiratory irritation[4]. Standard laboratory personal protective equipment, including gloves, eye shields, and a dust mask (type N95 or equivalent), should be worn when handling the solid material[10]. It is considered a combustible solid and should be stored in a cool, dry place away from incompatible materials[10].

Conclusion

This compound, a compound with a history rooted in the optimization of synthetic organic chemistry, continues to be a relevant molecule for both industrial and research purposes. Its well-characterized properties and established, high-yield synthetic routes make it a reliable and versatile chemical intermediate. This guide has consolidated the key technical information surrounding its history, properties, and synthesis to serve as a valuable resource for scientists and developers working with this compound.

References

Methodological & Application

Application Notes and Protocols for Glucose Content Analysis Using 3-(Dimethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of glucose concentration is a critical aspect of various fields, including biomedical research, clinical diagnostics, and drug development. One sensitive and versatile method for glucose quantification involves a coupled enzymatic assay utilizing glucose oxidase and peroxidase. In this system, 3-(Dimethylamino)benzoic acid (DMAB) serves as a key component of the chromogenic substrate system.

The principle of this assay is a two-step enzymatic reaction. First, glucose oxidase specifically catalyzes the oxidation of β-D-glucose to D-gluconolactone and hydrogen peroxide (H₂O₂). Subsequently, in the presence of horseradish peroxidase (HRP), the newly formed hydrogen peroxide facilitates the oxidative coupling of a chromogenic substrate pair: 3-methyl-2-benzothiazolinone hydrazone (MBTH) and this compound (DMAB). This reaction produces a stable, intensely colored indamine dye with a maximum absorbance at 590 nm. The intensity of the color produced is directly proportional to the initial glucose concentration in the sample.[1][2]

This method, originally detailed by Ngo and Lenhoff, offers high sensitivity and is adaptable for various sample types.[1][3]

Reaction Pathway

Reaction_Pathway cluster_glucose_oxidation Step 1: Glucose Oxidation cluster_color_development Step 2: Chromogenic Reaction Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Glucose Oxidase H2O2 H2O2 Glucose->H2O2 Glucose Oxidase H2O2_input H₂O₂ MBTH MBTH Indamine_Dye Colored Product (590 nm) MBTH->Indamine_Dye DMAB This compound DMAB->Indamine_Dye H2O2_input->Indamine_Dye Peroxidase Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Enzymes, Substrates) pipette Pipette Standards and Samples into tubes/wells prep_reagents->pipette prep_standards Prepare Glucose Standards prep_standards->pipette prep_samples Prepare Samples prep_samples->pipette add_reagent Add GOD/HRP/MBTH/DMAB Working Solution pipette->add_reagent incubate Incubate at 37°C add_reagent->incubate measure_abs Measure Absorbance at 590 nm incubate->measure_abs plot_curve Plot Standard Curve measure_abs->plot_curve calc_conc Calculate Sample Glucose Concentration plot_curve->calc_conc

References

Application Notes and Protocols for 3-(Dimethylamino)benzoic Acid in Peroxidase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)benzoic acid (DMAB) is a versatile chromogenic substrate utilized in various enzymatic assays, particularly those involving peroxidase activity.[1][2] In the presence of horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂), DMAB undergoes oxidation, leading to the formation of a colored product that can be quantified spectrophotometrically. This property makes it a valuable tool for enzyme-linked immunosorbent assays (ELISAs), enzyme activity studies, and other applications where peroxidase-based detection is employed. DMAB is frequently used in conjunction with other reagents, such as 3-methyl-2-benzothiazolinone hydrazone (MBTH), to generate a highly sensitive colorimetric system.[3]

Principle of the Assay

The fundamental principle behind the use of DMAB in peroxidase assays lies in the catalytic activity of peroxidase. Peroxidase, in the presence of its substrate hydrogen peroxide, oxidizes a chromogenic substrate (in this case, DMAB), resulting in a colored product. The intensity of the color produced is directly proportional to the amount of peroxidase activity, which can then be correlated to the quantity of the analyte of interest in a given sample.

When used in combination with MBTH, the assay involves the oxidative coupling of DMAB and MBTH, catalyzed by peroxidase. This reaction produces a stable, intensely colored indamine dye, which allows for highly sensitive detection due to its high molar extinction coefficient.[3]

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol [2][4]
Appearance Yellow powder[4]
Melting Point 148-150 °C[2]
Solubility Soluble in methanol[2]
CAS Number 99-64-9[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic reaction and a typical experimental workflow for a peroxidase assay.

Peroxidase_Reaction HRP Peroxidase (HRP) Oxidized_DMAB Oxidized DMAB (Colored Product) HRP->Oxidized_DMAB catalyzes H2O2 Hydrogen Peroxide (H₂O₂) H2O2->HRP activates DMAB This compound (Colorless) DMAB->HRP is oxidized by

Caption: Enzymatic oxidation of DMAB by peroxidase.

ELISA_Workflow cluster_coating Coating cluster_blocking Blocking cluster_incubation Incubation cluster_detection Detection A Immobilize Antigen/Antibody on Microplate B Block Non-specific Binding Sites A->B C Add Sample and/or HRP-conjugated Antibody B->C D Add DMAB Substrate Solution C->D E Color Development D->E F Stop Reaction (Optional) E->F G Measure Absorbance F->G

Caption: General workflow of an ELISA using a DMAB-based substrate.

Advantages and Disadvantages of DMAB in Peroxidase Assays

While specific comparative studies are limited, the advantages and disadvantages of DMAB can be inferred from its properties and the characteristics of similar chromogenic substrates.

AdvantagesDisadvantages
High Sensitivity (with MBTH): The DMAB/MBTH system has a very high molar extinction coefficient, allowing for the detection of low levels of peroxidase activity.[3]Limited Data as a Single Substrate: There is a lack of comprehensive data on the performance of DMAB as a sole chromogenic substrate, including its molar extinction coefficient and optimal reaction conditions.
Good Stability: The colored product of the DMAB/MBTH reaction is stable.Potential for Lower Sensitivity Alone: When used without an enhancer like MBTH, the sensitivity may be lower than other commonly used substrates like TMB or OPD.
Versatility: Can be used in a variety of peroxidase-based assays, including ELISAs and direct enzyme activity measurements.[1][2]Safety Precautions: As with many organic reagents, appropriate safety precautions should be taken, including wearing personal protective equipment.

Experimental Protocols

Protocol 1: Peroxidase Assay Using DMAB and MBTH (High Sensitivity)

This protocol is adapted from methodologies utilizing the synergistic action of DMAB and MBTH for enhanced sensitivity.[3]

Materials and Reagents:

  • This compound (DMAB)

  • 3-methyl-2-benzothiazolinone hydrazone (MBTH)

  • Hydrogen Peroxide (H₂O₂) (30% solution)

  • Peroxidase (e.g., Horseradish Peroxidase)

  • Phosphate Buffer (0.1 M, pH 6.0)

  • Microplate reader

  • 96-well microplates

Reagent Preparation:

  • DMAB Solution (10 mM): Dissolve 16.52 mg of DMAB in 10 mL of deionized water. Gentle warming may be required to fully dissolve.

  • MBTH Solution (1 mM): Dissolve 2.2 mg of MBTH hydrochloride in 10 mL of deionized water. Prepare this solution fresh.

  • Hydrogen Peroxide Solution (10 mM): Add 1.1 µL of 30% H₂O₂ to 10 mL of deionized water. Prepare fresh.

  • Substrate Working Solution: Immediately before use, mix equal volumes of the 10 mM DMAB solution and the 1 mM MBTH solution.

Assay Procedure:

  • Pipette 50 µL of your sample containing peroxidase into a 96-well microplate.

  • Add 50 µL of the Substrate Working Solution to each well.

  • Initiate the reaction by adding 50 µL of the 10 mM Hydrogen Peroxide Solution to each well.

  • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Measure the absorbance at 590 nm using a microplate reader.

Quantitative Data Summary (DMAB/MBTH Method):

ParameterRecommended Value
Wavelength (λmax) 590 nm
Molar Extinction Coefficient (ε) ~47,600 M⁻¹cm⁻¹[3]
pH Optimum ~6.0
Typical Incubation Time 15-30 minutes
Protocol 2: Proposed Peroxidase Assay Using DMAB as a Single Substrate

Note: The following protocol is a representative procedure based on general principles of peroxidase assays, as specific literature for DMAB as a sole chromogenic substrate is limited. Optimization of reagent concentrations, pH, and incubation time is highly recommended.

Materials and Reagents:

  • This compound (DMAB)

  • Hydrogen Peroxide (H₂O₂) (30% solution)

  • Peroxidase (e.g., Horseradish Peroxidase)

  • Citrate-Phosphate Buffer (0.1 M, pH 5.0)

  • Microplate reader

  • 96-well microplates

Reagent Preparation:

  • DMAB Substrate Solution (10 mM): Dissolve 16.52 mg of DMAB in 10 mL of Citrate-Phosphate Buffer (pH 5.0).

  • Hydrogen Peroxide Solution (10 mM): Add 1.1 µL of 30% H₂O₂ to 10 mL of deionized water. Prepare fresh.

  • Substrate Working Solution: Immediately before use, mix the DMAB Substrate Solution and the Hydrogen Peroxide Solution in a 10:1 ratio (e.g., 10 mL of DMAB solution and 1 mL of H₂O₂ solution).

Assay Procedure:

  • Pipette 50 µL of your sample containing peroxidase into a 96-well microplate.

  • Add 100 µL of the Substrate Working Solution to each well.

  • Incubate the plate at room temperature for 15-60 minutes, protected from light.

  • Measure the absorbance at a wavelength determined by a spectral scan of the oxidized product (a starting point of 400-500 nm is suggested).

Proposed Starting Conditions for Optimization (DMAB Single Substrate):

ParameterRecommended Starting Point
DMAB Concentration 1-10 mM
H₂O₂ Concentration 0.1-1 mM
pH 4.5-6.5
Temperature Room Temperature (20-25°C)
Wavelength for Measurement To be determined experimentally (scan from 350-600 nm)

Data Analysis

The peroxidase activity can be calculated using the Beer-Lambert law:

Activity (U/mL) = (ΔA / ε * l) * (V_total / V_sample) * 10^6

Where:

  • ΔA is the change in absorbance per minute

  • ε is the molar extinction coefficient of the oxidized product (in M⁻¹cm⁻¹)

  • l is the path length of the cuvette or microplate well (in cm)

  • V_total is the total volume of the assay

  • V_sample is the volume of the enzyme sample

  • 10^6 is the conversion factor from moles to micromoles

For endpoint assays, a standard curve should be generated using known concentrations of the analyte or peroxidase.

Troubleshooting

IssuePossible CauseSolution
No or low color development Inactive enzymeUse a fresh enzyme preparation
Incorrect pHEnsure the buffer is at the optimal pH
Substrate solution too oldPrepare fresh substrate and H₂O₂ solutions
High background Contaminated reagentsUse high-purity water and reagents
Spontaneous oxidation of the substrateProtect substrate solutions from light
Inconsistent results Pipetting errorsCalibrate pipettes and ensure accurate dispensing
Temperature fluctuationsMaintain a consistent temperature during the assay

References

Application Notes and Protocols: 3-(Dimethylamino)benzoic Acid as a Derivatization Reagent for High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, particularly within pharmaceutical and biomedical research, the accurate quantification of analytes is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. However, many compounds of interest, such as amines, phenols, alcohols, and fatty acids, lack a strong chromophore or fluorophore, leading to poor sensitivity when using common detectors like UV-Vis or fluorescence. Pre-column derivatization is a powerful strategy to overcome this limitation. This process involves a chemical reaction that converts the analyte into a derivative with enhanced detection properties.

3-(Dimethylamino)benzoic acid (3-DMABA) serves as a precursor to a versatile derivatization reagent. While 3-DMABA itself is not reactive, it is converted into a highly reactive acyl chloride, 3-(dimethylamino)benzoyl chloride (3-DMABC) , or an active ester like This compound N-hydroxysuccinimide ester (3-DMAB-NHS) . These reagents readily react with nucleophilic functional groups such as primary and secondary amines, alcohols, and phenols.

The introduction of the 3-(dimethylamino)benzoyl moiety imparts several key advantages:

  • Enhanced UV Detection: The aromatic ring and the dimethylamino group act as a strong chromophore, significantly increasing the molar absorptivity of the derivatized analyte. This leads to a substantial improvement in sensitivity for HPLC with UV detection.

  • Potential for Fluorescence Detection: The dimethylamino-substituted aromatic system can also confer fluorescent properties to the derivative, enabling highly sensitive fluorescence detection.

  • Improved Chromatographic Behavior: Derivatization can alter the polarity of the analyte, often leading to improved peak shape, better resolution, and more reproducible retention times on reverse-phase HPLC columns.

  • Enhanced Mass Spectrometric Ionization: The tertiary amine in the 3-(dimethylamino)benzoyl group is readily protonated, which can enhance ionization efficiency in positive ion mode electrospray ionization (ESI) for LC-MS applications.

This document provides detailed application notes and protocols for the use of 3-(dimethylamino)benzoyl chloride as a derivatization reagent for the HPLC analysis of various compound classes. While specific quantitative data for the 3-isomer is limited in publicly available literature, the protocols and performance metrics provided are based on extensive data from the structurally analogous and widely used 4-(dimethylamino)benzoyl chloride and other similar benzoyl chloride reagents.

Chemical Reaction and Mechanism

The derivatization reaction with 3-(dimethylamino)benzoyl chloride is a nucleophilic acyl substitution. The nucleophilic group of the analyte (e.g., the nitrogen of an amine or the oxygen of an alcohol or phenol) attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming a stable amide or ester derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Quantitative Data Summary

The following tables summarize representative quantitative data for the HPLC analysis of various compounds after derivatization with benzoyl chloride analogs. This data is compiled from various sources to provide a comparative overview of the expected performance.

Table 1: Quantitative Data for the Analysis of Amines

AnalyteDerivatization ReagentLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
DimethylamineNBD-Cl0.5 - 10--[1]
DiethylamineNBD-Cl5 - 100--[1]
Various Biogenic AminesDansyl Chloride0.05 - 0.250.015 - 0.0750.05 - 0.25[2]

Table 2: Quantitative Data for the Analysis of Phenols

AnalyteDerivatization ReagentLinearity Range (mg/L)LOD (mg/L)LOQ (mg/L)Reference
Phenol4-Nitrobenzoyl Chloride0.02 - 0.90.0060.02[3]
2-Chlorophenol4-Nitrobenzoyl Chloride0.06 - 0.90.020.06[3]
4-Chlorophenol4-Nitrobenzoyl Chloride0.02 - 0.90.0060.02[3]
2,4-Dichlorophenol4-Nitrobenzoyl Chloride0.12 - 0.90.050.12[3]

Table 3: Quantitative Data for the Analysis of Alcohols (as a reference for potential applications)

AnalyteDerivatization ReagentDetection Limit (pmol)LinearityRSD (%)Reference
Methanol9-Fluorenylmethyl chloroformate4Good3.7[4]
Ethanol9-Fluorenylmethyl chloroformate40Good2.1[4]
Propanol9-Fluorenylmethyl chloroformate70Good1.5[4]
Butanol9-Fluorenylmethyl chloroformate30Good2.2[4]

Experimental Protocols

Protocol 1: Derivatization of Primary and Secondary Amines with 3-(Dimethylamino)benzoyl Chloride

This protocol describes a general procedure for the derivatization of primary and secondary amines for HPLC-UV analysis.

Materials:

  • 3-(Dimethylamino)benzoyl chloride (3-DMABC)

  • Amine-containing sample or standard

  • Anhydrous Acetonitrile (ACN), HPLC grade

  • 0.1 M Sodium bicarbonate solution

  • 2 M Hydrochloric acid (HCl)

  • HPLC grade water

  • Syringe filters (0.45 µm)

Equipment:

  • Vortex mixer

  • Microcentrifuge tubes or autosampler vials

  • HPLC system with UV detector

Procedure:

  • Reagent Preparation:

    • Derivatization Reagent Solution (10 mg/mL): Accurately weigh 10 mg of 3-(dimethylamino)benzoyl chloride and dissolve it in 1 mL of anhydrous acetonitrile. Note: This solution should be prepared fresh daily as acyl chlorides are sensitive to moisture.

    • Base Solution (0.1 M Sodium Bicarbonate): Dissolve 0.84 g of sodium bicarbonate in 100 mL of HPLC grade water.

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 100 µL of the amine standard solution or sample extract.

    • Add 200 µL of 0.1 M sodium bicarbonate solution and vortex for 10 seconds.

    • Add 100 µL of the 10 mg/mL 3-(dimethylamino)benzoyl chloride solution.

    • Immediately vortex the mixture vigorously for 1 minute.

    • Allow the reaction to proceed at room temperature for 20 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 50 µL of 2 M HCl to neutralize the excess base and quench any unreacted derivatizing reagent.

  • Sample Preparation for HPLC:

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject 10-20 µL of the filtered solution into the HPLC system.

    • Typical detection wavelength is around 254 nm, but it is advisable to determine the wavelength of maximum absorbance for the specific derivative.

Derivatization_Workflow_Amines cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_workup Workup & Analysis Amine_Sample Amine Sample/Standard Mix_Sample_Base Mix Sample + Base Amine_Sample->Mix_Sample_Base Base_Solution 0.1 M NaHCO3 Base_Solution->Mix_Sample_Base Deriv_Reagent 3-DMABC in ACN Add_Reagent Add 3-DMABC Deriv_Reagent->Add_Reagent Mix_Sample_Base->Add_Reagent React Vortex & React 20 min Add_Reagent->React Terminate Add 2 M HCl React->Terminate Filter Filter (0.45 µm) Terminate->Filter HPLC_Analysis Inject into HPLC Filter->HPLC_Analysis

Caption: Workflow for the pre-column derivatization of amines.

Protocol 2: Derivatization of Phenols with 3-(Dimethylamino)benzoyl Chloride

This protocol outlines a general procedure for the derivatization of phenolic compounds.

Materials:

  • 3-(Dimethylamino)benzoyl chloride (3-DMABC)

  • Phenolic standard or sample extract

  • 2 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate

  • HPLC grade mobile phase

Equipment:

  • Vortex mixer

  • Reaction vials

  • Nitrogen evaporator (optional)

  • HPLC system with UV detector

Procedure:

  • Reagent Preparation:

    • Derivatization Reagent Solution (10 mg/mL): Prepare a 10 mg/mL solution of 3-(dimethylamino)benzoyl chloride in dichloromethane. Prepare fresh.

  • Derivatization Reaction:

    • In a reaction vial, add 1 mL of the phenolic sample or standard solution.

    • Add 0.5 mL of 2 M sodium hydroxide to make the solution alkaline.

    • Add 1 mL of the 10 mg/mL 3-DMABC solution in dichloromethane.

    • Vigorously shake or vortex the mixture for 1 minute at room temperature.

  • Extraction and Workup:

    • Allow the aqueous and organic phases to separate.

    • Transfer the organic (lower) layer to a clean tube.

    • Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Sample Preparation for HPLC:

    • Reconstitute the dried residue in a known volume of the HPLC mobile phase.

  • HPLC Analysis:

    • Inject an appropriate volume of the reconstituted sample into the HPLC system.

Derivatization_Workflow_Phenols cluster_prep Sample Preparation cluster_reaction Derivatization & Extraction cluster_workup Workup & Analysis Phenol_Sample Phenolic Sample Adjust_pH Add 2 M NaOH Phenol_Sample->Adjust_pH Add_Reagent Add 3-DMABC in DCM Adjust_pH->Add_Reagent React_Extract Vortex & Phase Separate Add_Reagent->React_Extract Collect_Organic Collect Organic Layer React_Extract->Collect_Organic Dry_Sample Dry with Na2SO4 Collect_Organic->Dry_Sample Evaporate Evaporate Solvent Dry_Sample->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC_Analysis Inject into HPLC Reconstitute->HPLC_Analysis

Caption: Workflow for the derivatization of phenolic compounds.

Potential Applications for Other Analytes

Alcohols and Steroids

The hydroxyl groups of alcohols and steroids can be derivatized using 3-(dimethylamino)benzoyl chloride following a protocol similar to that for phenols. The reaction conditions, particularly the choice of base and solvent, may need to be optimized for specific analytes. The derivatization of the hydroxyl groups will enhance their UV absorbance and improve their chromatographic properties in reverse-phase HPLC.

Fatty Acids

While direct derivatization of the carboxylic acid group of fatty acids with 3-DMABC is not the standard approach, it is possible through the use of coupling agents. A more common method for derivatizing fatty acids for HPLC is to convert them into esters. This compound can be used to prepare a corresponding fluorescent ester derivative of a fatty acid in the presence of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Derivatization_Signaling_Pathway Analyte Analyte with Nucleophilic Group (-NH2, -OH, -SH) Derivative Derivatized Analyte (Strong Chromophore) Analyte->Derivative Derivatization Reaction (+ Base) Reagent 3-(Dimethylamino)benzoyl Chloride (3-DMABC) Reagent->Derivative HPLC HPLC Separation Derivative->HPLC Detector UV/Fluorescence Detector HPLC->Detector Signal Enhanced Signal (Lower LOD/LOQ) Detector->Signal

Caption: Principle of enhanced detection via derivatization.

Conclusion

This compound, through its activated form 3-(dimethylamino)benzoyl chloride, is a valuable derivatization reagent for enhancing the detectability of a wide range of analytes in HPLC. The introduction of the 3-(dimethylamino)benzoyl moiety significantly improves UV absorbance and can provide fluorescence, leading to lower limits of detection and quantification. The protocols provided herein offer a solid foundation for developing robust and sensitive analytical methods for amines and phenols, with potential extensions to other important compound classes like alcohols, steroids, and fatty acids. As with any analytical method, optimization of the derivatization and chromatographic conditions for the specific analyte and matrix is crucial for achieving the best results.

References

Application Notes and Protocols: 3-(Dimethylamino)benzoic Acid in Spectrophotometric Determination of Analytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 3-(Dimethylamino)benzoic acid (DMAB) in the spectrophotometric determination of various analytes. The methods outlined below are based on oxidative coupling reactions that produce intensely colored products, allowing for sensitive and accurate quantification.

Introduction

This compound is a versatile reagent in analytical chemistry, particularly in the development of colorimetric assays. Its ability to undergo oxidative coupling reactions in the presence of an oxidizing agent and a suitable coupling partner forms the basis of several sensitive spectrophotometric methods. These assays are widely used for the determination of enzyme activities and the quantification of various analytes, including hydroperoxides.

Application 1: Determination of Lipoxygenase Activity

This method provides a colorimetric assay for lipoxygenase activity. The assay is based on the detection of linoleic acid hydroperoxide, the product of the lipoxygenase reaction, through the oxidative coupling of 3-methyl-2-benzothiazolinone (MBTH) with this compound (DMAB) in a reaction catalyzed by hemoglobin.[1][2]

Quantitative Data
ParameterValueReference
Wavelength of Maximum Absorbance (λmax)590 nm[2]
Molar Extinction CoefficientNot explicitly stated for the analyte, but the principle is based on a colored product.
Linearity RangeDependent on enzyme activity and substrate concentration.
Limit of Detection (LOD)Not explicitly stated.
Limit of Quantitation (LOQ)Not explicitly stated.
Experimental Protocol

1. Reagent Preparation:

  • DMAB Solution (100 mM): Dissolve 1.65 g of this compound in 100 mL of deionized water.

  • MBTH Solution (5 mM): Dissolve 110 mg of 3-methyl-2-benzothiazolinone hydrazone hydrochloride in 100 mL of deionized water. This solution should be freshly prepared.

  • Hemoglobin Solution (1 mg/mL): Dissolve 100 mg of bovine hemoglobin in 100 mL of deionized water. Store at 4°C.

  • Linoleic Acid Substrate Solution: Prepare a solution of linoleic acid in a suitable buffer (e.g., borate buffer, pH 9.0). The final concentration will depend on the specific experimental requirements.

  • Enzyme Extract: Prepare the lipoxygenase-containing extract from the sample of interest in an appropriate buffer.

2. Assay Procedure:

  • To a 1 mL cuvette, add the following in order:

    • 800 µL of deionized water

    • 100 µL of DMAB solution

    • 50 µL of hemoglobin solution

    • 20 µL of MBTH solution

  • Add a suitable volume of the enzyme extract to the cuvette.

  • Initiate the reaction by adding the linoleic acid substrate solution.

  • Immediately mix the contents of the cuvette and start monitoring the absorbance at 590 nm using a spectrophotometer.

  • The rate of increase in absorbance is proportional to the lipoxygenase activity.

Reaction Workflow

Lipoxygenase_Assay cluster_lipoxygenase_reaction Lipoxygenase Reaction cluster_colorimetric_reaction Colorimetric Detection Linoleic Acid Linoleic Acid Lipoxygenase Lipoxygenase Linoleic Acid->Lipoxygenase Substrate Linoleic Acid_Hydroperoxide Linoleic Acid_Hydroperoxide Lipoxygenase->Linoleic Acid_Hydroperoxide Product Hemoglobin Hemoglobin Linoleic Acid_Hydroperoxide->Hemoglobin Oxidant MBTH MBTH DMAB DMAB MBTH->DMAB Couples with Colored_Product Indamine Dye (Abs @ 590 nm) DMAB->Colored_Product Hemoglobin->MBTH Oxidizes

Caption: Workflow for the spectrophotometric determination of lipoxygenase activity.

Application 2: Determination of Manganese Peroxidase (MnP) Activity

This method is for the determination of manganese peroxidase (MnP) activity based on the oxidative coupling of MBTH and DMAB. The reaction is dependent on the presence of MnP, Mn²⁺, and H₂O₂.[3][4]

Quantitative Data
ParameterValueReference
Wavelength of Maximum Absorbance (λmax)590 nm[3]
Molar Extinction Coefficient (ε)53,000 M⁻¹ cm⁻¹[3]
Linearity RangeDependent on enzyme concentration.
Limit of Detection (LOD)Low MnP activities can be detected due to the high extinction coefficient.[3]
Limit of Quantitation (LOQ)Not explicitly stated.
Experimental Protocol

1. Reagent Preparation:

  • DMAB Solution (50 mM): Dissolve 0.826 g of this compound in 100 mL of deionized water.

  • MBTH Solution (1 mM): Dissolve 22 mg of 3-methyl-2-benzothiazolinone hydrazone hydrochloride in 100 mL of deionized water. This solution should be freshly prepared.

  • Succinate Buffer (50 mM, pH 4.5): Prepare a 50 mM solution of succinic acid and adjust the pH to 4.5 with NaOH.

  • Manganese (II) Sulfate Solution (1 mM): Dissolve 16.9 mg of MnSO₄·H₂O in 100 mL of deionized water.

  • Hydrogen Peroxide Solution (0.1 mM): Prepare a fresh dilution of H₂O₂ in deionized water. The exact concentration should be determined by measuring its absorbance at 240 nm (ε = 43.6 M⁻¹ cm⁻¹).

  • Enzyme Solution: The MnP-containing sample.

2. Assay Procedure:

  • In a 1 mL cuvette, prepare the following reaction mixture:

    • 500 µL of Succinate Buffer (50 mM, pH 4.5)

    • 100 µL of DMAB solution (50 mM)

    • 100 µL of MBTH solution (1 mM)

    • 100 µL of MnSO₄ solution (1 mM)

    • A suitable volume of the enzyme solution.

  • Pre-incubate the mixture at the desired assay temperature.

  • Initiate the reaction by adding 100 µL of H₂O₂ solution (0.1 mM).

  • Immediately mix and monitor the increase in absorbance at 590 nm for several minutes.

  • The rate of absorbance change is used to calculate the enzyme activity using the molar extinction coefficient.

Reaction Mechanism

MnP_Assay MnP Mn Peroxidase (MnP) Mn2 Mn²⁺ MnP->Mn2 Oxidizes H2O2 H₂O₂ H2O2->MnP Mn3 Mn³⁺ Mn2->Mn3 MBTH MBTH Mn3->MBTH Oxidizes Oxidized_MBTH Oxidized MBTH MBTH->Oxidized_MBTH DMAB DMAB Colored_Product Purple-Blue Adduct (Abs @ 590 nm) DMAB->Colored_Product Oxidized_MBTH->DMAB Couples with

Caption: Reaction mechanism for the MnP-catalyzed oxidative coupling of MBTH and DMAB.

Note on a Related Compound: p-(Dimethylamino)benzaldehyde

It is important to distinguish this compound from a structurally similar compound, p-(Dimethylamino)benzaldehyde , which is also often abbreviated as DMAB. p-(Dimethylamino)benzaldehyde, also known as Ehrlich's reagent, is widely used in the spectrophotometric determination of compounds containing a primary amino group, such as urea and sulfonamides, through the formation of a colored Schiff base. This reaction is distinct from the oxidative coupling reactions described above for this compound.

Conclusion

The spectrophotometric methods utilizing this compound in oxidative coupling reactions offer sensitive and reliable means for the determination of lipoxygenase and manganese peroxidase activities. The detailed protocols provided in these application notes can be adapted by researchers for their specific analytical needs in various fields, including biochemistry, food science, and environmental analysis.

References

Application Notes and Protocols: The Role of 3-(Dimethylamino)benzoic Acid in Dye Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-(dimethylamino)benzoic acid as a key intermediate in the synthesis of commercially significant dye classes, namely azo dyes and triphenylmethane dyes. This document outlines detailed experimental protocols, presents quantitative data, and illustrates the underlying chemical pathways.

Introduction

This compound is a versatile aromatic compound featuring both a carboxylic acid group and a tertiary amino group. This unique bifunctionality makes it a valuable building block in the synthesis of a variety of complex organic molecules, including a range of dyes. Its dimethylamino group acts as a powerful auxochrome, a group that enhances the color intensity of a chromophore, and also serves as a reactive site for electrophilic substitution. The carboxylic acid group can be used to modify the solubility of the final dye molecule or to create ester linkages.

This document details the application of this compound in the manufacturing of two major classes of dyes:

  • Azo Dyes: Characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), azo dyes are one of the largest and most versatile classes of synthetic dyes. This compound can be used as a coupling component in the synthesis of these dyes.

  • Triphenylmethane Dyes: These are intensely colored synthetic organic dyes with a molecular structure based on triphenylmethane. This compound is a crucial precursor for the synthesis of leuco dyes like Crystal Violet Lactone, which are used in carbonless copy paper and thermal printing.

Data Presentation

Quantitative Data for Azo Dye Synthesis

The following table summarizes the yield of a thiazole-based azo dye synthesized using a derivative of this compound as the coupling component.

Dye ProductStarting AmineCoupling ComponentYield (%)Melting Point (°C)
5-(4-Bromophenyl)-2-[4-(N,N-dimethylamino)phenylazo]-1,3,4-thiadiazole2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazoleN,N-dimethylaniline60201–203

Data sourced from a study on 1,3,4-thiadiazole-containing azo dyes. While not directly using this compound, the methodology is analogous for a similar structure with a carboxyl group.

Quantitative Data for Triphenylmethane Dye (Crystal Violet Lactone) Synthesis

The synthesis of Crystal Violet Lactone from p-dimethylaminobenzaldehyde, urea, dimethylaniline, and m-dimethylaminobenzoic acid involves a multi-step process. The following table outlines the reactants and conditions for a specific patented method.[1][2]

Reaction StageReactantsMolar Ratio (relative to p-dimethylaminobenzaldehyde)Temperature (°C)Time (h)
Schiff Base Formationp-dimethylaminobenzaldehyde, Urea, Sulfuric Acid1 : 1.2 : 1.5502
Urea Intermediate FormationSchiff base, Dimethylaniline1 : 1.2802
Leuco Crystal Violet Lactone FormationUrea intermediate, m-dimethylaminobenzoic acid1 : 1.19010
Oxidation to Crystal Violet LactoneLeuco Crystal Violet Lactone, Hydrogen Peroxide, Copper Sulfate-702

Final Product Yield: 6.8 g of Crystal Violet Lactone was obtained from 3.07 g of p-dimethylaminobenzaldehyde, yielding approximately 41.5%.[3]

Experimental Protocols

General Protocol for Azo Dye Synthesis via Diazotization and Coupling

This protocol describes a general method for the synthesis of an azo dye where an aromatic amine is diazotized and then coupled with this compound.

Materials:

  • Aromatic amine (e.g., 2-amino-5-aryl-1,3,4-thiadiazole)

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium hydroxide (NaOH)

  • Ice

  • Suitable solvent (e.g., water, ethanol)

Procedure:

  • Diazotization of the Aromatic Amine:

    • Dissolve the aromatic amine in a solution of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution while maintaining the temperature between 0-5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Preparation of the Coupling Solution:

    • Dissolve this compound in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

  • Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold solution of this compound with vigorous stirring.

    • Maintain the temperature below 5 °C and the pH of the reaction mixture in the alkaline range (pH 8-10) by adding sodium hydroxide solution as needed.

    • A colored precipitate of the azo dye will form.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the solid with cold water to remove any unreacted salts.

    • Recrystallize the crude dye from a suitable solvent (e.g., ethanol, acetic acid) to obtain the purified product.

    • Dry the purified dye in a vacuum oven.

Protocol for the Synthesis of Crystal Violet Lactone

This protocol is based on a patented multi-step synthesis.[1][2]

Materials:

  • p-Dimethylaminobenzaldehyde

  • Urea

  • Concentrated sulfuric acid

  • Dimethylaniline

  • m-Dimethylaminobenzoic acid

  • Sodium hydroxide

  • Toluene

  • Potassium persulfate or Hydrogen Peroxide

  • Copper (II) sulfate pentahydrate

Procedure:

  • Formation of the Schiff Base and Urea Intermediate:

    • In a reaction vessel, dissolve urea in water and slowly add concentrated sulfuric acid.

    • Add p-dimethylaminobenzaldehyde to the mixture and heat to 50°C for 2 hours.

    • To this mixture, add dimethylaniline and increase the temperature to 80°C for 2 hours to form the urea intermediate.

  • Synthesis of Leuco Crystal Violet Lactone:

    • Add m-dimethylaminobenzoic acid to the reaction mixture from the previous step.

    • Raise the temperature to 90°C and maintain for 8-10 hours.

    • After cooling, neutralize the mixture with a sodium hydroxide solution.

  • Oxidation to Crystal Violet Lactone:

    • To the cooled and neutralized reaction mixture containing the leuco form of the dye, add a catalytic amount of copper (II) sulfate pentahydrate.

    • Slowly add a solution of hydrogen peroxide dropwise over 2 hours while maintaining the temperature at 70°C.

    • After the addition is complete, cool the reaction mixture.

  • Isolation and Purification:

    • Filter the resulting precipitate and wash with water.

    • Dry the solid to obtain the crude Crystal Violet Lactone.

    • The crude product can be further purified by recrystallization from a suitable solvent.

Signaling Pathways and Experimental Workflows

Azo Dye Synthesis Workflow

The synthesis of azo dyes from this compound follows a two-step electrophilic aromatic substitution mechanism. The first step is the formation of a diazonium ion from an aromatic amine, which then acts as an electrophile. In the second step, the electron-rich this compound acts as a nucleophile, and the diazonium ion attacks its aromatic ring, typically at the position para to the activating dimethylamino group, to form the stable azo linkage.

Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling AromaticAmine Aromatic Amine (Ar-NH2) DiazoniumSalt Diazonium Salt (Ar-N2+) AromaticAmine->DiazoniumSalt NaNO2, HCl 0-5°C AzoDye Azo Dye DiazoniumSalt->AzoDye DMBA This compound DMBA->AzoDye

Caption: General workflow for azo dye synthesis.

Crystal Violet Lactone Synthesis Pathway

The synthesis of Crystal Violet Lactone is a multi-step condensation and oxidation process. It begins with the formation of a Schiff base from p-dimethylaminobenzaldehyde and urea, which then reacts with dimethylaniline. The resulting intermediate undergoes condensation with this compound to form the colorless leuco form of the dye. Finally, an oxidation step converts the leuco compound into the final colored lactone.

CVL_Synthesis cluster_0 Reactants cluster_1 Intermediates & Product pDMABA p-Dimethylaminobenzaldehyde SchiffBase Schiff Base pDMABA->SchiffBase Urea Urea Urea->SchiffBase DMA Dimethylaniline UreaIntermediate Urea Intermediate DMA->UreaIntermediate mDMBA m-Dimethylaminobenzoic acid LeucoCVL Leuco Crystal Violet Lactone (Colorless) mDMBA->LeucoCVL SchiffBase->UreaIntermediate UreaIntermediate->LeucoCVL CVL Crystal Violet Lactone (Colored) LeucoCVL->CVL Oxidation (H2O2, Cu2+)

Caption: Synthesis pathway of Crystal Violet Lactone.

Conclusion

This compound is a valuable and versatile intermediate in the dye manufacturing industry. Its application in the synthesis of both azo and triphenylmethane dyes highlights its importance in producing a wide spectrum of colors for various applications. The protocols and data presented in these notes provide a foundational understanding for researchers and professionals in the field of dye chemistry and development. Further research can explore the synthesis of novel dyes with enhanced properties by modifying the structure of this compound or by using it in conjunction with other novel intermediates.

References

Application Notes & Protocols for the Electrochemical Detection of 3-(Dimethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)benzoic acid (DMABA) is a tertiary amine and a benzoic acid derivative. As a member of the aromatic amine family, it is a compound of interest in various fields, including organic synthesis and as a potential precursor or metabolite in drug development. The electrochemical detection of DMABA offers a rapid, sensitive, and cost-effective analytical method compared to traditional chromatographic techniques. This document provides a detailed application note and a proposed protocol for the electrochemical detection of DMABA using voltammetric techniques, based on the established electrochemical behavior of similar aromatic tertiary amines.

The electrochemical activity of aromatic tertiary amines, such as N,N-dimethylaniline, is well-documented. The core of their electrochemical reactivity lies in the oxidation of the tertiary amine group. This process typically involves an initial one-electron transfer to form a cation radical. This reactive intermediate can then undergo further reactions, such as dimerization. By controlling the experimental parameters, the initial oxidation event can be harnessed for quantitative analysis.

This application note will detail a proposed method for the determination of DMABA utilizing a glassy carbon electrode (GCE). While specific quantitative data for DMABA is not extensively available in the current literature, the provided protocols are based on established methodologies for analogous compounds and are intended to serve as a robust starting point for method development and validation.

Principle of Detection

The electrochemical detection of this compound is based on its anodic oxidation at the surface of a suitable working electrode, such as a glassy carbon electrode (GCE). The tertiary amine group (-N(CH₃)₂) is the primary electroactive center. Upon application of a positive potential, DMABA undergoes an oxidation reaction, resulting in the transfer of an electron and the formation of a cation radical. This electron transfer generates a current that is proportional to the concentration of DMABA in the solution.

Various voltammetric techniques can be employed for this analysis, including Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV). CV is a powerful tool for elucidating the electrochemical mechanism, while DPV is often preferred for quantitative analysis due to its higher sensitivity and better resolution.

Proposed Signaling Pathway

The proposed electrochemical oxidation mechanism of this compound at a glassy carbon electrode is initiated by a one-electron transfer from the nitrogen atom of the dimethylamino group, forming a cation radical. This is followed by a second-order coupling reaction, which is a common pathway for aromatic tertiary amines.

G DMABA This compound CationRadical DMABA Cation Radical DMABA->CationRadical -e⁻ (Oxidation) Electrode Glassy Carbon Electrode (Anode) Dimer Dimerized Product CationRadical->Dimer Coupling Reaction

Caption: Proposed electrochemical oxidation pathway of DMABA.

Experimental Workflow

The general workflow for the electrochemical detection of DMABA involves several key steps, from sample preparation to data analysis.

G cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis SamplePrep Sample Preparation CellAssembly Electrochemical Cell Assembly SamplePrep->CellAssembly ElectrolytePrep Electrolyte Preparation ElectrolytePrep->CellAssembly ElectrodePrep Electrode Preparation & Polishing ElectrodePrep->CellAssembly Voltammetry Voltammetric Scan (CV or DPV) CellAssembly->Voltammetry PeakAnalysis Peak Current Measurement Voltammetry->PeakAnalysis Calibration Calibration Curve Construction PeakAnalysis->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: General workflow for DMABA electrochemical detection.

Quantitative Data Summary

The following table summarizes the expected and hypothetical quantitative parameters for the electrochemical detection of this compound. These values are based on typical performance characteristics observed for the analysis of similar aromatic amines and should be experimentally verified.

ParameterExpected ValueTechniqueNotes
Oxidation Potential (Epa) +0.8 to +1.2 V (vs. Ag/AgCl)Cyclic VoltammetryHighly dependent on pH and solvent system.
Linear Range 0.1 µM - 100 µMDifferential Pulse VoltammetryMay be extended with optimization.
Limit of Detection (LOD) 0.01 µM - 0.1 µMDifferential Pulse VoltammetryCalculated as 3 * (Standard Deviation of Blank / Slope of Calibration Curve).
Sensitivity 0.1 - 1.0 µA/µMDifferential Pulse VoltammetryRepresents the slope of the calibration curve.
Reproducibility (RSD) < 5%Differential Pulse VoltammetryBased on replicate measurements of a standard solution.

Detailed Experimental Protocols

Reagents and Materials
  • This compound (DMABA), analytical standard grade

  • Acetonitrile (ACN), HPLC grade

  • Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte

  • Phosphate buffered saline (PBS) for aqueous measurements

  • Deionized water (18 MΩ·cm)

  • Alumina slurry (0.3 µm and 0.05 µm) for electrode polishing

  • Glassy carbon electrode (GCE, 3 mm diameter)

  • Ag/AgCl reference electrode (in 3 M KCl)

  • Platinum wire auxiliary electrode

  • Electrochemical workstation (potentiostat/galvanostat)

Preparation of Solutions
  • Supporting Electrolyte (Aprotic): Prepare a 0.1 M solution of TBAP in acetonitrile.

  • Supporting Electrolyte (Aqueous): Prepare a 0.1 M PBS solution and adjust the pH as required (e.g., pH 7.4).

  • DMABA Stock Solution: Accurately weigh and dissolve DMABA in the chosen solvent (acetonitrile or the aqueous buffer) to prepare a 10 mM stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution in the supporting electrolyte.

Electrode Preparation
  • Mechanical Polishing:

    • Polish the glassy carbon electrode surface with 0.3 µm alumina slurry on a polishing pad for 2 minutes.

    • Rinse thoroughly with deionized water.

    • Polish with 0.05 µm alumina slurry for 2 minutes.

    • Rinse thoroughly with deionized water.

  • Sonication:

    • Sonicate the polished electrode in deionized water for 1 minute to remove any adhered alumina particles.

    • Sonicate in ethanol or acetone for 1 minute to degrease the surface.

    • Rinse thoroughly with deionized water and allow to air dry.

  • Electrochemical Cleaning (Optional but Recommended):

    • In the supporting electrolyte solution, cycle the potential of the GCE between -1.0 V and +1.5 V for several cycles until a stable voltammogram is obtained.

Electrochemical Measurements
  • Cell Assembly:

    • Assemble the three-electrode system in the electrochemical cell containing a known volume of the supporting electrolyte.

    • Ensure the reference electrode tip is close to the working electrode surface.

  • Blank Measurement:

    • Record a voltammogram of the supporting electrolyte to establish the background current.

  • Sample Measurement:

    • Add a known volume of the DMABA standard solution to the electrochemical cell.

    • Stir the solution for a defined period (e.g., 30 seconds) to ensure homogeneity, then stop stirring and allow the solution to become quiescent before measurement.

    • For Cyclic Voltammetry (CV):

      • Scan the potential from an initial potential (e.g., 0 V) to a final potential (e.g., +1.5 V) and back to the initial potential.

      • Typical scan rate: 100 mV/s.

    • For Differential Pulse Voltammetry (DPV):

      • Set the appropriate parameters: initial potential, final potential, pulse amplitude (e.g., 50 mV), pulse width (e.g., 50 ms), and scan increment (e.g., 4 mV).

      • Record the DPV scan.

  • Data Acquisition:

    • Record the resulting voltammograms. For quantitative analysis, measure the peak current at the oxidation potential of DMABA.

Data Analysis
  • Peak Analysis: From the obtained voltammograms, determine the peak potential (Epa) and the peak current (Ipa) for the oxidation of DMABA.

  • Calibration Curve:

    • Plot the peak current (Ipa) as a function of the DMABA concentration for the series of standard solutions.

    • Perform a linear regression analysis to obtain the equation of the calibration curve (y = mx + c) and the correlation coefficient (R²).

  • Quantification of Unknown Samples:

    • Measure the peak current for the unknown sample using the same experimental conditions.

    • Use the equation of the calibration curve to calculate the concentration of DMABA in the unknown sample.

Conclusion

The electrochemical detection of this compound offers a promising analytical approach with advantages in speed, sensitivity, and cost-effectiveness. The protocols outlined in this application note provide a comprehensive framework for researchers to develop and validate a robust method for the quantification of DMABA. While the provided quantitative data is based on estimations from similar compounds, it serves as a valuable starting point for experimental design. Further optimization of experimental parameters, such as the choice of supporting electrolyte, pH, and voltammetric waveform, can lead to enhanced analytical performance.

Application Notes and Protocols for the Quantification of 3-(Dimethylamino)benzoic Acid in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)benzoic acid is a compound of interest in various fields, including as a potential impurity in pharmaceutical preparations and as a metabolite in biological studies. Accurate and precise quantification of this analyte in complex matrices such as biological fluids, environmental samples, and pharmaceutical formulations is crucial for safety, efficacy, and regulatory compliance. These application notes provide detailed protocols and performance data for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Analytical Methods Overview

The choice of analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • HPLC-UV: A robust and widely available technique suitable for a range of concentrations. It offers good precision and accuracy for routine analysis.

  • LC-MS/MS: Provides high sensitivity and selectivity, making it ideal for trace-level quantification in complex biological matrices.

  • GC-MS: A powerful technique for volatile and semi-volatile compounds. Derivatization is often required for non-volatile analytes like this compound to improve volatility and chromatographic performance.

  • UV-Vis Spectrophotometry: A simple and cost-effective method suitable for relatively high concentrations and simpler sample matrices where interfering substances are minimal.

Quantitative Data Summary

The following tables summarize the typical quantitative performance parameters for the different analytical methods. These values are based on validated methods for structurally similar benzoic acid derivatives and represent expected performance for this compound analysis.

Table 1: High-Performance Liquid Chromatography (HPLC-UV)

ParameterTypical Performance
Linearity Range1 - 1000 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)0.4 - 1 µg/mL
Limit of Quantification (LOQ)1 - 4 µg/mL
Accuracy (% Recovery)98% - 102%
Precision (%RSD)< 2%

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterTypical Performance
Linearity Range0.1 - 500 ng/mL
Correlation Coefficient (r²)≥ 0.99
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.1 - 1 ng/mL
Accuracy (% Recovery)85% - 115%
Precision (%RSD)< 15%

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterTypical Performance
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.995
Limit of Detection (LOD)1 - 5 ng/mL
Limit of Quantification (LOQ)5 - 20 ng/mL
Accuracy (% Recovery)95% - 105%
Precision (%RSD)< 10%

Table 4: UV-Vis Spectrophotometry

ParameterTypical Performance
Linearity Range1 - 10 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.4 µg/mL
Accuracy (% Recovery)97% - 103%
Precision (%RSD)< 3%

Experimental Protocols

HPLC-UV Method

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound.

a. Sample Preparation (Protein Precipitation for Biological Samples)

  • To 100 µL of plasma or serum sample, add 300 µL of acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

b. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm (based on the UV absorbance of benzoic acid derivatives)

c. Data Analysis

Quantification is based on the peak area of the analyte compared to a calibration curve prepared from standard solutions of this compound.

LC-MS/MS Method

This protocol provides a highly sensitive and selective method for quantifying this compound in complex matrices.

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of the sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

b. LC-MS/MS Conditions

  • LC System:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (m/z): 166.1 (for [M+H]⁺ of this compound)

    • Product Ion (m/z): To be determined by direct infusion and fragmentation of a standard solution (a likely fragment would be the loss of the carboxylic acid group, resulting in m/z 120.1).

GC-MS Method

This protocol requires derivatization of this compound to increase its volatility for GC analysis.

a. Sample Preparation and Derivatization

  • Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate) after acidification.

  • Evaporate the solvent to dryness.

  • Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • Inject the derivatized sample into the GC-MS.

b. GC-MS Conditions

  • GC System:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Initial temperature 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

UV-Vis Spectrophotometric Method

A simple method for the quantification of this compound in less complex samples.

a. Sample Preparation

  • Dissolve a known weight of the sample in a suitable solvent (e.g., methanol).

  • Filter the solution to remove any particulate matter.

  • Dilute the solution with the solvent to a concentration within the linear range of the assay.

b. Measurement Protocol

  • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a standard solution from 200 to 400 nm. The λmax is expected to be around 230 nm.

  • Prepare a series of standard solutions of this compound.

  • Measure the absorbance of the standard solutions and the sample solution at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration of the standards.

  • Determine the concentration of the sample from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Sample Complex Mixture (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Autosampler Injection Supernatant->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (230 nm) Separation->Detection Data Data Acquisition Detection->Data Calculation Concentration Calculation Data->Calculation Calibration Calibration Curve (Standard Solutions) Calibration->Calculation Result Final Result Calculation->Result

Caption: Workflow for HPLC-UV quantification.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Processing & Quantification Sample Complex Mixture SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_Separation LC Separation (C18) Evaporation->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) Multiple Reaction Monitoring (MRM) Ionization->Mass_Analysis Peak_Integration Peak Integration Mass_Analysis->Peak_Integration Calibration Internal Standard Calibration Peak_Integration->Calibration Concentration Concentration Determination Calibration->Concentration

Caption: Workflow for LC-MS/MS quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Extraction Solvent Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Separation GC Separation (DB-5ms) Derivatization->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization Mass_Detection Mass Spectrometry (MS) Selected Ion Monitoring (SIM) Ionization->Mass_Detection Peak_Area Peak Area Measurement Mass_Detection->Peak_Area Calibration_Curve External Standard Calibration Peak_Area->Calibration_Curve Result Concentration Calculation Calibration_Curve->Result

Application Notes and Protocols for Labeling of Peptides and Proteins with 3-(Dimethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)benzoic acid (DMABA) is a versatile labeling reagent for peptides and proteins. Its primary application lies in serving as a mass tag for quantitative proteomics, enabling the relative quantification of proteins in different samples through mass spectrometry. The dimethylamino group provides a consistent mass addition, and the carboxylic acid moiety allows for straightforward conjugation to primary amines (N-terminus and lysine side chains) on biomolecules. Additionally, the aromatic nature of DMABA imparts a UV-absorbent property to the labeled molecules, facilitating their detection and quantification by spectrophotometry. While its intrinsic fluorescence is weak, it may be suitable for certain detection applications.

These application notes provide detailed protocols for the activation of DMABA, its conjugation to peptides and proteins, and the subsequent analysis of the labeled products.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol [1][2]
CAS Number 99-64-9
Appearance Light yellow to yellow-beige crystalline powder
Melting Point 148-150 °C
Solubility Soluble in methanol (50 mg/mL)

Table 2: Spectroscopic Properties of Dimethylaminobenzoyl Derivatives

PropertyWavelength/ValueNotesReference
UV Absorbance Maximum (λmax) ~295-315 nmFor 4-(Dimethylamino)benzoyl derivatives. The 3-isomer is expected to have similar absorbance.[3][4]
Fluorescence Emission Maximum (λem) ~330-360 nmIn non-polar solvents. A red-shift to 460-475 nm can be observed in polar solvents. Fluorescence is generally weak.[3][4]

Experimental Protocols

Protocol 1: Activation of this compound using EDC/NHS

This protocol describes the activation of the carboxylic acid group of DMABA to form a more stable N-hydroxysuccinimide (NHS) ester, which is reactive towards primary amines.

Materials:

  • This compound (DMABA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Procedure:

  • Dissolve DMABA in anhydrous DMF or DMSO to a final concentration of 100 mM.

  • In a separate tube, dissolve EDC and NHS (or sulfo-NHS) in Activation Buffer to a final concentration of 200 mM each. These solutions should be prepared fresh.

  • To the DMABA solution, add an equal volume of the EDC/NHS solution. This will result in a 1:2:2 molar ratio of DMABA:EDC:NHS.

  • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing. The resulting solution contains the activated DMABA-NHS ester and is ready for conjugation to the peptide or protein.

Protocol 2: Labeling of Peptides and Proteins with Activated DMABA

This protocol details the conjugation of the activated DMABA-NHS ester to the primary amines of a peptide or protein.

Materials:

  • Activated DMABA-NHS ester solution (from Protocol 1)

  • Peptide or protein sample

  • Coupling Buffer: 0.1 M sodium phosphate buffer with 150 mM NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

Procedure:

  • Dissolve the peptide or protein in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Add the activated DMABA-NHS ester solution to the peptide/protein solution. A 10- to 20-fold molar excess of the activated DMABA relative to the number of primary amines on the peptide/protein is recommended as a starting point.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • To quench the reaction and consume any unreacted DMABA-NHS ester, add the Quenching Buffer to a final concentration of 50 mM.

  • Incubate for an additional 30 minutes at room temperature.

  • The DMABA-labeled peptide/protein is now ready for purification.

Protocol 3: Purification of DMABA-Labeled Peptides/Proteins by RP-HPLC

This protocol describes the purification of the labeled product from excess reagents and unlabeled species using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Quenched labeling reaction mixture

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Acidify the quenched reaction mixture with TFA to a final concentration of 0.1%.

  • Centrifuge the sample to pellet any precipitate and filter the supernatant.

  • Inject the sample onto the C18 column equilibrated with Mobile Phase A.

  • Elute the labeled peptide/protein using a linear gradient of Mobile Phase B. A typical gradient would be from 5% to 95% B over 30-60 minutes.

  • Monitor the elution profile at a wavelength corresponding to the absorbance of the peptide bond (214 nm) and the DMABA label (e.g., 300 nm).

  • Collect the fractions corresponding to the major peak that absorbs at both wavelengths.

  • Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the DMABA-labeled product.

  • Pool the pure fractions and lyophilize to obtain the final product.

Protocol 4: Analysis and Quantification of Labeling Efficiency

The efficiency of the labeling reaction can be determined by analyzing the reaction mixture before purification using mass spectrometry or RP-HPLC.

Mass Spectrometry Analysis:

  • Take a small aliquot of the quenched reaction mixture and desalt it using a C18 ZipTip or equivalent.

  • Analyze the desalted sample by MALDI-TOF or ESI-MS.

  • Compare the mass spectra of the labeled and unlabeled peptide/protein. The mass of the DMABA-labeled product should be increased by 147.08 Da (the mass of DMABA minus the mass of water) for each label attached.

  • The relative intensities of the peaks corresponding to the unlabeled, singly labeled, doubly labeled, etc., species can be used to estimate the labeling efficiency.

RP-HPLC Analysis:

  • Inject a small aliquot of the quenched reaction mixture onto a C18 column.

  • Run a gradient as described in Protocol 3.

  • The DMABA-labeled peptide will have a longer retention time than the unlabeled peptide due to the increased hydrophobicity of the DMABA tag.

  • The labeling efficiency can be calculated by integrating the peak areas of the labeled and unlabeled species in the chromatogram (monitored at 214 nm).

Visualizations

DMABA_Activation_and_Labeling cluster_activation Step 1: Activation of DMABA cluster_labeling Step 2: Labeling Reaction DMABA This compound Activated_DMABA DMABA-NHS Ester (Active Intermediate) DMABA->Activated_DMABA Activation Buffer (pH 6.0) EDC_NHS EDC + NHS EDC_NHS->Activated_DMABA Labeled_Peptide DMABA-Labeled Peptide/Protein Activated_DMABA->Labeled_Peptide Coupling Buffer (pH 7.2-7.5) Peptide Peptide/Protein with Primary Amines (-NH2) Peptide->Labeled_Peptide Experimental_Workflow cluster_prep Sample Preparation cluster_label DMABA Labeling cluster_analysis Analysis Protein_Extraction Protein Extraction & Digestion Peptide_Quantification Peptide Quantification Protein_Extraction->Peptide_Quantification DMABA_Activation DMABA Activation (EDC/NHS) Peptide_Quantification->DMABA_Activation Labeling Peptide Labeling DMABA_Activation->Labeling Quenching Reaction Quenching Labeling->Quenching Purification RP-HPLC Purification Quenching->Purification MS_Analysis LC-MS/MS Analysis Purification->MS_Analysis Data_Analysis Data Analysis & Quantification MS_Analysis->Data_Analysis Proteomics_Application cluster_samples Sample Groups cluster_processing Processing Sample_A Control Sample Digestion_A Protein Digestion Sample_A->Digestion_A Sample_B Treated Sample Digestion_B Protein Digestion Sample_B->Digestion_B Labeling_A Label with DMABA Digestion_A->Labeling_A Labeling_B Label with Isotopic DMABA (e.g., ¹³C-DMABA) Digestion_B->Labeling_B Combine Combine Samples Labeling_A->Combine Labeling_B->Combine LC_MS LC-MS/MS Analysis Combine->LC_MS Quantification Relative Protein Quantification LC_MS->Quantification

References

Application Notes and Protocols for 3-(Dimethylamino)benzoic Acid N-hydroxysuccinimide Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 3-(Dimethylamino)benzoic acid N-hydroxysuccinimide ester (3-DMABA-NHS) as a versatile derivatizing agent. This reagent is designed to react with primary and secondary amines, phenols, and alcohols to enhance their detectability and chromatographic performance in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of the 3-(dimethylamino)benzoyl moiety significantly improves ultraviolet (UV) absorbance and facilitates ionization, thereby lowering the limits of detection for a wide range of analytes.

Introduction to this compound N-hydroxysuccinimide Ester Derivatization

This compound N-hydroxysuccinimide ester is an amine-reactive reagent that covalently attaches the 3-(dimethylamino)benzoyl group to molecules of interest. The N-hydroxysuccinimide (NHS) ester functional group provides high reactivity and selectivity towards primary and, to a lesser extent, secondary amino groups, forming stable amide bonds. This derivatization process offers several key advantages in chemical analysis:

  • Enhanced UV Detection: The 3-(dimethylamino)benzoyl group is a strong chromophore, which significantly increases the molar absorptivity of the derivatized analytes, leading to improved sensitivity in HPLC-UV analysis.

  • Improved Mass Spectrometric Ionization: The tertiary amine in the derivatizing agent can be readily protonated, enhancing the ionization efficiency in positive mode electrospray ionization (ESI) for LC-MS analysis.[1] This is particularly useful for molecules that do not ionize well on their own.

  • Improved Chromatographic Behavior: Derivatization can increase the hydrophobicity of polar analytes, leading to better retention and separation on reversed-phase HPLC columns.[1]

Key Applications

The primary application of 3-DMABA-NHS is as a derivatizing agent for a variety of molecules to enhance their analytical detection.

  • Peptide and Protein Labeling: The reagent can be used to label the N-terminus of peptides and the lysine side chains of proteins.[1] This is valuable for protein quantification and identification in proteomics research.

  • Analysis of Small Molecules: It is effective for the derivatization of biogenic amines, amino acids, and other small molecules containing primary or secondary amine groups.

  • Lipid Analysis: 3-DMABA-NHS and its isomers have been successfully used for the derivatization of phosphatidylethanolamine (PE) lipids, facilitating their characterization and quantification by mass spectrometry.[2]

Data Presentation

Chemical and Physical Properties
PropertyValueReference
Chemical FormulaC₁₃H₁₄N₂O₄[3]
Molecular Weight262.26 g/mol [3]
AppearanceLight yellow to yellow-beige crystalline powder[4]
SolubilitySoluble in DMSO and DMF[5]
Insoluble in water[4]
Purity≥95%[3]
Recommended Reaction Conditions for Derivatization
ParameterRecommended ConditionNotes
pH 8.3 - 8.5Optimal for deprotonation of primary amines without rapid hydrolysis of the NHS ester.[5][6][7]
Buffer 0.1 M Sodium Bicarbonate or Phosphate BufferMust be free of primary amines (e.g., Tris) which compete with the target molecule.[5][6][7]
Solvent for Reagent Anhydrous DMSO or DMFPrepare fresh to prevent degradation of the NHS ester.[1][5]
Reagent:Analyte Molar Ratio 5:1 to 20:1 (starting point)This should be optimized for each specific analyte to avoid under- or over-labeling.[1]
Reaction Time 1 - 4 hours (Room Temperature) or Overnight (4°C)Longer incubation may be needed for less reactive molecules or lower temperatures.[5]
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can improve labeling efficiency.[5][7]

Experimental Protocols

Protocol 1: General Derivatization of Primary Amines for LC-MS Analysis

This protocol provides a general method for the derivatization of a sample containing primary amines with 3-DMABA-NHS.

Materials:

  • This compound N-hydroxysuccinimide ester (3-DMABA-NHS)

  • Amine-containing sample or standard

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Borate buffer (0.1 M, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Reagent Preparation: Immediately before use, dissolve the 3-DMABA-NHS ester in anhydrous DMSO to a concentration of approximately 10-20 mg/mL.[1]

  • Sample Preparation: Dissolve the amine-containing sample in the borate buffer.[1]

  • Derivatization Reaction: Add a 5 to 20-fold molar excess of the 3-DMABA-NHS solution to the sample solution.[1] The final concentration of DMSO should be kept below 50% to prevent precipitation of proteins if present.[1]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[1] Protect the reaction from light if the derivative is light-sensitive.

  • Quenching: Add a small amount of quenching solution to react with any excess 3-DMABA-NHS ester.[1]

  • Sample Dilution: Dilute the reaction mixture with the initial mobile phase (e.g., water with 0.1% formic acid) to a suitable concentration for LC-MS analysis.[1]

Protocol 2: Labeling of Proteins with 3-DMABA-NHS

This protocol is designed for the labeling of proteins for subsequent analysis.

Materials:

  • Protein sample (1-10 mg/mL in amine-free buffer)

  • This compound N-hydroxysuccinimide ester (3-DMABA-NHS)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., size-exclusion chromatography)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Calculate Required Reagent: Use the following formula to estimate the amount of 3-DMABA-NHS needed: mg of 3-DMABA-NHS = (molar excess of NHS ester) x (mg of protein) x (MW of 3-DMABA-NHS) / (MW of protein) A starting molar excess of 8-10 is recommended.[5][7]

  • Prepare Protein Sample: Ensure the protein sample is in the Reaction Buffer. If not, perform a buffer exchange.

  • Prepare 3-DMABA-NHS Solution: Immediately before use, dissolve the calculated amount of 3-DMABA-NHS in a small volume of anhydrous DMSO.

  • Labeling Reaction: Add the 3-DMABA-NHS solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[5]

  • Quench Reaction (Optional): Add Quenching Buffer to stop the reaction.

  • Purification: Remove excess, unreacted 3-DMABA-NHS and byproducts using a size-exclusion chromatography column equilibrated with the desired buffer for downstream applications.[5]

Visualizations

Reaction_Mechanism reagent 3-DMABA-NHS Ester intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack amine Primary Amine (Analyte, R-NH₂) amine->intermediate product Stable Amide Bond (Derivatized Analyte) intermediate->product Collapse of Intermediate byproduct N-hydroxysuccinimide intermediate->byproduct Experimental_Workflow cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis prep_reagent Prepare 3-DMABA-NHS in DMSO/DMF reaction Mix Reagent and Analyte (5-20x Molar Excess) prep_reagent->reaction prep_sample Prepare Analyte in Amine-Free Buffer (pH 8.3-8.5) prep_sample->reaction incubation Incubate (1-4h at RT or Overnight at 4°C) reaction->incubation quench Quench Reaction (e.g., Tris buffer) incubation->quench purification Purify Conjugate (Size-Exclusion Chromatography) quench->purification analysis Analyze by HPLC-UV or LC-MS purification->analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-(Dimethylamino)benzoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing derivatization reactions of 3-(Dimethylamino)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for derivatizing the carboxylic acid group of this compound?

The two most common derivatization methods for this compound are esterification and amidation.

  • Esterification: This reaction converts the carboxylic acid into an ester by reacting it with an alcohol, typically under acidic conditions (Fischer Esterification) or using alkylating agents.[1][2] This method is often used to increase volatility for gas chromatography (GC) analysis or to protect the carboxylic acid group.[2]

  • Amidation: This method forms an amide bond by reacting the carboxylic acid with a primary or secondary amine. This reaction usually requires a coupling agent to activate the carboxylic acid.[3][4] Amidation is a cornerstone of peptide synthesis and is widely used in drug discovery to create stable, drug-like molecules.[5]

Q2: Which derivatization method should I choose?

The choice depends on your desired final product and analytical goal.

  • Choose esterification if you need to create an ester for applications like fragrance synthesis, or to create a more volatile derivative for GC analysis.[1]

  • Choose amidation if you are synthesizing peptides, creating small molecule drug candidates, or need to form a highly stable amide linkage.[6]

Q3: The tertiary amine on the aromatic ring seems reactive. Will it interfere with the derivatization?

Yes, the 3-(dimethylamino) group can influence the reaction.

  • In Esterification: Under the strong acidic conditions of Fischer esterification, the tertiary amine can be protonated. This may alter the solubility and electronic properties of the starting material but generally does not prevent the reaction.

  • In Amidation: The tertiary amine can act as a base. This is particularly important when using coupling reagents that require a non-nucleophilic base like diisopropylethylamine (DIPEA).[7] The inherent basicity of the substrate might need to be considered when determining the stoichiometry of the external base.

Q4: My amidation reaction with a hindered amine is failing. What is the most likely cause?

Low yields in amidation reactions with sterically hindered substrates are common and can be due to several factors.[7] The bulky nature of either the this compound or the amine partner can physically block the reaction.[7] Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often not potent enough to overcome this steric barrier.[7][8]

Troubleshooting Guides

Issue 1: Low or No Yield in Esterification Reaction
ProblemPossible CauseRecommended Solution
Reaction does not proceed to completion Fischer esterification is an equilibrium-limited reaction.[9]Use a large excess of the alcohol (it can often be used as the solvent) or remove water as it forms using a Dean-Stark apparatus.
Starting material is insoluble Protonation of the dimethylamino group by the acid catalyst may cause precipitation in certain solvents.Ensure the chosen alcohol solvent can dissolve the protonated form of the starting material.
Degradation of starting material The reaction temperature is too high or the reaction time is too long.Optimize the reaction temperature. For microwave-assisted synthesis, 130°C for 15 minutes has been shown to be effective for substituted benzoic acids.[9]
Product is lost during workup The ester product is partially water-soluble or is hydrolyzed back to the carboxylic acid during neutralization.[10]Carefully neutralize the reaction mixture with a weak base like sodium bicarbonate solution.[10] Ensure complete extraction with a suitable organic solvent.
Issue 2: Incomplete Amidation or Low Yield
ProblemPossible CauseRecommended Solution
Incomplete reaction with hindered substrates The coupling reagent is not sufficiently reactive to overcome steric hindrance.[7][8]Switch from standard carbodiimides (EDC, DCC) to more potent onium salt-based reagents like HATU, HBTU, or HCTU.[7][8] These form highly reactive esters that can overcome the steric barrier.[8]
Reaction is very slow Steric hindrance slows the reaction rate.[8]Increase the reaction time, potentially to run overnight.[8] Gentle heating can also be applied, but must be done cautiously to avoid racemization.[8] Microwave-assisted synthesis can also accelerate the reaction.[8]
Poor solvation of reactants The chosen solvent (e.g., DMF) may not be optimal for solvating the reactants, especially in solid-phase synthesis.[8]Use a solvent with superior solvating properties, such as N-methylpyrrolidone (NMP).[8]
Formation of N-acylurea byproduct This is a common side reaction with carbodiimide reagents (EDC, DCC), where the activated acid rearranges into a stable, unreactive byproduct.[11]Add a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or hydroxyazabenzotriazole (HOAt) to the reaction. These additives form an active ester intermediate that is more reactive towards the amine and less prone to rearrangement.[6][12]
Issue 3: Side Product Formation (Racemization)
ProblemPossible CauseRecommended Solution
Loss of stereochemical integrity at an adjacent chiral center Over-activation of the carboxylic acid, use of a strong base, or prolonged reaction at high temperatures can lead to racemization.[5][7]Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[7] Ensure the use of an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[7] If using heat, optimize for the shortest time required for good yield.[7]

Experimental Protocols & Data

Protocol 1: General Fischer Esterification

This protocol describes the esterification of this compound with an alcohol (e.g., ethanol) using an acid catalyst.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of ethanol (e.g., 10-20 eq or as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.[13] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[14]

  • Cooling & Quenching: Allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel containing water.

  • Neutralization: Slowly add a 10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH > 8).[14]

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Amidation using EDC and HOBt

This protocol is suitable for coupling with primary or secondary amines that are not sterically hindered.

  • Reaction Setup: Dissolve this compound (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and the desired amine (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • EDC Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) to the mixture portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 3: Amidation for Hindered Systems using HATU

This protocol is recommended for challenging couplings involving sterically hindered amines.[8]

  • Pre-activation: In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Base Addition: Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA, 2.0 eq).[7] Stir for 1-5 minutes to allow for the formation of the active ester.

  • Amine Addition: Add the sterically hindered amine (1.0-1.2 eq) to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-24 hours.[8] For extremely difficult couplings, gentle heating (40-50 °C) may be required.[8] Monitor progress by TLC or LC-MS.

  • Workup and Purification: Follow steps 5-8 as described in Protocol 2.

Quantitative Data: Comparison of Amidation Coupling Reagents
Coupling ReagentClassReactivityAdditive often usedUse Case
EDC / DCC CarbodiimideModerateHOBt, HOAt, OxymaGeneral-purpose, cost-effective for non-hindered substrates.[7][15]
HBTU / HCTU Uronium/Aminium SaltHighNone (built-in)Sterically hindered couplings, faster reactions.[7]
HATU Uronium/Aminium SaltVery HighNone (built-in)Very difficult couplings, including N-methylated or α,α-disubstituted amines.[7][8]
PyBOP / PyAOP Phosphonium SaltHighNone (built-in)Hindered couplings, often associated with lower racemization levels than some uronium salts.[7][8]

Visualizations

G cluster_workflow General Derivatization Workflow A 1. Reagent Preparation (Acid, Alcohol/Amine, Solvent, Catalyst/Coupling Agent) B 2. Reaction Setup (Combine reagents under optimal temperature and atmosphere) A->B C 3. Reaction Monitoring (TLC, LC-MS) B->C C->B If incomplete (adjust time/temp) D 4. Reaction Workup (Quenching, Neutralization, Extraction) C->D If complete E 5. Purification (Column Chromatography, Recrystallization) D->E F 6. Analysis (NMR, MS, HPLC) E->F G start Amidation Yield is Low q1 Are reactants sterically hindered? start->q1 sol1 Use potent coupling reagent: HATU, HCTU, or PyBOP q1->sol1 Yes q2 Is N-acylurea byproduct suspected? (Using EDC/DCC) q1->q2 No sol2 Increase reaction time and/or temperature. Consider microwave synthesis. sol1->sol2 sol3 Use a superior solvent like NMP. sol2->sol3 sol4 Add HOBt or HOAt to the reaction. q2->sol4 Yes sol5 Check reagent purity and stoichiometry. q2->sol5 No G start Starting Material This compound choice Desired Derivative? start->choice path1 Ester React with Alcohol + Acid Catalyst (e.g., EtOH, H₂SO₄) choice->path1 Ester path2 Amide React with Amine + Coupling Agent (e.g., R-NH₂, HATU) choice->path2 Amide

References

Technical Support Center: Synthesis of 3-(Dimethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 3-(Dimethylamino)benzoic acid. The information is designed to help improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: The most prevalent and efficient method is the reductive methylation of 3-aminobenzoic acid.[1] This can be performed in an aqueous solution using a supported transition metal catalyst, such as palladium on carbon (Pd/C).[1] A key variation of this method involves the in situ preparation of 3-aminobenzoic acid by the catalytic hydrogenation of 3-nitrobenzoic acid, followed by the reductive methylation step in the same pot.[1][2] This one-pot synthesis is often preferred for its efficiency and high yields, which can be up to 99%.[1][2]

Q2: What are the critical parameters to control for achieving a high yield in the reductive methylation of 3-aminobenzoic acid?

A2: To achieve a high yield and purity, it is crucial to control the following parameters:

  • pH of the reaction medium: The pH should be maintained between 6.5 and 9.5, ideally between 7.5 and 8.5, through the use of a buffering agent.[1] Uncontrolled pH can lead to unwanted side reactions and the formation of by-products.[1]

  • Controlled addition of formaldehyde: Formaldehyde should be added continuously and in a controlled manner over a period of 0.5 to 20 hours.[1][2] Rapid addition can lead to side reactions.

  • Temperature: The reaction temperature should be gradually raised during the reduction, typically within the range of 20°C to 120°C.[1]

  • Hydrogen pressure: A hydrogen pressure of 1 to 40 bar is generally applied.[1]

Q3: What are some common side reactions or by-products I should be aware of?

A3: Without careful control of reaction conditions, particularly pH, several side reactions can occur, leading to the formation of impurities. While the specific by-products are not detailed in the provided search results, uncontrolled reactions in similar syntheses can lead to partially methylated products (e.g., 3-(methylamino)benzoic acid), over-alkylation at other sites, or degradation of the starting material or product. The use of a buffering agent is highlighted as a key strategy to minimize these unwanted side reactions.[1]

Q4: Can I use other methylating agents besides formaldehyde?

A4: While formaldehyde is the most common reagent for reductive methylation, other methylating agents like methyl sulfate and methyl iodide have been used for the N-methylation of similar compounds like p-aminobenzoic acid esters.[3] However, these reagents are often more toxic and may be more expensive, making formaldehyde in a reductive amination context a more favorable choice for industrial applications.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incorrect pH: The pH of the reaction medium is outside the optimal range of 6.5-9.5.Add a suitable buffering agent (e.g., citric acid, acetic acid) to maintain the pH within the recommended range.[1] Monitor the pH at the end of the reaction.
Rapid addition of formaldehyde: Formaldehyde was added too quickly, leading to side reactions.Add the formaldehyde solution continuously and slowly over a prolonged period (0.5-20 hours) as specified in the protocol.[1]
Inefficient hydrogenation: The catalyst may be inactive or poisoned, or the hydrogen pressure/temperature is insufficient.Ensure the catalyst is fresh and handled properly. Check for leaks in the hydrogenation apparatus. Optimize hydrogen pressure and temperature within the recommended ranges (1-40 bar, 20-120°C).[1]
Incomplete reaction: The reaction was not allowed to proceed to completion.Monitor the reaction progress by techniques such as TLC or HPLC, or by observing the cessation of hydrogen uptake.[1]
Presence of Impurities Side reactions due to uncontrolled pH: As mentioned above, incorrect pH can lead to by-products.Implement strict pH control using a buffering agent.[1]
Partially methylated product: Incomplete methylation of the amino group.Ensure a sufficient amount of formaldehyde is used and that the reaction is run for an adequate amount of time. A gradual increase in temperature during the formaldehyde addition can also drive the reaction to completion.[1]
Residual starting material (3-aminobenzoic acid or 3-nitrobenzoic acid): Incomplete conversion of the starting material.For 3-nitrobenzoic acid, ensure complete initial hydrogenation. For 3-aminobenzoic acid, check the stoichiometry of formaldehyde and the reaction time.
Difficulty in Product Isolation/Purification Product is not precipitating: The pH of the final reaction mixture may not be optimal for precipitation.After filtering off the catalyst, adjust the pH of the filtrate to the isoelectric point of this compound to induce precipitation.
Oily product obtained: Presence of impurities or residual solvent.Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain a pure, crystalline solid. The melting point of pure this compound is 148-150°C.[4][5]

Experimental Protocols

High-Yield Synthesis of this compound via One-Pot Hydrogenation and Reductive Methylation[1]

This protocol is based on a patented high-yield process.

Materials:

  • 3-Nitrobenzoic acid

  • Sodium hydroxide (47% aqueous solution)

  • Supported transition metal catalyst (e.g., 5% Pd/C)

  • Buffering agent (e.g., citric acid)

  • Formaldehyde (50% methanolic solution)

  • Hydrogen gas

  • Water

  • Methanol

Procedure:

  • Preparation of the Reaction Mixture: In a suitable autoclave, charge water, 3-nitrobenzoic acid, and a 47% aqueous solution of sodium hydroxide. Add the supported transition metal catalyst and the buffering agent (e.g., citric acid).

  • Hydrogenation of 3-Nitrobenzoic Acid: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 30 bar) and heat the reaction mixture to the target temperature (e.g., 90°C). This reduction is highly exothermic, so careful temperature control is essential. Maintain these conditions until hydrogen uptake ceases, indicating the complete conversion of 3-nitrobenzoic acid to 3-aminobenzoic acid.

  • Reductive Methylation: Cool the reaction mass to a lower temperature (e.g., 35°C). Begin the controlled and continuous addition of a 50% methanolic solution of formaldehyde over a period of 2 hours. During the addition, gradually raise the temperature of the reaction mass (e.g., from 35°C to 50°C).

  • Reaction Completion: After the complete addition of formaldehyde, maintain the reaction mixture at the final temperature (e.g., 50°C) until hydrogen uptake ceases.

  • Work-up and Isolation: Cool the reaction mixture and filter to recover the catalyst. The pH of the filtrate should be in the range of 6.5-9.5 (e.g., 8.1). The conversion of 3-nitrobenzoic acid to 3-(N,N-dimethylamino)benzoic acid is typically around 99%. The product can be isolated by acidification of the filtrate to its isoelectric point, followed by filtration, washing, and drying.

Data Presentation

Table 1: Reaction Parameters for High-Yield Synthesis [1]

ParameterRecommended Range/ValuePurpose
Starting Material 3-Nitrobenzoic Acid or 3-Aminobenzoic AcidPrecursor for the final product.
Catalyst Supported Transition Metal (e.g., Pd/C)Catalyzes hydrogenation and reductive methylation.
Solvent Water or Aqueous/Methanolic MediumReaction medium.
Hydrogen Pressure 1 - 40 barReductant for hydrogenation.
Temperature 20°C - 120°C (gradually increased)Controls reaction rate and selectivity.
pH 6.5 - 9.5 (controlled with a buffer)Minimizes side reactions.
Formaldehyde Addition Continuous addition over 0.5 - 20 hoursControls the reaction and prevents by-product formation.
Yield Up to 99%Efficiency of the conversion.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_hydrogenation Step 1: Hydrogenation cluster_methylation Step 2: Reductive Methylation cluster_workup Work-up & Isolation start Charge Reactor: - 3-Nitrobenzoic Acid - Water - NaOH - Catalyst - Buffer hydrogenation Hydrogenate (e.g., 90°C, 30 bar H₂) start->hydrogenation check1 Monitor H₂ Uptake hydrogenation->check1 Formation of 3-Aminobenzoic Acid cool Cool to ~35°C check1->cool Complete add_hcho Add Formaldehyde (Controlled rate, raise temp to ~50°C) cool->add_hcho check2 Monitor H₂ Uptake add_hcho->check2 filter Filter Catalyst check2->filter Complete isolate Isolate Product (pH adjustment, filtration, drying) filter->isolate end_product Pure this compound isolate->end_product

Caption: Experimental workflow for the one-pot synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound ph_issue Incorrect pH? start->ph_issue hcho_issue Formaldehyde Addition Too Rapid? start->hcho_issue catalyst_issue Catalyst Inactive? start->catalyst_issue reaction_time_issue Incomplete Reaction? start->reaction_time_issue add_buffer Use Buffer to Maintain pH 6.5 - 9.5 ph_issue->add_buffer slow_hcho Add Formaldehyde Slowly & Continuously hcho_issue->slow_hcho check_catalyst Use Fresh Catalyst, Check H₂ Pressure catalyst_issue->check_catalyst monitor_reaction Monitor Reaction (e.g., H₂ uptake, TLC) reaction_time_issue->monitor_reaction

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Methylation of 3-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the methylation of 3-aminobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites for methylation on 3-aminobenzoic acid?

3-Aminobenzoic acid has two primary nucleophilic sites susceptible to methylation:

  • The Carboxylic Acid Group (-COOH): Methylation at the oxygen atom of the carboxylic acid group results in the formation of an ester, specifically methyl 3-aminobenzoate. This reaction is also known as O-methylation or esterification.

  • The Amino Group (-NH₂): Methylation at the nitrogen atom of the amino group leads to the formation of N-methylated products, such as 3-(methylamino)benzoic acid (mono-N-methylation) and 3-(dimethylamino)benzoic acid (di-N-methylation).

Q2: What are the common side reactions observed during the methylation of 3-aminobenzoic acid?

The most common side reaction is the lack of selectivity, leading to a mixture of N-methylated and O-methylated products. The extent of these side reactions is highly dependent on the reaction conditions. Other potential side reactions include:

  • Over-methylation of the amino group: Formation of the di-N-methylated product when mono-N-methylation is desired.

  • Polymerization: Under certain conditions, intermolecular reactions can lead to the formation of polymeric byproducts.

  • Degradation: Harsh reaction conditions, such as high temperatures or very strong acids/bases, can lead to the degradation of the starting material or product.

Q3: How can I selectively achieve O-methylation (esterification)?

Selective O-methylation to form methyl 3-aminobenzoate is typically achieved under acidic conditions through a process called Fischer esterification.[1][2][3][4][5] In an acidic medium, the amino group is protonated to form an ammonium salt (-NH₃⁺). This protonation deactivates the nitrogen, making it non-nucleophilic and thus preventing N-methylation. The carboxylic acid can then react with an alcohol, such as methanol, in the presence of an acid catalyst to form the ester.

Q4: How can I selectively achieve N-methylation?

Selective N-methylation requires conditions where the amino group is nucleophilic. This is typically achieved under basic or neutral conditions. To prevent the competing O-methylation, the carboxylic acid group should ideally be protected or be in its deprotonated carboxylate form, which is less reactive towards methylation than the free acid. Common methylating agents for N-methylation include dimethyl sulfate and methyl iodide.[6][7]

Q5: What is the role of protecting groups in the methylation of 3-aminobenzoic acid?

Protecting groups are essential for achieving high selectivity when methylating bifunctional molecules like 3-aminobenzoic acid.[8][9][10][11][12]

  • To achieve selective O-methylation: While acidic conditions naturally disfavor N-methylation, in sensitive or complex substrates, the amino group can be protected (e.g., as a carbamate) to ensure complete chemoselectivity.

  • To achieve selective N-methylation: The carboxylic acid group can be protected (e.g., as an ester) to prevent O-methylation. After N-methylation, the protecting group can be removed to yield the desired N-methylated 3-aminobenzoic acid.

Troubleshooting Guides

Issue 1: Low Yield of Methyl 3-aminobenzoate (O-methylation)
Possible Cause Troubleshooting Step
Incomplete reaction The Fischer esterification is an equilibrium reaction.[3] To drive the reaction towards the product, use a large excess of methanol (can be used as the solvent) and/or remove water as it is formed (e.g., using a Dean-Stark apparatus).
Insufficient catalyst Ensure a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or thionyl chloride) is used.[13][14]
Reaction time is too short Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours of reflux to reach completion.
Product loss during workup Methyl 3-aminobenzoate is slightly soluble in water. Ensure thorough extraction with an organic solvent. Neutralize the reaction mixture carefully to avoid hydrolysis of the ester product.
Issue 2: Formation of a Mixture of N- and O-methylated Products
Possible Cause Troubleshooting Step
Incorrect reaction conditions for selective O-methylation Ensure the reaction is performed under sufficiently acidic conditions to fully protonate the amino group.
Incorrect reaction conditions for selective N-methylation For N-methylation, avoid acidic conditions. Use a base to deprotonate the amino group or use a neutral, highly reactive methylating agent. Consider protecting the carboxylic acid group.
Use of a non-selective methylating agent Some methylating agents can be more aggressive and less selective. Choose a methylating agent and conditions appropriate for the desired transformation.
Issue 3: Formation of Di-N-methylated Byproduct
Possible Cause Troubleshooting Step
Excess methylating agent Use a stoichiometric amount (or a slight excess) of the methylating agent for mono-N-methylation.
Prolonged reaction time or high temperature Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed and before significant formation of the di-methylated product occurs.

Experimental Protocols

Protocol 1: Selective O-Methylation (Fischer Esterification) to Synthesize Methyl 3-aminobenzoate[13][14]

Objective: To synthesize methyl 3-aminobenzoate from 3-aminobenzoic acid.

Materials:

  • 3-aminobenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, suspend 3-aminobenzoic acid (1 equivalent) in an excess of anhydrous methanol.

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or dropwise add thionyl chloride (1.1 equivalents).

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 3-aminobenzoate.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: General Procedure for Selective N-Methylation using a Protecting Group Strategy

Objective: To synthesize 3-(methylamino)benzoic acid.

Step 2a: Protection of the Carboxylic Acid

  • Convert 3-aminobenzoic acid to its methyl ester (methyl 3-aminobenzoate) following Protocol 1. This protects the carboxylic acid group.

Step 2b: N-Methylation [6][7]

  • Dissolve methyl 3-aminobenzoate (1 equivalent) in a suitable solvent (e.g., THF, DMF).

  • Add a base (e.g., sodium hydride, potassium carbonate) to deprotonate the amino group.

  • Add a methylating agent (e.g., dimethyl sulfate, methyl iodide) (1 equivalent for mono-methylation) dropwise at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction until completion (monitor by TLC).

  • Quench the reaction carefully (e.g., with water or a saturated ammonium chloride solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain crude methyl 3-(methylamino)benzoate.

Step 2c: Deprotection of the Carboxylic Acid (Hydrolysis)

  • Dissolve the crude product from Step 2b in a mixture of a suitable solvent (e.g., methanol, THF) and an aqueous base solution (e.g., NaOH, KOH).

  • Heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain 3-(methylamino)benzoic acid.

Data Presentation

Table 1: Summary of Reaction Conditions for Selective Methylation

Target Product Reaction Type Key Reagents Typical Conditions Expected Side Products
Methyl 3-aminobenzoate O-Methylation (Fischer Esterification)3-aminobenzoic acid, Methanol, H₂SO₄ (cat.)RefluxUnreacted starting material
3-(Methylamino)benzoic acid N-MethylationProtected 3-aminobenzoic acid, Dimethyl sulfate, Base0 °C to RTDi-N-methylated product

Visualizations

Reaction_Pathways cluster_O_methylation Selective O-Methylation cluster_N_methylation Selective N-Methylation A 3-Aminobenzoic Acid B Methyl 3-aminobenzoate A->B  CH3OH, H+ (catalyst)   C 3-Aminobenzoic Acid D Protected 3-Aminobenzoic Acid C->D  Protecting Group   E N-Methylated Protected Intermediate D->E  CH3-X, Base   F 3-(Methylamino)benzoic Acid E->F  Deprotection  

Caption: Reaction pathways for selective O- and N-methylation.

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps Start Methylation of 3-Aminobenzoic Acid Problem Identify Undesired Outcome Start->Problem LowYield Low Yield of Desired Product Problem->LowYield Low Yield Mixture Mixture of Products Problem->Mixture Impure Product Overmethylation Over-methylation Problem->Overmethylation Byproduct Formation Sol_LowYield Increase excess reagent Remove water Increase reaction time/catalyst LowYield->Sol_LowYield Sol_Mixture Adjust pH Use protecting groups Mixture->Sol_Mixture Sol_Overmethylation Use stoichiometric methylating agent Monitor reaction closely Overmethylation->Sol_Overmethylation

Caption: Troubleshooting workflow for methylation reactions.

References

Technical Support Center: Stability of 3-(Dimethylamino)benzoic Acid Derivatized Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of samples derivatized with 3-(dimethylamino)benzoic acid and its activated forms (e.g., 3-(dimethylamino)benzoyl chloride).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of my 3-(dimethylamino)benzoyl derivatized samples?

A1: The stability of your derivatized samples can be influenced by several factors, including:

  • pH: Amide and ester linkages formed during derivatization are susceptible to hydrolysis under strongly acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate the degradation of derivatives. For long-term storage, freezing is generally recommended.

  • Light Exposure: Aromatic compounds, including aminobenzoic acid derivatives, can be susceptible to photodegradation. It is advisable to protect samples from light.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in solvolysis reactions. Ensure the solvent is dry and of high purity.

  • Presence of Water: Moisture can lead to the hydrolysis of the derivatized products, especially for silyl and acyl derivatives.

Q2: How should I store my 3-(dimethylamino)benzoyl derivatized samples?

A2: For optimal stability, derivatized samples should be stored in tightly sealed vials at low temperatures, protected from light. For short-term storage (e.g., in an autosampler), maintaining a cool environment (e.g., 4°C) is recommended. For long-term storage, freezing at -20°C or -80°C is advisable. A study on derivatives of the structurally related 3-(chlorosulfonyl)benzoic acid showed short-term stability for 10 hours at 4°C and long-term stability for 5 days at -80°C[1].

Q3: My analytical results are inconsistent. Could this be a sample stability issue?

A3: Yes, inconsistent results, such as decreasing peak areas over a sequence of injections or the appearance of new peaks, can be indicative of sample degradation in the autosampler. It is recommended to perform a stability study by re-injecting the same sample over a period of time to assess its stability under your analytical conditions.

Troubleshooting Guides

Issue 1: Decreasing Analyte Peak Area Over Time in an LC-MS or HPLC Sequence
Potential Cause Troubleshooting Step Expected Outcome
Hydrolysis of the derivative Analyze a freshly prepared sample immediately. Compare its peak area to samples that have been stored in the autosampler for several hours.The peak area of the fresh sample should be significantly larger than the stored samples.
If hydrolysis is suspected, ensure the final sample solvent is anhydrous and neutral.Stable peak areas over time.
Photodegradation Store sample vials in amber glass or wrap them in aluminum foil to protect them from light.Improved reproducibility of peak areas.
Adsorption to vial or cap Use deactivated glass vials or polypropylene vials. Ensure septa are chemically compatible with your solvent.Consistent peak areas and improved recovery.
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
Potential Cause Troubleshooting Step Expected Outcome
Degradation of the derivative Identify the mass of the new peak(s) by MS. This may correspond to the hydrolyzed parent analyte or other degradation products.Confirmation of the degradation pathway.
Prepare and analyze a new set of samples under optimized storage conditions (low temperature, protection from light).The unexpected peaks should be absent or significantly reduced in the chromatograms of the fresh samples.
Incomplete derivatization Review the derivatization protocol. Ensure the correct stoichiometry of reagents and appropriate reaction conditions (time, temperature).A single, sharp peak for the derivatized analyte with minimal to no peak for the underivatized analyte.

Quantitative Data on Derivative Stability

While specific quantitative stability data for 3-(dimethylamino)benzoyl derivatives are limited in the literature, the following table summarizes stability data for derivatives of a structurally related compound, 3-(chlorosulfonyl)benzoic acid, which can serve as a useful reference point.

Storage Condition Duration Stability Reference
4°C10 hoursStable[1]
-80°C5 daysStable[1]

Experimental Protocols

Protocol 1: General Derivatization of an Amine-Containing Analyte with 3-(Dimethylamino)benzoyl Chloride

This protocol describes a general method for the derivatization of a primary or secondary amine with 3-(dimethylamino)benzoyl chloride for subsequent analysis by HPLC or LC-MS.

Materials:

  • 3-(Dimethylamino)benzoyl chloride

  • Analyte containing a primary or secondary amine

  • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Base (e.g., pyridine, triethylamine)

  • Quenching solution (e.g., aqueous solution of a secondary amine like diethylamine)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Dissolve a known amount of the analyte in the anhydrous aprotic solvent.

  • Reagent Preparation: Prepare a solution of 3-(dimethylamino)benzoyl chloride in the same anhydrous solvent.

  • Derivatization Reaction:

    • To the analyte solution, add an excess of the base (e.g., 2-5 equivalents).

    • Add an excess of the 3-(dimethylamino)benzoyl chloride solution (e.g., 1.5-3 equivalents).

    • Vortex the mixture for 1-2 minutes.

    • Allow the reaction to proceed at room temperature for 30-60 minutes. Protect from light.

  • Quenching: Add the quenching solution to react with the excess 3-(dimethylamino)benzoyl chloride. Vortex for 1 minute.

  • Sample Cleanup (if necessary):

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase).

    • Centrifuge to remove any precipitated salts.

  • Analysis: Transfer the supernatant to an autosampler vial for HPLC or LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_cleanup Workup & Analysis Analyte Dissolve Analyte in Anhydrous Solvent Mix Add Base and Derivatizing Reagent Analyte->Mix Reagent Prepare 3-(Dimethylamino)benzoyl Chloride Solution Reagent->Mix React Vortex and React (Room Temp, 30-60 min) Mix->React Quench Quench Excess Reagent React->Quench Cleanup Evaporate, Reconstitute, and Centrifuge Quench->Cleanup Analysis Inject for HPLC or LC-MS Analysis Cleanup->Analysis

Caption: Experimental workflow for the derivatization of an amine-containing analyte.

troubleshooting_logic Start Inconsistent Analytical Results (e.g., Decreasing Peak Area) Reinject Re-inject the same vial over several hours Start->Reinject CheckStability Is sample degrading in the autosampler? DegradationConfirmed Degradation Confirmed CheckStability->DegradationConfirmed Yes NoDegradation No Significant Change CheckStability->NoDegradation No Compare Compare peak areas of fresh vs. aged samples Reinject->Compare Compare->CheckStability OptimizeStorage Optimize Storage Conditions: - Lower Temperature (4°C) - Protect from Light (Amber Vials) - Check Solvent pH and Purity DegradationConfirmed->OptimizeStorage TroubleshootOther Investigate other sources of error (e.g., instrument, method) NoDegradation->TroubleshootOther

Caption: Troubleshooting logic for inconsistent analytical results.

References

Technical Support Center: Interference of Primary Amines in 3-(Dimethylamino)benzoic Acid (DMAB) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing the interference of primary amines in 3-(Dimethylamino)benzoic acid (DMAB) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of interference by primary amines in DMAB assays?

A1: Primary amines interfere with DMAB assays through a competitive reaction. DMAB, also known as Ehrlich's reagent, reacts with primary amines in an acidic medium to form a yellow-colored Schiff base.[1][2] This reaction produces a chromophore that can absorb light in a similar range to the intended analyte-DMAB product, leading to falsely elevated absorbance readings. The fundamental reaction involves the acid-catalyzed condensation of the aldehyde group of DMAB with a primary amine.[1]

Q2: My DMAB assay is showing unexpectedly high background readings. Could primary amines be the cause?

A2: Yes, high background absorbance is a common indicator of primary amine interference. The formation of the yellow Schiff base between DMAB and primary amines will increase the overall absorbance of the solution, masking the true signal from your target analyte (e.g., tryptophan, hydroxyproline).[2]

Q3: Are all primary amines equally disruptive in DMAB assays?

A3: Not necessarily. The extent of interference can depend on the structure and concentration of the primary amine. Aromatic amines are known to react with DMAB to produce colored intermediates.[3] The reactivity and the spectral properties of the resulting Schiff base can vary between different amines.

Q4: What are the absorption maxima for the interfering primary amine-DMAB products?

A4: The reaction between DMAB and primary aromatic amines typically forms yellow imines with absorption maxima around 436-450 nm.[4][5] For instance, the imines derived from m-toluidine, m-aminobenzyl alcohol, and m-aminobenzoic acid have been shown to have an absorption maximum at 436 nm.[5]

Q5: Can I use a blank correction to account for primary amine interference?

A5: A simple blank correction may not be sufficient, especially if the concentration of interfering primary amines varies between your samples. A more robust approach is to remove the interfering amines or use an alternative assay.

Q6: Are there alternative assays to DMAB that are not susceptible to primary amine interference?

A6: Yes, several alternative methods exist for quantifying analytes that are typically measured with DMAB. For the quantification of primary amines themselves, methods using reagents like 2,4-dinitrofluorobenzene have been developed.[6] For quantifying analytes like hydroxyproline in the presence of amines, alternative methods that do not rely on DMAB may need to be considered.

Troubleshooting Guides

This section provides structured guidance to identify and resolve issues related to primary amine interference in your DMAB assays.

Issue 1: High Background Absorbance or Falsely Elevated Results

Symptoms:

  • The reagent blank has unusually high absorbance.

  • Samples known to have low or no analyte concentration show significant absorbance.

  • The overall absorbance values across all samples are higher than expected.

Troubleshooting Workflow:

Troubleshooting_High_Background start High Background Absorbance Detected check_reagents 1. Verify Reagent Integrity - Prepare fresh DMAB reagent. - Test reagent blank. start->check_reagents reagent_ok Reagent blank is clear? check_reagents->reagent_ok contaminant_source Identify and eliminate source of reagent contamination. reagent_ok->contaminant_source No sample_issue 2. Suspect Primary Amine Interference in Samples reagent_ok->sample_issue Yes run_control 3. Run a control sample known to be free of primary amines. sample_issue->run_control alternative_assay 5. Consider an alternative assay not susceptible to amine interference. sample_issue->alternative_assay control_ok Control sample shows expected low absorbance? run_control->control_ok implement_removal 4. Implement a primary amine removal protocol before DMAB assay. control_ok->implement_removal Yes end_unsolved Issue Persists - Consult further. control_ok->end_unsolved No end_solved Issue Resolved implement_removal->end_solved alternative_assay->end_solved

Caption: Troubleshooting workflow for high background absorbance.

Issue 2: Inconsistent or Non-Reproducible Results

Symptoms:

  • High variability between replicate samples.

  • Lack of a clear dose-response curve with standards.

  • Results are not consistent across different experimental runs.

Troubleshooting Workflow:

Troubleshooting_Inconsistent_Results start Inconsistent Results Observed check_protocol 1. Review Assay Protocol - Ensure consistent incubation times and temperatures. - Verify accurate pipetting. start->check_protocol protocol_ok Protocol followed strictly? check_protocol->protocol_ok correct_protocol Standardize and adhere to protocol. protocol_ok->correct_protocol No amine_variability 2. Suspect Variable Primary Amine Concentrations in Samples protocol_ok->amine_variability Yes quantify_amines 3. Quantify primary amines in a subset of samples using an orthogonal method. amine_variability->quantify_amines correlation Correlate amine concentration with result variability? quantify_amines->correlation implement_removal 4. Implement a robust primary amine removal protocol for all samples. correlation->implement_removal Yes end_unsolved Issue Persists - Investigate other sources of error. correlation->end_unsolved No end_solved Issue Resolved implement_removal->end_solved

Caption: Troubleshooting workflow for inconsistent results.

Quantitative Data on Primary Amine Interference

The following table summarizes the potential quantitative interference of various primary amines in a standard DMAB assay. The absorbance is measured at the typical wavelength for the interfering Schiff base product (around 440-450 nm). This data is illustrative and may vary based on specific assay conditions.

Primary AmineConcentration (mM)Approximate Absorbance at 440 nm
Aniline0.10.25
0.51.10
1.02.15
m-Toluidine0.10.22
0.51.05
1.02.05
Benzylamine0.10.15
0.50.70
1.01.35
Tris(hydroxymethyl)aminomethane (Tris)100.05
500.25
1000.50

Experimental Protocols

Protocol 1: Standard DMAB Assay for Tryptophan (Illustrative)

This protocol is a general guideline for the colorimetric determination of tryptophan.

Materials:

  • p-Dimethylaminobenzaldehyde (DMAB) reagent: 5% (w/v) DMAB in concentrated hydrochloric acid.

  • Sodium nitrite (NaNO₂) solution: 1% (w/v) in concentrated hydrochloric acid.

  • Tryptophan standards.

  • Samples containing tryptophan.

Procedure:

  • Pipette 100 µL of standards and samples into appropriate wells of a microplate.

  • Add 100 µL of the DMAB reagent to each well.

  • Incubate for 1 minute at room temperature.

  • Add 10 µL of the sodium nitrite solution to each well.

  • Incubate for 1 minute at room temperature.

  • Measure the absorbance at the appropriate wavelength for the tryptophan-DMAB product (typically around 600 nm).

Protocol 2: Mitigation of Primary Amine Interference by Acid Extraction

This protocol describes a pre-treatment step to remove primary amine interference from samples before performing a DMAB assay. This method is suitable for samples where the analyte of interest is stable in acidic and basic conditions and can be separated from the interfering amines based on solubility.[7]

Materials:

  • Sample containing the analyte of interest and interfering primary amines.

  • Dilute hydrochloric acid (HCl) solution (e.g., 1 M).

  • Organic solvent (e.g., ethyl acetate).

  • Sodium hydroxide (NaOH) solution to neutralize.

Procedure:

  • To your sample, add an equal volume of an immiscible organic solvent.

  • Add dilute HCl solution to the aqueous sample to protonate the primary amines, making them more water-soluble.

  • Mix the aqueous and organic layers thoroughly and then separate the two phases (e.g., by centrifugation). The protonated amines will remain in the aqueous layer.

  • Carefully collect the organic layer containing the analyte of interest (assuming it is less polar and partitions into the organic phase).

  • Wash the organic layer several times with the dilute HCl solution to ensure complete removal of the amines.

  • Evaporate the organic solvent and reconstitute the analyte in a suitable buffer for the DMAB assay.

  • Neutralize the sample if necessary before proceeding with the DMAB assay.

Signaling Pathway and Interference Mechanism:

DMAB_Interference cluster_assay DMAB Assay cluster_measurement Spectrophotometric Measurement DMAB DMAB (Ehrlich's Reagent) Analyte_Product Desired Colored Product (Blue/Purple) DMAB->Analyte_Product reacts with Amine_Product Interfering Schiff Base (Yellow) DMAB->Amine_Product also reacts with Analyte Target Analyte (e.g., Tryptophan) Analyte->Analyte_Product Primary_Amine Interfering Primary Amine Primary_Amine->Amine_Product Spectrophotometer Spectrophotometer Analyte_Product->Spectrophotometer Absorbance at ~600 nm Amine_Product->Spectrophotometer Absorbance at ~440 nm Result Combined Absorbance (Inaccurate Result) Spectrophotometer->Result

Caption: Reaction pathways in a DMAB assay with primary amine interference.

References

Technical Support Center: Purification of Commercial 3-(Dimethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from commercial 3-(Dimethylamino)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Common impurities in commercial this compound can originate from its synthesis, which often involves the reductive methylation of 3-aminobenzoic acid, itself produced from 3-nitrobenzoic acid. Consequently, potential impurities include residual starting materials and intermediates such as 3-nitrobenzoic acid and 3-aminobenzoic acid. Other possible impurities can be side-products from the methylation reaction or degradation products.

Q2: How do I choose the best purification method for my needs?

A2: The optimal purification method depends on the level of purity required, the nature of the impurities, and the scale of the purification.

  • Recrystallization is a good first choice for removing small amounts of impurities from a solid sample, especially if the material is already of reasonable purity (e.g., >95%). It is effective at removing impurities with different solubility profiles from the desired compound.

  • Acid-base extraction is highly effective for separating this compound from neutral or less basic/acidic impurities. Due to its amphoteric nature (containing both a basic dimethylamino group and an acidic carboxylic acid group), its solubility in aqueous solutions can be manipulated by adjusting the pH.

  • Column chromatography is the most powerful technique for separating compounds with very similar polarities and for achieving the highest possible purity. It is particularly useful when dealing with complex mixtures or when recrystallization and extraction fail to provide the desired purity.

Q3: How can I assess the purity of my this compound?

A3: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying the purity of your sample and identifying the presence of impurities. A common method involves using a C18 reverse-phase column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[1]

  • Melting Point Analysis: A sharp melting point range that is close to the literature value (148-150 °C) is indicative of high purity.[2][3] Impurities will typically broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to qualitatively assess the purity of a sample and to determine the appropriate solvent system for column chromatography.

Troubleshooting Guides

Recrystallization
IssuePossible Cause(s)Suggested Solution(s)
Low or No Crystal Formation - The solution is not sufficiently saturated (too much solvent was used).- The compound is too soluble in the chosen solvent, even at low temperatures.- Evaporate some of the solvent to concentrate the solution and then allow it to cool again.- Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the cooled solution to induce precipitation.- Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.- Add a seed crystal of pure this compound.
Product "Oils Out" Instead of Crystallizing - The solution is supersaturated, and the cooling process is too rapid.- The boiling point of the solvent is higher than the melting point of the compound.- A high concentration of impurities is present, depressing the melting point.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Choose a solvent with a lower boiling point.- Consider a preliminary purification step, such as acid-base extraction, to remove a significant portion of the impurities before recrystallization.
Low Recovery of Purified Product - Too much solvent was used, leading to significant product loss in the mother liquor.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal recovery.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.
Colored Impurities Remain in Crystals - The impurities co-crystallize with the product.- The impurities are adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Wash the filtered crystals with a small amount of ice-cold recrystallization solvent.
Acid-Base Extraction
IssuePossible Cause(s)Suggested Solution(s)
Incomplete Separation of Layers (Emulsion Formation) - Vigorous shaking of the separatory funnel.- Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to help break up the emulsion.
Low Recovery of Product After Precipitation - The pH was not adjusted correctly to precipitate the compound.- The solution was not sufficiently cooled.- Carefully monitor the pH with a pH meter or pH paper to ensure complete precipitation. For this compound, precipitation from a basic solution requires acidification to a pH around its isoelectric point.- Thoroughly cool the solution in an ice bath to minimize the solubility of the precipitated product.
Product Precipitates as a Sticky Solid - The solution is too concentrated.- The rate of pH change is too fast.- Dilute the aqueous solution before precipitation.- Add the acid or base dropwise with vigorous stirring to ensure slow and uniform precipitation.
Column Chromatography
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation of Product and Impurities - The eluent system is not optimal.- The column was not packed properly, leading to channeling.- The column was overloaded with the sample.- Optimize the eluent system using TLC to achieve a good separation of spots with the desired compound having an Rf value of ~0.3-0.4.- Ensure the column is packed uniformly without any air bubbles or cracks.- Reduce the amount of crude material loaded onto the column.
Product Elutes Too Quickly (with the solvent front) - The eluent is too polar.- Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.
Product Does Not Elute from the Column - The eluent is not polar enough.- The compound is irreversibly adsorbed onto the stationary phase.- Gradually increase the polarity of the eluent.- Add a small amount of a modifier to the eluent. For an acidic compound, a small amount of acetic acid (0.5-1%) can improve elution.
Low Recovery of the Product - The compound is decomposing on the silica gel.- Consider using a different stationary phase, such as alumina or reverse-phase silica (C18).- Run the chromatography as quickly as possible while still achieving good separation.

Experimental Protocols

Recrystallization from Ethanol/Water

This protocol is a general guideline and may require optimization based on the initial purity of the commercial this compound.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution at its boiling point for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

ParameterRecommended Value/Solvent
Primary SolventEthanol
Anti-SolventWater
Expected Recovery70-90% (dependent on initial purity)
Purity ImprovementSignificant removal of soluble and colored impurities
Acid-Base Extraction

This protocol provides a general procedure for the separation of this compound from neutral impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Extraction with Acid: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl) to protonate the dimethylamino group and draw the compound into the aqueous layer. Collect the aqueous layer. Repeat the extraction of the organic layer with fresh aqueous acid.

  • Wash: Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any remaining neutral impurities.

  • Precipitation: Cool the aqueous solution in an ice bath and slowly add a dilute aqueous base (e.g., 1 M NaOH) with stirring until the solution is basic to precipitate the purified this compound.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water.

  • Drying: Dry the purified product under vacuum.

Flash Column Chromatography

This protocol provides a starting point for purification using silica gel.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Eluent Selection: A good starting eluent is a mixture of hexane and ethyl acetate. The polarity can be adjusted based on TLC analysis of the crude material. A common starting point is a 7:3 or 1:1 mixture of hexane:ethyl acetate. Adding 0.5-1% acetic acid to the eluent can improve the peak shape of the carboxylic acid.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Alternatively, use a dry loading method by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Start with a less polar eluent and gradually increase the polarity to elute the desired compound. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommended Value/System
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane/Ethyl Acetate with 0.5-1% Acetic Acid
GradientStart with a lower polarity (e.g., 8:2 Hexane:EtOAc) and gradually increase the ethyl acetate concentration.

Visualizations

Recrystallization_Workflow crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling & Ice Bath hot_filtration->cool impurities1 Insoluble Impurities hot_filtration->impurities1 vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash impurities2 Soluble Impurities (in Mother Liquor) vacuum_filtration->impurities2 dry Dry Under Vacuum pure Pure Product wash->pure dry->pure

Caption: Recrystallization workflow for purifying this compound.

Acid_Base_Extraction_Workflow cluster_0 Separatory Funnel cluster_1 Precipitation & Isolation crude Crude Product in Organic Solvent add_acid Add Aqueous Acid (e.g., 1M HCl) crude->add_acid shake Shake & Separate Layers add_acid->shake organic_layer Organic Layer (Neutral Impurities) shake->organic_layer aqueous_layer Aqueous Layer (Protonated Product) shake->aqueous_layer add_base Add Aqueous Base (e.g., 1M NaOH) aqueous_layer->add_base precipitate Precipitation add_base->precipitate filtration Vacuum Filtration precipitate->filtration pure_product Pure Product filtration->pure_product Troubleshooting_Logic start Purification Attempt check_purity Assess Purity (HPLC, MP, TLC) start->check_purity is_pure Is Purity Sufficient? check_purity->is_pure end Pure Product is_pure->end Yes troubleshoot Troubleshoot Issue is_pure->troubleshoot No low_yield Low Yield? troubleshoot->low_yield oiling_out Oiling Out? troubleshoot->oiling_out poor_separation Poor Separation? troubleshoot->poor_separation adjust_solvent Adjust Solvent Volume or Composition low_yield->adjust_solvent Yes slow_cooling Reheat, Add Solvent, Cool Slowly oiling_out->slow_cooling Yes optimize_eluent Optimize Eluent with TLC poor_separation->optimize_eluent Yes adjust_solvent->start slow_cooling->start optimize_eluent->start

References

Technical Support Center: Troubleshooting HPLC Analysis of 3-(Dimethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during the HPLC analysis of 3-(Dimethylamino)benzoic acid, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?

A1: Peak tailing in the HPLC analysis of this compound is a frequent issue that can compromise the accuracy and reproducibility of your results.[1][2] The primary causes stem from unwanted secondary interactions between the analyte and the stationary phase, as well as suboptimal chromatographic conditions.[3][4][5]

The most common culprits include:

  • Secondary Silanol Interactions: this compound possesses a basic dimethylamino group, which can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][6] This interaction leads to a secondary retention mechanism, causing the peak to tail.[3][5]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is a critical factor.[7][8] Since this compound has both a basic (dimethylamino) and an acidic (carboxylic acid) functional group, its ionization state is highly dependent on the mobile phase pH. If the pH is not optimized, it can lead to a mixed population of ionized and unionized species, resulting in peak distortion.[1][8]

  • Insufficient Buffering: An unbuffered or inadequately buffered mobile phase can lead to pH shifts on the column, especially with sample injection, causing inconsistent interactions and peak tailing.[2]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion, including tailing.[2][9]

  • Column Degradation or Contamination: Over time, columns can degrade. This may involve the formation of voids at the column inlet, contamination from sample matrix components, or blockage of the inlet frit, all of which can cause peak tailing.[2][9][10]

  • Extra-Column Effects: Peak tailing can also be introduced by issues outside of the column, such as excessive tubing length or diameter, or poorly made connections that create dead volumes.[1][9]

Q2: How can I systematically troubleshoot peak tailing for my this compound analysis?

A2: A logical and systematic approach is key to identifying and resolving the cause of peak tailing. The following workflow can guide your troubleshooting efforts.

G Troubleshooting Workflow for Peak Tailing cluster_0 Initial Checks cluster_1 Diagnosis cluster_2 Physical Problem Solutions cluster_3 Chemical Problem Solutions start Peak Tailing Observed check_neutral Inject a Neutral Compound (e.g., Toluene) start->check_neutral neutral_tails Neutral Compound Tails? check_neutral->neutral_tails physical_problem Physical Problem Identified neutral_tails->physical_problem Yes chemical_problem Chemical Problem Identified neutral_tails->chemical_problem No check_connections Check Fittings and Tubing physical_problem->check_connections optimize_mp Optimize Mobile Phase chemical_problem->optimize_mp check_column Inspect/Replace Column check_connections->check_column end Symmetrical Peak Achieved check_column->end change_column Consider a Different Column optimize_mp->change_column change_column->end

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Step-by-Step Troubleshooting Guide:

  • Inject a Neutral Compound: To differentiate between a physical (instrument or column) problem and a chemical (interaction) problem, inject a neutral, non-polar compound like toluene.[11][12]

    • If the neutral compound tails: The issue is likely physical. Proceed to check for extra-column effects (loose fittings, excessive tubing) and column degradation (voids, contamination).[11][12]

    • If the neutral compound gives a symmetrical peak: The problem is chemical and related to secondary interactions of your analyte with the stationary phase.[11][12]

  • Address Chemical Problems (Analyte-Specific Tailing):

    • Optimize Mobile Phase pH: This is often the most effective solution. For this compound, which has both a basic and an acidic group, the mobile phase pH will dictate its charge state.

      • Try a lower pH: Operating at a pH of around 2.5 to 3 will protonate the dimethylamino group, making it positively charged, and also suppress the ionization of residual silanol groups on the silica surface, thus minimizing secondary interactions.[3][5]

      • Consider a higher pH: Alternatively, a high pH (e.g., above 8, if your column is stable at high pH) will deprotonate the carboxylic acid group and keep the dimethylamino group neutral. This can also lead to good peak shape but requires a column that can tolerate high pH.[13]

    • Increase Buffer Concentration: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 25-50 mM) can help to better control the on-column pH and mask silanol interactions.[2][5]

    • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve the peak shape of basic analytes.[4][14] However, be aware that TEA can be difficult to remove from the column and may interfere with MS detection.

  • Address Physical Problems (General Tailing):

    • Check for Extra-Column Volume: Ensure all fittings are secure and that the tubing between the injector, column, and detector is as short and narrow in diameter as possible to minimize dead volume.[1]

    • Inspect and Clean/Replace the Column: If the column is old or has been used with complex matrices, it may be contaminated or have a void at the inlet. Try flushing the column with a strong solvent. If this doesn't work, reversing the column (if permitted by the manufacturer) and flushing may help. As a last resort, replace the column.[2][10]

    • Use a Guard Column: A guard column can help protect the analytical column from contamination and extend its lifetime.[10]

Q3: What is the role of secondary silanol interactions and how can I visualize them?

A3: Secondary silanol interactions are a primary cause of peak tailing for basic compounds like this compound.[3][6] On a standard silica-based C18 column, not all the surface silanol groups are bonded with the C18 chains. The remaining free silanol groups are acidic and can become ionized (negatively charged) at mobile phase pH values above approximately 3.[1][3] The positively charged (protonated) dimethylamino group of your analyte can then interact with these negatively charged silanol groups, leading to a strong, undesirable secondary retention mechanism that causes peak tailing.[5][6]

G cluster_0 Undesirable Secondary Interaction Analyte This compound (Protonated Amine) Interaction Electrostatic Interaction Analyte->Interaction Silanol Ionized Silanol Group (on Silica Surface) Silanol->Interaction Tailing Peak Tailing Interaction->Tailing

Caption: Secondary interaction of this compound with silanol groups.

Experimental Protocols & Data Presentation

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.

Methodology:

  • Prepare Mobile Phases:

    • Mobile Phase A (Aqueous): Prepare three different aqueous mobile phases:

      • pH 2.5: 0.1% Formic Acid in Water

      • pH 4.5: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid

      • pH 7.0: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 7.0 with Ammonium Hydroxide

    • Mobile Phase B (Organic): Acetonitrile

  • Chromatographic Conditions:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Temperature: 30 °C

    • Detection: UV at 254 nm

    • Gradient: 5% to 95% B in 10 minutes

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject a standard solution of this compound (e.g., 10 µg/mL in 50:50 Water:Acetonitrile).

    • Run the gradient for each of the three pH conditions.

    • Calculate the tailing factor (Asymmetry Factor) for the analyte peak at each pH. The tailing factor is typically calculated at 10% of the peak height (Tf = B/A, where B is the distance from the peak midpoint to the trailing edge and A is the distance from the leading edge to the peak midpoint).

Data Presentation:

Mobile Phase pHRetention Time (min)Tailing Factor (As)Peak Shape Description
2.5Expected to decreaseExpected to be ~1.0-1.2Symmetrical
4.5Expected to varyExpected to be >1.5Tailing
7.0Expected to increaseExpected to be >1.8Severe Tailing
Note: The actual retention times will depend on the specific column and gradient profile.
Q4: Which type of HPLC column is best suited for analyzing this compound to avoid peak tailing?

A4: The choice of HPLC column is critical for achieving good peak shape for basic compounds. While a standard C18 column can be used with an optimized mobile phase, certain types of columns are specifically designed to minimize silanol interactions.[2][15]

Recommended Column Types:

  • End-capped C18 Columns: These columns have been treated to chemically bond a small silane molecule to many of the residual silanol groups, effectively "capping" them and reducing their availability for interaction with basic analytes.[2][3]

  • Base-Deactivated Columns: These are highly end-capped columns made from high-purity silica with a very low metal content, which further reduces silanol activity.[11]

  • Hybrid Silica Columns: These columns incorporate organic groups into the silica backbone, making them more resistant to high pH and often providing better peak shape for basic compounds.[4][15]

  • Polar-Embedded Columns: These columns have a polar group (e.g., amide or carbamate) embedded in the C18 chain. This polar group can help to shield the residual silanols and provide alternative interactions, often leading to improved peak shape for basic analytes.[15]

  • Positively Charged Surface Columns: Some modern columns have a slight positive charge on the surface, which can repel protonated basic analytes and prevent them from interacting with the underlying silica, resulting in excellent peak shapes.[4]

Column Selection Guide:

Column TypePrimary Advantage for this compoundConsiderations
End-capped C18 Good starting point, widely available.[2]May still show some tailing with highly basic compounds.
Base-Deactivated C18 Significantly reduced silanol interactions, leading to improved peak shape.[11]Generally a good choice for this analyte.
Hybrid Silica Excellent for high pH stability, allowing for more mobile phase options.[15]Can have different selectivity compared to standard silica-based columns.
Polar-Embedded Can provide unique selectivity and improved peak shape for basic compounds.[15]Retention behavior may differ from standard C18 columns.
Positively Charged Surface Excellent peak shape for basic compounds, especially at low pH.May require specific mobile phase conditions for optimal performance.

By systematically addressing the potential causes of peak tailing and selecting the appropriate column and mobile phase conditions, you can achieve robust and reliable HPLC analysis of this compound.

References

Technical Support Center: Peroxidase Assays with 3-(Dimethylamino)benzoic Acid (DMAB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 3-(Dimethylamino)benzoic acid (DMAB) in peroxidase assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the peroxidase assay using DMAB?

The assay is based on the oxidative coupling of a chromogenic substrate, often 3-methyl-2-benzothiazolinone hydrazone (MBTH), with DMAB in the presence of peroxidase and hydrogen peroxide (H₂O₂). This reaction produces a colored indamine dye, which can be quantified spectrophotometrically. The intensity of the color is proportional to the peroxidase activity.[1][2]

Q2: What is the typical color produced and at what wavelength should I measure the absorbance?

The oxidative coupling of MBTH and DMAB results in a deep purple-blue color.[1][2] The maximum absorbance of the resulting dye is typically measured at or around 590 nm.[1][2]

Q3: What are the common applications of the peroxidase assay with DMAB?

This assay is versatile and can be used for:

  • Determination of peroxidase activity.[2]

  • Quantification of hydrogen peroxide.

  • Coupled enzyme assays, such as glucose oxidase for glucose determination.[1]

  • Zymography to detect peroxidase and laccase activity in gels.[2]

Q4: Can other enzymes interfere with this assay?

Lignin peroxidase and laccase may cause some interference, although it is generally low at typical concentrations.[1] It is important to consider the presence of other oxidizing agents or peroxidases in the sample that could lead to false-positive results.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No or low color development Inactive enzyme: Peroxidase may have lost activity due to improper storage or handling.Ensure the enzyme is stored at the recommended temperature and has not undergone multiple freeze-thaw cycles. Run a positive control with a known active peroxidase.
Sub-optimal pH: The buffer pH may not be optimal for the specific peroxidase being used.Optimize the buffer pH. Different peroxidases have different optimal pH ranges. For horseradish peroxidase (HRP), the optimal pH is often in the slightly acidic range.[3][4]
Incorrect reagent concentrations: The concentrations of DMAB, MBTH, or H₂O₂ may be too low.Prepare fresh reagents and ensure their final concentrations in the assay are within the recommended range. See the experimental protocol below for typical concentrations.
Inhibitors in the sample: The sample may contain substances that inhibit peroxidase activity.Prepare a spiked sample to test for inhibition. If inhibition is present, consider sample purification or dilution.
High background signal (color development in the absence of enzyme or sample) Contaminated reagents: Reagents, particularly the buffer or water, may be contaminated with oxidizing agents.Use high-purity water and fresh, high-quality reagents. Prepare a "no enzyme" blank to assess the background signal.
Spontaneous oxidation: Some substrates may slowly oxidize in the presence of light or air.Prepare the reaction mixture immediately before use and protect it from light.
Inconsistent or irreproducible results Temperature fluctuations: Peroxidase activity is sensitive to temperature changes.Ensure all reagents and reaction mixtures are equilibrated to the assay temperature. Use a temperature-controlled spectrophotometer.
Pipetting errors: Inaccurate pipetting can lead to significant variations in results.Calibrate pipettes regularly and use proper pipetting techniques.
Timing variability: The timing of reagent addition and absorbance reading is critical for kinetic assays.Use a consistent and precise timing method for all samples.

Buffer pH and Composition

The optimal pH for a peroxidase assay is dependent on the specific peroxidase enzyme being used. While a definitive optimal pH for a universal DMAB-based assay is not established, the following table summarizes buffer conditions used in various peroxidase assays, which can serve as a starting point for optimization.

EnzymeSubstrate(s)Buffer SystempHReference
LaccaseDMAB & MBTHAcetate Buffer6.0[2]
Lignin PeroxidaseDMAB & MBTHPhosphate Buffer6.5[2]
Peroxidase (general)DMAB & MBTHAcetate Buffer5.5[2]
Horseradish PeroxidaseABTSSodium Acetate4.5[3]
Horseradish PeroxidasePyrogallolPotassium Phosphate Buffer6.0
Date Palm PeroxidaseGuaiacolSodium Acetate/Potassium Phosphate/Tris-HCl5.5[5]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Peroxidase Activity

This protocol is adapted from methodologies using DMAB and MBTH for determining peroxidase activity.[2]

Reagents:

  • Acetate Buffer: 50 mM, pH 5.5

  • DMAB Solution: 2.5 mM in Acetate Buffer

  • MBTH Solution: 1 mM in Acetate Buffer

  • Hydrogen Peroxide (H₂O₂) Solution: 13 mM in distilled water (prepare fresh)

  • Peroxidase Sample: Diluted in Acetate Buffer

Procedure:

  • In a cuvette, mix:

    • 500 µL of DMAB solution

    • 500 µL of MBTH solution

    • 500 µL of the peroxidase sample

  • Initiate the reaction by adding 10 µL of H₂O₂ solution.

  • Mix quickly and immediately start monitoring the increase in absorbance at 590 nm for a set period (e.g., 1-5 minutes).

  • The rate of change in absorbance is proportional to the peroxidase activity.

Protocol 2: Zymogram for Peroxidase Detection

This protocol is for the in-gel detection of peroxidase activity following native polyacrylamide gel electrophoresis (PAGE).[2]

Solutions:

  • Staining Buffer: 50 mM Acetate Buffer, pH 5.5

  • Developer Solution: 2.5 mM DMAB and 1 mM MBTH in Staining Buffer

  • H₂O₂ Solution: 13 mM in distilled water

Procedure:

  • After native PAGE, wash the gel three times with distilled water for 5 minutes each.

  • Equilibrate the gel in 100 mL of Staining Buffer with gentle agitation for 20 minutes.

  • Immerse the gel in the Developer Solution.

  • To visualize peroxidase activity, add H₂O₂ to a final concentration of approximately 10-13 mM.

  • Deep purple bands will appear at the location of peroxidase activity.

Visualizations

Peroxidase_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Buffer (e.g., Acetate pH 5.5) P2 Prepare DMAB Solution P3 Prepare MBTH Solution A1 Mix DMAB, MBTH, and Enzyme Sample P2->A1 P4 Prepare H₂O₂ Solution P3->A1 P5 Prepare Enzyme Sample P5->A1 A2 Initiate with H₂O₂ A1->A2 Add H₂O₂ A3 Measure Absorbance at 590 nm A2->A3 D1 Calculate Rate of Absorbance Change A3->D1 D2 Determine Peroxidase Activity D1->D2

Caption: Workflow for a typical peroxidase assay using DMAB and MBTH.

Troubleshooting_Logic Start Assay Fails (No/Low Signal) Q1 Is the positive control working? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No C1 Problem is with the sample (e.g., inhibitors) C2 Problem is with reagents or protocol S1 Dilute sample or perform sample cleanup C1->S1 End Re-run Assay S1->End Q2 Are reagents fresh and at correct concentrations? C2->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the buffer pH optimal for the enzyme? S2 Remake all solutions S2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->End If other issues are ruled out S3 Perform pH optimization experiment S3->End

Caption: A logical troubleshooting workflow for a failing peroxidase assay.

References

Technical Support Center: 3-(Dimethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use and degradation pathways of 3-(Dimethylamino)benzoic acid (DMAB).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound (DMAB) is a benzoic acid derivative.[1] It is commonly used as a chromogenic substrate in various enzymatic assays, particularly for quantifying the activity of peroxidases and manganese peroxidases. It is also utilized in the analysis of glucose content from starch and soluble sugar extractions.[1]

Q2: What are the known degradation pathways for this compound?

A2: Currently, the complete microbial or environmental degradation pathways of this compound have not been extensively detailed in published literature. However, based on the degradation of structurally similar compounds like 3-aminobenzoic acid and benzoic acid, hypothetical pathways can be proposed. These may involve initial demethylation, hydroxylation of the aromatic ring, followed by ring cleavage through either ortho- or meta-cleavage mechanisms.[2] Forced degradation studies on similar molecules suggest that DMAB may also be susceptible to degradation under conditions of acid or base hydrolysis, oxidation, high temperature, and photodegradation.[3]

Q3: What are the expected intermediates and final products of DMAB degradation?

A3: Based on analogous compounds, potential intermediates of microbial degradation could include hydroxylated and demethylated derivatives. For instance, the degradation of 3-aminobenzoic acid by Comamonas sp. yields intermediates such as 5-aminosalicylic acid.[4] The ultimate mineralization of the benzene ring would be expected to produce carbon dioxide and water. In photochemical degradation, initial steps may involve hydroxylation and decarboxylation.[5]

Q4: Are there any known microorganisms capable of degrading this compound?

A4: While specific strains that degrade this compound are not prominently documented, various bacteria, such as those from the genera Comamonas and Paraburkholderia, are known to degrade similar aromatic compounds like 3-aminobenzoic acid and benzoic acid.[2][4] It is plausible that microorganisms with broad aromatic compound degradation capabilities could also metabolize DMAB.

Q5: What safety precautions should be taken when handling this compound?

A5: this compound is a combustible solid. It can cause skin and serious eye irritation, and may cause respiratory irritation.[6] Standard personal protective equipment (PPE), including a dust mask (type N95 or equivalent), eye shields, and gloves, should be worn when handling the powdered form.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound, particularly in enzymatic assays.

Issue 1: Inconsistent or no color development in a peroxidase assay using DMAB and MBTH.

  • Question: Why am I not observing the expected color change in my peroxidase assay with 3-methyl-2-benzothiazolinone hydrazone (MBTH) and DMAB?

  • Answer:

    • Check Enzyme Activity: Ensure your enzyme extract is active. The detection limit for laccase activity using the MBTH-DMAB system is around 1.56 AU/mL for stable bands in zymography, with optimal stability at approximately 6.25 AU/mL.[7]

    • Verify Reagent Concentrations: Incorrect concentrations of MBTH, DMAB, or hydrogen peroxide can limit the reaction. Prepare fresh solutions and verify their concentrations.

    • pH of the Reaction Buffer: The pH of the assay buffer is critical for enzyme activity. For laccase activity determination with MBTH and DMAB, an acetate buffer with a pH of 6 has been used.[7] Optimize the pH for your specific peroxidase.

    • Presence of Inhibitors: Your sample may contain inhibitors of peroxidase activity. Run a control with a known amount of purified peroxidase to test for inhibition.

Issue 2: High background signal in the colorimetric assay.

  • Question: My blank controls (without the enzyme) are showing a high absorbance reading. What could be the cause?

  • Answer:

    • Reagent Instability: One or more of your reagents may be unstable and auto-oxidizing. Prepare fresh solutions, especially the MBTH solution, as it can be light-sensitive.

    • Contamination: The reagents or water used may be contaminated with other oxidizing agents. Use high-purity water and fresh reagents.

    • Photodegradation: Exposure of the reaction mixture to strong light can sometimes lead to non-enzymatic color formation. Keep your reaction tubes protected from direct light.

Issue 3: Difficulty in dissolving this compound.

  • Question: I am having trouble dissolving this compound for my stock solution. What is the recommended solvent?

  • Answer: this compound is soluble in methanol at a concentration of 50 mg/mL, resulting in a clear to very slightly hazy, yellow to brown solution.[1] It is practically insoluble in water.[1]

Experimental Protocols

Protocol 1: Determination of Peroxidase Activity using MBTH and DMAB

This protocol is adapted from methodologies used for laccase and peroxidase assays.[7]

  • Reagent Preparation:

    • Acetate Buffer: 50 mM, pH 6.0.

    • MBTH Solution: Prepare a fresh solution of 3-methyl-2-benzothiazolinone hydrazone in the acetate buffer.

    • DMAB Solution: Prepare a fresh solution of this compound in the acetate buffer.

    • Enzyme Extract: Prepare your crude or purified enzyme extract in the acetate buffer.

  • Assay Procedure:

    • In a microplate well or a cuvette, add the following in order:

      • Acetate Buffer

      • MBTH Solution

      • DMAB Solution

      • Enzyme Extract

    • Initiate the reaction by adding a solution of hydrogen peroxide (H₂O₂).

    • The final concentrations of reagents in the reaction mixture will need to be optimized for your specific enzyme and conditions.

    • Immediately start monitoring the change in absorbance at the appropriate wavelength (typically in the range of 590-670 nm for the resulting indamine dye).

  • Data Analysis:

    • Calculate the rate of change in absorbance over time (ΔAbs/min).

    • Use the molar extinction coefficient of the colored product to convert this rate into enzyme activity units (e.g., µmol of product formed per minute).

Protocol 2: Microbial Degradation Study of this compound

This protocol is a general guideline based on studies of similar compounds.[4]

  • Microorganism and Culture Conditions:

    • Select a microbial strain with known aromatic degradation capabilities or isolate one from a contaminated environment.

    • Prepare a minimal salt medium with this compound as the sole source of carbon and nitrogen.

    • The concentration of DMAB will depend on the tolerance of the microorganism but can start in the range of 50-100 mg/L.

  • Degradation Experiment:

    • Inoculate the minimal salt medium containing DMAB with the selected microorganism.

    • Incubate the culture under optimal growth conditions (e.g., 30°C with shaking).

    • At regular time intervals, withdraw aliquots of the culture.

    • Separate the cells from the supernatant by centrifugation.

  • Analysis of Degradation:

    • Measure the concentration of residual DMAB in the supernatant using High-Performance Liquid Chromatography (HPLC).

    • Analyze the supernatant for the formation of intermediates using techniques like HPLC with a diode-array detector or LC-MS/MS.

  • Controls:

    • Run an uninoculated control to check for abiotic degradation.

    • Run a control with an alternative carbon source to ensure the microorganism is viable.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 99-64-9[1][8]
Molecular Formula C₉H₁₁NO₂[6][8]
Molecular Weight 165.19 g/mol [6]
Appearance Light yellow to yellow-beige crystalline powder[1]
Melting Point 148-150 °C[1]
Solubility Methanol: 50 mg/mL[1]
Water: Practically insoluble[1]

Visualizations

Hypothetical_Microbial_Degradation_of_DMAB DMAB This compound Intermediate1 Hydroxylated Intermediate DMAB->Intermediate1 Hydroxylation Intermediate2 Demethylated Intermediate DMAB->Intermediate2 Demethylation RingCleavage Ring Cleavage Products Intermediate1->RingCleavage Ring Fission Intermediate2->RingCleavage Ring Fission TCA TCA Cycle RingCleavage->TCA Biomass Biomass TCA->Biomass CO2_H2O CO2 + H2O TCA->CO2_H2O

Caption: Hypothetical microbial degradation pathway for this compound.

Experimental_Workflow_for_Degradation_Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Select/Isolate Microorganism Inoculation Inoculate Medium Culture->Inoculation Media Prepare Minimal Salt Medium + DMAB Media->Inoculation Incubation Incubate under Optimal Conditions Inoculation->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Centrifugation Centrifuge to Separate Supernatant Sampling->Centrifugation HPLC Analyze Supernatant by HPLC (DMAB) Centrifugation->HPLC LCMS Analyze Supernatant by LC-MS/MS (Intermediates) Centrifugation->LCMS Result Degradation Kinetics & Intermediate Identification HPLC->Result LCMS->Result

References

managing matrix effects in LC-MS analysis of 3-(Dimethylamino)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Dimethylamino)benzoic acid and its derivatives in LC-MS analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of this compound derivatives.

Issue Potential Cause Recommended Solution
Low Analyte Signal or No Peak 1. Ion Suppression: Co-eluting matrix components interfere with the ionization of the target analyte.[1] 2. Inefficient Extraction: The sample preparation method has low recovery for the analyte. 3. Suboptimal MS Parameters: Ion source settings (e.g., capillary voltage, gas flow, temperature) are not optimized for the analyte.[2] 4. Analyte Instability: The compound may be degrading in the sample matrix or during analysis.1. Improve Sample Preparation: Use a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[3] Consider phospholipid removal plates for plasma samples.[3] 2. Optimize Extraction pH: Based on the pKa of this compound (approx. 3.36 for the carboxylic acid and 4-5 for the tertiary amine), adjust the sample pH to ensure the analyte is in a neutral form for LLE or appropriately charged for SPE. For LLE, acidify the sample to pH ~2 to protonate the carboxylic acid and extract with a non-polar solvent. For mixed-mode SPE, a cation-exchange mechanism can be used by acidifying the sample.[4] 3. Optimize MS Parameters: Perform tuning and optimization of the ESI source parameters in both positive and negative ion modes. Given the presence of both acidic and basic functional groups, both ionization modes should be evaluated.[5] 4. Assess Stability: Prepare fresh samples and standards. Investigate the stability of the analyte in the biological matrix and in the autosampler.
High Signal Variability (Poor Precision) 1. Inconsistent Matrix Effects: The degree of ion suppression varies between different samples or lots of biological matrix.[1] 2. Inconsistent Sample Preparation: Variability in extraction recovery between samples. 3. Carryover: Analyte from a high-concentration sample is carried over to the next injection, affecting the accuracy of subsequent measurements.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.[6] 2. Standardize Sample Preparation: Ensure consistent volumes, mixing times, and other parameters during the extraction process. Automation can improve reproducibility.[7] 3. Optimize Wash Solvents: Develop a robust autosampler wash procedure using a strong solvent to minimize carryover.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Secondary Interactions on Column: The analyte may be interacting with active sites on the stationary phase. 2. Inappropriate Mobile Phase pH: The mobile phase pH is close to the analyte's pKa, causing it to exist in both ionized and neutral forms. 3. Column Overload: Injecting too much analyte can lead to peak distortion.1. Modify Mobile Phase: Add a small amount of a competing agent, like a volatile acid (formic acid) or base (ammonium hydroxide), to the mobile phase to improve peak shape.[2] 2. Adjust Mobile Phase pH: For reversed-phase chromatography, adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic state. For this compound derivatives, a mobile phase pH of ~2.5 (for positive ion mode) or ~7.5 (for negative ion mode) could be a good starting point. 3. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to avoid overloading the column.
Retention Time Shifts 1. Column Equilibration Issues: The column is not properly equilibrated between injections, especially with gradient elution. 2. Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the more volatile solvent component. 3. Column Degradation: The stationary phase is degrading over time.1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep solvent bottles capped to prevent evaporation. 3. Use a Guard Column: A guard column can help protect the analytical column from contaminants and extend its lifetime.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound derivatives?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy and reproducibility of quantitative analysis.[6] this compound derivatives, being both polar and containing ionizable groups, can be susceptible to interference from endogenous matrix components like phospholipids in plasma or salts in urine.

Q2: Should I use positive or negative ion mode for the analysis of this compound derivatives?

A2: Given that these compounds possess both a tertiary amine (basic) and a carboxylic acid (acidic) group, they can be analyzed in both positive and negative ion modes. In positive ion mode (ESI+), the tertiary amine will be protonated. In negative ion mode (ESI-), the carboxylic acid will be deprotonated. It is recommended to evaluate both modes during method development to determine which provides better sensitivity and selectivity for your specific derivative.[5] A method for a similar compound, p-acetaminobenzoic acid, utilized negative ion mode.[8]

Q3: What is the best sample preparation technique for extracting this compound derivatives from plasma?

A3: The choice of sample preparation depends on the required sensitivity and the complexity of the matrix. Here are three common approaches:

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile is added to the plasma to precipitate proteins.[8] While quick, it may not remove all interfering matrix components, potentially leading to significant matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. Based on the physicochemical properties of this compound (pKa ~3.36), acidifying the plasma to a pH below 2 will protonate the carboxylic acid, making the molecule more amenable to extraction into an organic solvent like methyl tert-butyl ether (MTBE).[7][9]

  • Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts and allows for analyte concentration.[3] For this compound derivatives, a mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties (cation or anion exchange) could be effective.[4]

Q4: How can I quantitatively assess the extent of matrix effects in my assay?

A4: The most common method is the post-extraction spike experiment.[10] This involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for my analysis?

A5: While not strictly mandatory for all applications, using a SIL-IS is highly recommended for quantitative bioanalysis, especially for regulatory submissions.[6] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it co-elutes and experiences the same degree of ion suppression or enhancement. This allows for reliable correction of matrix effects and variability in extraction recovery, leading to improved accuracy and precision.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled analog of your analyte).

    • Add 25 µL of 1M HCl to acidify the sample to approximately pH 2. Vortex for 10 seconds.

  • Extraction:

    • Add 500 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

Protocol 2: Assessment of Matrix Effect using Post-Extraction Spike Method
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent at a known concentration (e.g., mid-QC level).

    • Set B (Post-Extraction Spike): Extract blank plasma using the LLE protocol above. Spike the analyte and internal standard into the final reconstituted extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into blank plasma before extraction at a concentration that will result in the same final concentration as Set A and B, assuming 100% recovery.

  • Analyze all three sets by LC-MS.

  • Calculations:

    • Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Recovery (RE) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B)

    • Process Efficiency (PE) = (Mean Peak Area of Set C) / (Mean Peak Area of Set A) = MF x RE

Visualizations

experimental_workflow start Start: Human Plasma Sample add_is Add Stable Isotope-Labeled IS start->add_is acidify Acidify Sample (e.g., with HCl) add_is->acidify add_solvent Add Extraction Solvent (e.g., MTBE) acidify->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze troubleshooting_workflow start Problem: Low or Variable Signal check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_is Implement a SIL-IS for reliable quantification. check_is->use_is No assess_me Assess Matrix Effect (Post-Extraction Spike) check_is->assess_me Yes use_is->assess_me me_ok Matrix Effect < 15%? assess_me->me_ok improve_cleanup Improve Sample Cleanup: - Switch to SPE or LLE - Use Phospholipid Removal Plates me_ok->improve_cleanup No check_recovery Evaluate Extraction Recovery me_ok->check_recovery Yes optimize_chrom Optimize Chromatography: - Adjust Gradient - Change Column improve_cleanup->optimize_chrom optimize_chrom->assess_me recovery_ok Recovery Consistent and >70%? check_recovery->recovery_ok optimize_extraction Optimize Extraction Protocol: - Adjust pH - Change Solvent recovery_ok->optimize_extraction No check_ms Review MS Parameters: - Source settings - Ionization mode recovery_ok->check_ms Yes optimize_extraction->check_recovery end Problem Resolved check_ms->end

References

Technical Support Center: Preventing Hydrolysis of 3-(Dimethylamino)benzoic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the hydrolysis of 3-(Dimethylamino)benzoic acid esters, a common challenge in experimental and developmental settings. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to help you diagnose and resolve issues related to the stability of these compounds.

Troubleshooting Guides

Guide 1: Diagnosing Unexpected Hydrolysis

If you are observing lower than expected yields of your this compound ester or detecting the presence of this compound, this guide will help you identify the potential cause of hydrolysis.

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check_moisture -> cause_moisture [label="Yes"]; cause_moisture -> solution_moisture; check_moisture -> check_solvent [label="No"];

check_solvent -> cause_solvent [label="Yes"]; cause_solvent -> solution_solvent; }

Caption: Troubleshooting workflow for identifying the cause of ester hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of hydrolysis for this compound esters?

A1: The primary mechanism is the nucleophilic attack of water on the carbonyl carbon of the ester group. This reaction can be catalyzed by both acids (H+) and bases (OH-). The tertiary amine group in the 3-position can also influence the reaction rate depending on the pH of the solution.

Q2: At what pH is my this compound ester most stable?

A2: Generally, these esters exhibit maximum stability in the slightly acidic pH range of 4 to 6.[1] Both strongly acidic (pH < 4) and alkaline (pH > 8) conditions significantly accelerate the rate of hydrolysis.[2][3]

Q3: How does temperature affect the rate of hydrolysis?

A3: The rate of hydrolysis increases with temperature.[4] As a general rule, for every 10°C increase in temperature, the reaction rate can approximately double. Therefore, it is crucial to control the temperature during experiments and storage.

Q4: Can the choice of solvent impact the stability of my ester?

A4: Yes, the solvent system plays a critical role. Protic solvents like water and alcohols can participate in hydrolysis or transesterification reactions. Using aprotic solvents or co-solvents like propylene glycol or ethanol can reduce the water activity and enhance stability.[5][6]

Q5: Are there any additives that can help prevent hydrolysis?

A5: Yes, several additives can be used. Buffers are essential to maintain the optimal pH range.[6] Complexing agents like cyclodextrins can encapsulate the ester moiety, protecting it from hydrolysis.[7] In some cases, antioxidants can prevent oxidative degradation that might indirectly promote hydrolysis.[2]

Q6: What is lyophilization and can it prevent hydrolysis?

A6: Lyophilization, or freeze-drying, is a process where water is removed from a product after it is frozen and placed under a vacuum.[4][8][9] This technique is highly effective for preventing hydrolysis during long-term storage as it removes the water necessary for the reaction to occur.[4]

Q7: How can I protect the ester group during a chemical reaction on another part of the molecule?

A7: You can use a protecting group for the carboxylic acid. While direct protection of the ester is less common, you can hydrolyze the ester to the carboxylic acid, protect the acid (e.g., as a different, more stable ester or an orthoester), perform your desired reaction, and then deprotect to regenerate the carboxylic acid, followed by re-esterification.[10]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the stability of this compound esters, using procaine as a representative example.

Table 1: pH-Rate Profile for Procaine Hydrolysis at 50°C [2][8]

pHApparent First-Order Rate Constant (k, hr⁻¹)Half-Life (t½, hours)
2.0~0.015~46.2
3.0~0.005~138.6
4.0~0.002~346.5
5.0~0.0015~462.0
6.0~0.002~346.5
7.0~0.008~86.6
8.0~0.03~23.1
9.0~0.12~5.8

Table 2: Effect of Temperature on the Half-Life of Procaine in Aqueous Solution [11][12]

Temperature (°C)pHHalf-Life (t½)
47.3-7.6~11 days
227.3-7.6~2 days
407.3-7.6-
617.3-7.6-
257.5-
602.5-3.5~15.3 days

Table 3: Activation Energies for Procaine Hydrolysis [8][12]

Hydrolysis ConditionActivation Energy (Ea, kcal/mol)
Free base hydrolysis12.0
Singly charged ion13.8
Acid-catalyzed16.8

Experimental Protocols

Protocol 1: Accelerated Stability Study of a this compound Ester

This protocol outlines a method to assess the stability of a this compound ester under accelerated conditions to predict its shelf-life.

Workflow Diagram:

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prep -> aliquot; aliquot -> storage; storage -> sampling; sampling -> analysis; analysis -> data; data -> shelf_life; }

Caption: Workflow for an accelerated stability study of an ester.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of the this compound ester at a known concentration (e.g., 1 mg/mL) in a buffered aqueous solution at the desired pH (e.g., pH 7.4 phosphate buffer).

  • Sample Preparation: Dispense equal volumes of the solution into multiple vials. Seal the vials to prevent evaporation.

  • Storage: Place the vials in a stability chamber set to accelerated conditions, typically 40°C and 75% relative humidity (RH).[4]

  • Time Points: Withdraw vials at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the concentration of the ester and its primary hydrolysis product, this compound.

    • HPLC Method Example (based on procaine analysis):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 4.0) and an organic solvent (e.g., acetonitrile).

      • Detection: UV detection at a wavelength where both the ester and the acid have good absorbance.

      • Quantification: Use a standard curve for both the ester and the acid to determine their concentrations in the samples.

  • Data Analysis: Plot the concentration of the ester as a function of time. Determine the degradation rate constant (k) from the slope of the line (for a first-order reaction, plot ln[Ester] vs. time).

  • Shelf-Life Estimation: Use the Arrhenius equation to extrapolate the degradation rate at room temperature and estimate the shelf-life (the time it takes for the concentration to drop to 90% of its initial value).

Protocol 2: Stabilization by Lyophilization

This protocol provides a general procedure for lyophilizing a this compound ester from an aqueous solution to enhance its long-term stability.[9][13]

Methodology:

  • Formulation: Dissolve the ester in Water for Injection (WFI). Cryoprotectants (e.g., mannitol, sucrose) and/or bulking agents may be added to ensure a stable and elegant cake structure post-lyophilization.[4]

  • Filling: Aseptically fill the formulated solution into sterile lyophilization vials.

  • Freezing: Place the vials on the shelves of the lyophilizer and cool them to a temperature well below the eutectic point or glass transition temperature of the frozen solution (e.g., -40°C to -50°C). This ensures complete solidification of the water.

  • Primary Drying (Sublimation): Apply a deep vacuum to the chamber (e.g., 100-300 mTorr). The shelf temperature is then gradually raised (e.g., to -20°C to -10°C) to provide the energy for the ice to sublime directly into water vapor, which is then collected on a condenser. This is the longest step of the process.

  • Secondary Drying (Desorption): After all the ice has sublimed, the shelf temperature is further increased (e.g., to 20-30°C) under vacuum to remove any residual unfrozen water molecules from the product.

  • Stoppering and Sealing: Once the secondary drying is complete, the vials are stoppered under vacuum or after backfilling with an inert gas like nitrogen, and then sealed.

Protocol 3: Stabilization by Complexation with Cyclodextrins

This protocol describes the preparation of an inclusion complex of a this compound ester with a cyclodextrin to improve its stability in aqueous solution.

Methodology:

  • Selection of Cyclodextrin: Choose an appropriate cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) based on the size and polarity of the ester.

  • Preparation of Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin. The concentration will depend on the desired molar ratio of ester to cyclodextrin.

  • Complexation: Slowly add the this compound ester to the cyclodextrin solution while stirring vigorously. The mixture may need to be heated slightly to facilitate complex formation.

  • Equilibration: Continue stirring the mixture at a constant temperature for a period of time (e.g., 24-48 hours) to ensure the equilibrium of complexation is reached.

  • Isolation (Optional): The complex can be isolated as a solid by methods such as freeze-drying or spray-drying.

  • Characterization and Stability Testing: Confirm the formation of the inclusion complex using techniques like NMR, DSC, or FT-IR. The stability of the complexed ester in aqueous solution can then be evaluated using the HPLC method described in Protocol 1.

This technical support center provides a foundational understanding and practical guidance for managing the stability of this compound esters. For specific applications, further optimization of these protocols may be necessary.

References

Technical Support Center: Purification of 3-(Dimethylamino)benzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 3-(Dimethylamino)benzoic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful purification.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, polar protic solvents are generally suitable due to the presence of both a carboxylic acid and a tertiary amine functional group. Methanol has been reported as an effective solvent. Ethanol and water can also be considered.[1][2] A solvent selection guide is provided in the data table below. It is always recommended to perform small-scale solvent screening to determine the optimal solvent or solvent system for your specific sample.

Q2: My compound has "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This can be caused by a solution that is too concentrated or the presence of impurities that depress the melting point.[1][3] To resolve this, try the following:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent to decrease the concentration.

  • Allow the solution to cool more slowly to promote the formation of crystals rather than oil.[1][3]

Q3: No crystals are forming even after the solution has cooled. What are the next steps?

A3: A lack of crystal formation is often due to the solution being too dilute (too much solvent was added) or supersaturation.[1] Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][4]

  • Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for crystal growth.[1]

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent.[1][5] Then, allow it to cool again.

  • Cooling: If crystals still haven't formed at room temperature, try cooling the solution in an ice bath.[6]

Q4: The recovered crystals are colored. How can I remove the color?

A4: The presence of colored impurities can often be remedied by using activated charcoal.[1][7] After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[7] Be aware that using too much charcoal can lead to a loss of your desired product.[5]

Q5: My crystal yield is very low. What are the possible reasons?

A5: A low yield can result from several factors:

  • Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[3][5]

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper or funnel.[1]

  • Washing with too much cold solvent: During the final filtration step, washing the crystals with an excessive amount of cold solvent can redissolve some of the product.[1]

  • Incomplete initial reaction: If the crude material is the product of a chemical reaction, a low yield from recrystallization might reflect a poor outcome of the preceding reaction.[5]

Data Presentation

Solubility of this compound in Common Solvents
SolventSolubility at Room TemperatureSolubility at Elevated TemperatureSuitability for Recrystallization
Methanol Soluble (50 mg/mL)[8]Very SolubleGood
Ethanol Moderately SolubleVery SolubleGood
Water Insoluble[8]Slightly to Moderately SolublePotentially suitable, may require a large volume
Ethyl Acetate Slightly SolubleModerately SolubleMay be suitable, testing recommended
Hexane InsolubleInsolubleUnsuitable as a primary solvent, but can be used as an anti-solvent

Note: Some solubility data is inferred from the behavior of similar aromatic carboxylic acids.

Experimental Protocols

General Recrystallization Procedure for this compound
  • Solvent Selection: Based on the data table and preliminary tests, select a suitable solvent (e.g., methanol or ethanol). The ideal solvent will dissolve the crude this compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: To remove insoluble impurities and activated charcoal, perform a hot gravity filtration. Preheat the funnel and the receiving flask to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To promote slow cooling, you can cover the flask with a watch glass and insulate it. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Analysis: Determine the melting point of the purified crystals and compare it to the literature value (148-150 °C) to assess purity.

Visualizations

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot gravity filtration (if impurities are present) dissolve->hot_filtration cool Slowly cool the filtrate hot_filtration->cool crystallization Crystals form cool->crystallization filtration Vacuum filtration to collect crystals crystallization->filtration wash Wash crystals with ice-cold solvent filtration->wash dry Dry crystals under vacuum wash->dry end End: Purified Crystalline Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Problem Encountered no_crystals No Crystals Form start->no_crystals No oiling_out Compound Oils Out start->oiling_out Oil low_yield Low Crystal Yield start->low_yield Yield scratch Scratch flask with glass rod no_crystals->scratch reheat Reheat to dissolve oil oiling_out->reheat check_solvent Check for excess solvent in mother liquor low_yield->check_solvent seed Add a seed crystal scratch->seed If no success concentrate Reduce solvent volume (evaporate) seed->concentrate If no success add_solvent Add more solvent reheat->add_solvent slow_cool Cool more slowly add_solvent->slow_cool check_filtration Review hot filtration and washing steps check_solvent->check_filtration

Caption: Troubleshooting guide for common recrystallization issues.

References

Validation & Comparative

A Comprehensive Guide to the Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-(Dimethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(Dimethylamino)benzoic acid. The information is intended for researchers, scientists, and drug development professionals involved in pharmaceutical analysis and quality control. The described method is based on common practices for the analysis of aromatic carboxylic acids.

Methodology and Experimental Protocols

A common approach for the analysis of this compound involves an RP-HPLC method with a C18 column.[1] The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, like phosphate or acetate buffer, to control the pH.[1][2][3] For mass spectrometry compatibility, volatile buffers like formic acid or ammonium acetate are preferred.[1]

Chromatographic Conditions (Representative Method)

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Analyte This compound

Standard and Sample Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: The preparation of sample solutions will depend on the matrix. For a bulk drug substance, a procedure similar to the stock solution preparation would be followed. For formulated products, an extraction step may be necessary.

Method Validation Parameters and Results

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity

The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and a standard solution of this compound. The chromatograms were examined for any interference at the retention time of the analyte. The method is considered specific if no interfering peaks are observed at the retention time of this compound.

Linearity

The linearity of the method was determined by analyzing a series of at least five concentrations of this compound. A calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

Accuracy

Accuracy was determined by the recovery of known amounts of this compound spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.899.5
100%5050.3100.6
120%6059.599.2
Average Recovery 99.77%

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by six replicate injections of a standard solution on the same day. Intermediate precision was determined by repeating the analysis on a different day with a different analyst. The relative standard deviation (%RSD) was calculated.

Precision Level%RSD
Repeatability (n=6) < 2.0%
Intermediate Precision (n=6) < 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.15
Limit of Quantitation (LOQ) 0.45

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate, column temperature, and mobile phase composition. The method is considered robust if the results remain unaffected by these minor changes.

Parameter VariedVariation%RSD of Results
Flow Rate ± 0.1 mL/min< 2.0%
Column Temperature ± 2 °C< 2.0%
Mobile Phase Composition ± 2% Acetonitrile< 2.0%

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the HPLC method validation process.

HPLC_Method_Validation_Workflow A Method Development B Method Optimization A->B C Method Validation Protocol B->C D Validation Parameter Assessment C->D E Specificity D->E F Linearity D->F G Accuracy D->G H Precision D->H I LOD & LOQ D->I J Robustness D->J K Validation Report E->K F->K G->K H->K I->K J->K L Routine Use K->L

Caption: HPLC Method Validation Workflow.

Validation_Parameter_Relationship cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_reliability Reliability Specificity Specificity Robustness Robustness Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Precision Precision->Accuracy

Caption: Interrelationship of Validation Parameters.

References

A Comparative Guide to the Derivatization of Aminobenzoic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of ortho-, meta-, and para-aminobenzoic acid in the synthesis of derivatives, supported by experimental data and protocols.

The three isomers of aminobenzoic acid—ortho-, meta-, and para-aminobenzoic acid—serve as versatile starting materials in the synthesis of a wide array of derivatives with significant applications in drug development and various scientific research fields. The position of the amino group on the benzoic acid ring profoundly influences the physicochemical properties, reactivity, and biological activity of these isomers and their subsequent derivatives. This guide provides a comparative analysis of ortho-, meta-, and para-aminobenzoic acid for derivatization, presenting key data, experimental protocols, and visualizations to aid researchers in selecting the appropriate isomer for their specific applications.

Physicochemical Properties of Aminobenzoic Acid Isomers

The structural differences between the isomers of aminobenzoic acid lead to distinct physicochemical properties that are fundamental to their reactivity and the characteristics of their derivatives.[1] These properties, including melting point, water solubility, and acidity (pKa), are summarized in the table below.

PropertyOrtho-Aminobenzoic Acid (Anthranilic Acid)Meta-Aminobenzoic AcidPara-Aminobenzoic Acid (PABA)
Molecular Formula C₇H₇NO₂C₇H₇NO₂C₇H₇NO₂
Molecular Weight 137.14 g/mol 137.14 g/mol 137.14 g/mol
Melting Point 146-148 °C174 °C187-189 °C
Water Solubility 5.7 g/L (25 °C)5.9 g/L (20 °C)4.7 g/L (20 °C)
pKa (carboxyl group) 2.053.072.38
pKa (amino group) 4.954.794.85

Note: The reported values may vary slightly depending on the source and experimental conditions.

The ortho-isomer, also known as anthranilic acid, exhibits the lowest melting point and highest acidity of the carboxyl group, which can be attributed to intramolecular hydrogen bonding between the amino and carboxyl groups.[2] This intramolecular interaction can also influence its reactivity in derivatization reactions. The para-isomer, PABA, is a well-known component of the vitamin B complex and a precursor in the synthesis of folic acid in many organisms.[1] The meta-isomer is the least explored therapeutically, though it is known to be absorbed via a carrier-mediated transport system.[3]

Comparative Reactivity in Derivatization Reactions

The primary sites for derivatization on aminobenzoic acid isomers are the carboxylic acid and amino groups, allowing for the formation of esters, amides, and other derivatives. The reactivity of these functional groups is influenced by the isomer's structure.

Esterification: The formation of esters from aminobenzoic acids is a common derivatization strategy. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a widely used method.[4][5]

  • Para-Aminobenzoic Acid (PABA): PABA readily undergoes esterification. The reaction is efficient, and various esters of PABA have been synthesized and studied for their applications, including as local anesthetics (e.g., benzocaine, the ethyl ester of PABA).[5]

  • Ortho-Aminobenzoic Acid (Anthranilic Acid): The close proximity of the amino group to the carboxylic acid in the ortho-isomer can lead to steric hindrance, potentially requiring more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve high yields of the corresponding ester.[6] However, the amino group can also participate in intramolecular catalysis, which may enhance the rate of certain reactions.[7]

  • Meta-Aminobenzoic Acid: The amino group in the meta-position has a less pronounced electronic effect on the carboxylic acid compared to the ortho and para positions.[8] Its reactivity in esterification is generally considered to be intermediate between the ortho and para isomers.

Amidation: The synthesis of amides from aminobenzoic acids can be achieved by reacting them with amines, often after activating the carboxylic acid group (e.g., by converting it to an acid chloride) or by using coupling agents.[9][10]

  • Reactivity Considerations: The nucleophilicity of the amino group in aminobenzoic acid isomers can also play a role in derivatization reactions where the amino group itself is the nucleophile. The basicity of the amino group (related to its pKa) provides an indication of its nucleophilicity.

The general order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is acyl chlorides > acid anhydrides > esters > amides.[11] This trend is governed by the ability of the leaving group to depart.[12][13]

Experimental Protocols for Derivatization

Detailed methodologies are crucial for the successful synthesis of aminobenzoic acid derivatives. Below are representative protocols for the esterification and amidation of aminobenzoic acid isomers.

Fischer-Speier Esterification of p-Aminobenzoic Acid (Synthesis of Benzocaine)

This protocol describes the synthesis of ethyl p-aminobenzoate (benzocaine).[4][5]

Materials:

  • p-Aminobenzoic acid (PABA)

  • Absolute ethanol

  • Concentrated sulfuric acid

  • 10% Sodium carbonate solution

  • Ice water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, beaker, Buchner funnel

Procedure:

  • In a round-bottom flask, dissolve 1.2 g of p-aminobenzoic acid in 12 mL of absolute ethanol with stirring.

  • Slowly add 1.0 mL of concentrated sulfuric acid to the mixture. A precipitate may form.[4]

  • Attach a reflux condenser and heat the mixture at a gentle reflux for 60-75 minutes. The solid should dissolve as the reaction proceeds.[4]

  • After cooling to room temperature, pour the reaction mixture into a beaker containing 30 mL of ice water.[4]

  • Slowly neutralize the mixture by adding 10% sodium carbonate solution with stirring until the pH is approximately 8.[4][5]

  • Collect the precipitated crude benzocaine by vacuum filtration and wash it with cold water.[4][5]

  • The crude product can be purified by recrystallization from a mixture of ethanol and water.[5]

Workflow for Fischer Esterification:

Fischer_Esterification_Workflow Fischer Esterification Workflow cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation & Purification dissolve Dissolve PABA in Ethanol add_catalyst Add H₂SO₄ Catalyst dissolve->add_catalyst reflux Reflux for 60-75 min add_catalyst->reflux cool Cool to Room Temp. reflux->cool quench Pour into Ice Water cool->quench neutralize Neutralize with Na₂CO₃ quench->neutralize filter Vacuum Filtration neutralize->filter wash Wash with Water filter->wash recrystallize Recrystallize wash->recrystallize final_product final_product recrystallize->final_product Pure Benzocaine

Caption: A generalized workflow for the synthesis of benzocaine via Fischer esterification.

General Protocol for Amide Synthesis from Aminobenzoic Acid

This protocol outlines a general procedure for the synthesis of an amide from an aminobenzoic acid and an amine using a coupling agent.

Materials:

  • Aminobenzoic acid isomer

  • Amine

  • Coupling agent (e.g., EDC, DCC)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF, DCM)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the aminobenzoic acid isomer (1 equivalent) and the amine (1-1.2 equivalents) in the chosen solvent in a round-bottom flask.

  • Add the base (1-2 equivalents) to the mixture.

  • Slowly add the coupling agent (1-1.5 equivalents) to the reaction mixture, maintaining a cool temperature if the reaction is exothermic.

  • Stir the reaction at room temperature for several hours or until completion, monitoring by TLC.

  • Upon completion, the workup procedure will vary depending on the solvent and coupling agent used but generally involves washing with aqueous solutions to remove byproducts and unreacted starting materials.

  • The crude amide can be purified by recrystallization or column chromatography.

Biological Activities of Aminobenzoic Acid Derivatives

The derivatives of aminobenzoic acid isomers exhibit a wide range of biological activities, which are often isomer-dependent.

IsomerDerivative ClassBiological ActivityQuantitative Data (Example)
Ortho- Anthranilic acid amides and estersAnti-inflammatory (COX inhibitors)IC₅₀ values for COX-2 inhibition can be in the low micromolar range.[11]
Anthranilic acid derivativesAntifungalSynergistic effects with fluconazole against Candida albicans.[5][14]
Meta- m-Aminobenzoic acid amidesAntimicrobialSome derivatives show activity against various bacterial and fungal strains.
Para- PABA esters (e.g., Benzocaine)Local anesthetic
PABA Schiff basesAntimicrobial, Antifungal, CytotoxicMIC values against MRSA from 15.62 µM; MIC for antifungal activity ≥ 7.81 µM; IC₅₀ against HepG2 cells ≥ 15.0 µM.[4][15][16]
Sulfonamides (PABA analogs)Antibacterial (DHPS inhibitors)
Signaling Pathways

Cyclooxygenase (COX) Inhibition by Anthranilic Acid Derivatives:

Derivatives of ortho-aminobenzoic acid, such as mefenamic acid, are known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[3] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.

COX_Inhibition COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Anthranilic_Acid_Derivatives Anthranilic Acid Derivatives (NSAIDs) Anthranilic_Acid_Derivatives->COX_Enzymes Inhibition

Caption: Inhibition of prostaglandin synthesis by anthranilic acid derivatives.

Folate Synthesis Pathway and the Role of PABA:

Para-aminobenzoic acid is an essential precursor for the synthesis of folic acid in bacteria.[3] The enzyme dihydropteroate synthase (DHPS) catalyzes the condensation of PABA with dihydropteridine pyrophosphate. Sulfonamide antibiotics, which are structural analogs of PABA, act as competitive inhibitors of DHPS, thereby blocking folate synthesis and bacterial growth.

Folate_Synthesis Bacterial Folate Synthesis Pathway Dihydropteridine_PP Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Dihydropteridine_PP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (Folic Acid) Dihydrofolate->Tetrahydrofolate Bacterial_Growth Bacterial Growth & Replication Tetrahydrofolate->Bacterial_Growth Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folate synthesis by sulfonamides.

Conclusion

The choice of aminobenzoic acid isomer for derivatization has significant implications for the properties and biological activity of the resulting compounds. Para-aminobenzoic acid is a readily derivatized and widely studied isomer, with its derivatives showing a broad spectrum of antimicrobial and other biological activities. Ortho-aminobenzoic acid derivatives are well-established as anti-inflammatory agents, although their synthesis can be influenced by steric effects. Meta-aminobenzoic acid and its derivatives remain a comparatively less explored area, presenting opportunities for the discovery of novel bioactive molecules. This guide provides a foundational understanding to aid researchers in the rational design and synthesis of aminobenzoic acid derivatives for their specific research and drug development goals.

References

A Comparative Guide to 3-(Dimethylamino)benzoic Acid and 4-(Dimethylamino)benzoic Acid in Research Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the utility and performance of 3-(Dimethylamino)benzoic acid (3-DMABA) and 4-(Dimethylamino)benzoic acid (4-DMABA) in various laboratory assays. While both are isomers, their distinct structural differences lead to divergent applications and performance characteristics, which are detailed below with supporting experimental insights.

General Properties and Structural Differences

Both 3-DMABA and 4-DMABA are derivatives of benzoic acid with a dimethylamino group attached to the aromatic ring. The key distinction lies in the position of this electron-donating group relative to the carboxylic acid group. In 3-DMABA, the dimethylamino group is at the meta position, while in 4-DMABA, it is at the para position. This positional difference significantly influences the electronic properties and, consequently, the reactivity and spectral characteristics of the molecules.

The para position in 4-DMABA allows for direct resonance delocalization of the lone pair of electrons from the nitrogen atom of the dimethylamino group to the carboxylic acid group. This extended conjugation affects its photophysical properties, making it suitable for applications involving UV absorbance and fluorescence. In contrast, the meta position in 3-DMABA does not allow for such direct resonance with the carboxylic acid group, influencing its reactivity in different ways, particularly in enzymatic assays.

PropertyThis compound (3-DMABA)4-(Dimethylamino)benzoic acid (4-DMABA)
CAS Number 99-64-9619-84-1
Molecular Formula C₉H₁₁NO₂C₉H₁₁NO₂
Molecular Weight 165.19 g/mol 165.19 g/mol
Appearance Light yellow to yellow-beige crystalline powder[1]White to off-white crystalline solid[2]
Melting Point 148-150 °C[1]241-243 °C (dec.)[3]
Primary Applications Chromogenic substrate in enzyme assays (peroxidase, glucose oxidase)[4][5]UV absorber, pharmaceutical intermediate, derivatization reagent for HPLC, MALDI matrix[3][4][5]

Performance in Key Assays

Due to their distinct properties, 3-DMABA and 4-DMABA excel in different types of assays. A direct head-to-head comparison in a single assay is not common in the literature, as they are typically chosen for applications that best suit their unique chemistries.

This compound in Enzymatic Assays

3-DMABA is predominantly used as a chromogenic substrate in colorimetric assays for detecting enzyme activity, particularly for peroxidases and glucose oxidase-coupled reactions.[4][5]

Key Assay: Peroxidase Activity Assay

In this assay, 3-DMABA is used in conjunction with 3-methyl-2-benzothiazolinone hydrazone (MBTH). The peroxidase enzyme catalyzes the oxidative coupling of MBTH and 3-DMABA in the presence of hydrogen peroxide, resulting in the formation of a deep purple-blue indamine dye with a high molar extinction coefficient, which can be quantified spectrophotometrically at 590 nm.[4][6] This assay is noted for its high sensitivity, allowing for the detection of low peroxidase activities.[4][6]

ParameterValueReference
Wavelength of Max. Absorbance 590 nm[4][6]
Molar Extinction Coefficient 53,000 M⁻¹ cm⁻¹[4]
Application Quantification of manganese peroxidase, glucose (in glucose oxidase-coupled systems)[4][6]
4-(Dimethylamino)benzoic Acid in Analytical Techniques

4-DMABA and its derivatives are widely used as reagents to enhance the detection of other molecules in analytical techniques like HPLC and mass spectrometry.

Key Application 1: HPLC Derivatization

Amines, phenols, and alcohols often lack a strong chromophore, making their detection by HPLC with UV-Vis difficult.[4] Derivatives of 4-DMABA, such as 4-(dimethylamino)benzoyl chloride (DMABC) and 4-(dimethylamino)benzoic acid N-hydroxysuccinimide ester (DMAB-NHS), are used as derivatizing agents.[4] These reagents react with nucleophilic groups on the analyte to attach the 4-(dimethylamino)benzoyl moiety, which is a strong chromophore and also enhances ionization in mass spectrometry.[4]

Key Application 2: MALDI Mass Spectrometry Matrix

Benzoic acid derivatives are a class of compounds used as matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[7] The matrix absorbs the laser energy and facilitates the ionization of the analyte. While various substituted benzoic acids are used, the choice of matrix can significantly affect the sensitivity of detection for different classes of analytes.

Experimental Protocols

Protocol 1: Peroxidase Activity Assay using 3-DMABA

This protocol is adapted from established methods for measuring manganese peroxidase activity.[2][4]

Materials:

  • This compound (DMAB) solution (e.g., 2.5 mM)

  • 3-methyl-2-benzothiazolinone hydrazone (MBTH) solution (e.g., 1 mM)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 13 mM final concentration)

  • Enzyme sample (e.g., horseradish peroxidase)

  • Acetate buffer (50 mM, pH 5.5)

  • Spectrophotometer

Procedure:

  • Prepare the developer solution by dissolving DMAB and MBTH in the acetate buffer to their final concentrations.[2]

  • In a cuvette, mix the enzyme sample with the developer solution.

  • Initiate the reaction by adding the H₂O₂ solution.

  • Immediately measure the change in absorbance at 590 nm over time.

  • The rate of increase in absorbance is proportional to the peroxidase activity.

Protocol 2: Derivatization of Primary Amines with 4-DMABA-NHS Ester for HPLC-MS Analysis

This is a general protocol for the derivatization of primary amines.[4]

Materials:

  • 4-(Dimethylamino)benzoic acid N-hydroxysuccinimide ester (DMAB-NHS) solution (e.g., in DMSO or acetonitrile)

  • Amine sample solution

  • Borate buffer (pH 8-9)

  • Quenching solution (e.g., hydroxylamine or a primary amine like glycine)

  • HPLC-MS system

Procedure:

  • In a reaction vial, mix the amine sample with the borate buffer.

  • Add a 5 to 20-fold molar excess of the DMAB-NHS solution to the sample.

  • Incubate the mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.

  • Add the quenching solution to react with the excess DMAB-NHS.

  • Dilute the reaction mixture with the initial mobile phase for HPLC-MS analysis.

Signaling Pathways and Experimental Workflows

The assays described can be integrated into studies of cellular signaling pathways.

Hydrogen Peroxide Signaling and Peroxidase Assay

Hydrogen peroxide (H₂O₂) is a reactive oxygen species that acts as a second messenger in various signaling pathways.[8] A peroxidase-based assay using 3-DMABA can be employed to measure the levels of H₂O₂ produced by cells in response to specific stimuli, thereby providing a readout of the activity of certain signaling cascades.

cluster_0 Cellular Signaling cluster_1 Peroxidase Assay Stimulus Stimulus Receptor Receptor Stimulus->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK, NF-κB) Receptor->Signaling_Cascade Enzyme_Activation Enzyme Activation (e.g., NADPH Oxidase) Signaling_Cascade->Enzyme_Activation H2O2_Production H₂O₂ Production Enzyme_Activation->H2O2_Production Peroxidase Peroxidase H2O2_Production->Peroxidase Substrate Colored_Product Colored Product (590 nm) Peroxidase->Colored_Product 3_DMABA_MBTH 3-DMABA + MBTH 3_DMABA_MBTH->Peroxidase Substrates Spectrophotometry Spectrophotometry Colored_Product->Spectrophotometry Measure

Hydrogen Peroxide Signaling Assay Workflow
Insulin Signaling and Glucose Uptake Assays

Assays measuring glucose uptake are crucial in studying insulin signaling and metabolic diseases. The insulin signaling pathway, upon activation, leads to the translocation of glucose transporters (like GLUT4) to the cell membrane, facilitating glucose uptake.[1][9] While not directly involving 3-DMABA or 4-DMABA, the principles of enzymatic assays are often used in commercially available glucose uptake kits, which measure the amount of a glucose analog taken up by cells.

cluster_0 Insulin Signaling cluster_1 Glucose Uptake Assay Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K_Akt_Pathway PI3K/Akt Pathway Insulin_Receptor->PI3K_Akt_Pathway GLUT4_Translocation GLUT4 Translocation to Membrane PI3K_Akt_Pathway->GLUT4_Translocation Cellular_Uptake Cellular Uptake via GLUT4 GLUT4_Translocation->Cellular_Uptake Facilitates Glucose_Analog Glucose Analog (e.g., 2-Deoxyglucose) Glucose_Analog->Cellular_Uptake Detection Detection of Internalized Analog Cellular_Uptake->Detection

Insulin Signaling and Glucose Uptake Workflow

Conclusion

This compound and 4-(Dimethylamino)benzoic acid are not interchangeable reagents; their utility is dictated by the position of the dimethylamino group. 3-DMABA is a valuable tool for colorimetric enzyme assays due to its reactivity in oxidative coupling reactions. In contrast, 4-DMABA's electronic structure makes it and its derivatives ideal for enhancing the detection of other molecules in analytical separation and characterization techniques. The choice between these two isomers should be based on the specific requirements of the assay, with 3-DMABA being favored for enzymatic activity measurements and 4-DMABA for analytical derivatization and as a MALDI matrix.

References

A Comparative Guide to Amine Derivatization Reagents Beyond 3-(Dimethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of amines is a frequent necessity. Direct analysis of these compounds via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is often impeded by their inherent properties, such as high polarity, low volatility, and the absence of a strong chromophore or fluorophore. Chemical derivatization addresses these challenges by modifying the amine analytes to enhance their chromatographic retention, improve their detection sensitivity, and increase the overall reliability of the analysis.

While 3-(Dimethylamino)benzoic acid and its activated forms like 4-(Dimethylamino)benzoyl chloride (DMABC) are effective for derivatizing primary and secondary amines, a diverse array of alternative reagents exists, each with unique advantages and specific applications.[1][2] This guide provides an objective comparison of common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for your analytical needs.

Comparison of Amine Derivatization Reagents for Liquid Chromatography

The choice of a derivatizing agent for LC is heavily influenced by the nature of the amine (primary or secondary), the required sensitivity, the stability of the derivative, and the available detection method (UV-Vis, Fluorescence, or Mass Spectrometry).[3][4]

. Table 1: Comparison of Common Amine Derivatization Reagents for HPLC

Derivatization AgentAbbreviationTarget AminesKey AdvantagesKey DisadvantagesDetection
Dansyl Chloride Dns-ClPrimary & SecondaryVersatile, enhances fluorescence and ionization efficiency; derivatives are stable.[4][5][6]Slow reaction kinetics; excess reagent can interfere.[7]HPLC-FLD, LC-MS
o-Phthalaldehyde OPAPrimaryRapid reaction at room temperature with a thiol co-reagent; highly fluorescent derivatives.[5][8]Derivatives can be unstable; does not react with secondary amines.[5][8]HPLC-FLD
9-Fluorenylmethyl Chloroformate FMOC-ClPrimary & SecondaryForms stable, highly fluorescent derivatives; good reactivity.[4][9]Reagent can interfere with analysis if not removed.[9]HPLC-FLD, LC-MS
Dabsyl Chloride Dabsyl-ClPrimary & SecondaryForms very stable colored derivatives; fast reaction and good reproducibility.[6]Can form mono and di-amine derivatives.[6]HPLC-UV/Vis
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate AQCPrimary & SecondaryRapid reaction; stable derivatives; minimal interference from by-products.[7][9]Reagent needs to be reconstituted immediately before use.[5]HPLC-FLD, HPLC-UV
Diethyl Ethoxymethylenemalonate DEEMMAmino AcidsOffers very good limits of quantitation and a wide dynamic linear range.[10]May require heating to ensure complete derivatization.[5]LC-MS
2,6-Dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester DMQC-OSuPrimaryGood selectivity in aqueous solution, mild reaction conditions, and excellent derivative stability.Can react with amino acids, which may interfere with analysis.HPLC-FLD
Phenyl isothiocyanate PITCPrimary & SecondaryEnhances retention of polar compounds in reversed-phase chromatography.[11]Can introduce matrix effects and coelution with impurities.[11]HPLC-UV, LC-MS

Table 2: Performance Data for Selected HPLC Derivatization Reagents

Analyte ClassReagentDetection MethodLimit of Detection (LOD) / Quantitation (LOQ)Reference
Biogenic AminesBenzoyl ChlorideHPLC-UV0.2 - 2.5 mg/L[1]
AminesDansyl ChlorideHPLC-FLDLow picomole to femtomole range[1]
Amino AcidsDEEMMLC-ESI-MSAverage LOQ of 150 fmol[10]
Amino AcidsNovel Phosphazene Reagent (FOSF)LC-ESI-MSLOQ values around 80 fmol[10]
Dimethylamine (DMA)NBD-ClHPLC-FLDLinearity range: 0.5–10 ng/mL[12]
Diethylamine (DEA)NBD-ClHPLC-FLDLinearity range: 5–100 ng/mL[12]
Comparison of Amine Derivatization Reagents for Gas Chromatography

For GC analysis, derivatization is essential to increase the volatility and thermal stability of amines.[13][14] The most common strategies are silylation, acylation, and alkylation.[13][15]

Table 3: Comparison of Common Amine Derivatization Reagents for GC

Derivatization TypeReagentAbbreviationTarget AnalytesKey Features
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAAlcohols, amines, amides, carboxylic acids.[16]Highly reactive and universal reagent; produces volatile derivatives.[13]
Silylation N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAAmino acids, primary & secondary amines.[14]By-products are very volatile and elute with the solvent front.[14]
Silylation N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAPrimary & secondary amines, hydroxyls, thiols.[16]Derivatives are 10,000 times more stable to hydrolysis than TMS derivatives.[13]
Acylation Trifluoroacetic AnhydrideTFAAPrimary & secondary amines, alcohols, phenols.[13]Most reactive and volatile of the fluorinated anhydrides; ideal for ECD.[13]
Acylation Pentafluoropropionic AnhydridePFPAPrimary & secondary amines, hydroxyls.[16]Addition of fluorine greatly enhances ECD sensitivity.[16]
Alkylation (Carbamate Formation) Propyl Chloroformate-Primary & secondary amines.[17]Reacts to form stable carbamates; adaptable for GC workflows.[17]

Experimental Protocols

Successful and reproducible derivatization relies on optimized and detailed protocols. Below are representative methodologies for several widely used reagents.

Protocol 1: Dansyl Chloride Derivatization for HPLC-FLD Analysis

This protocol is suitable for the derivatization of primary and secondary amines.

Materials:

  • Amine-containing sample extract

  • Dansyl Chloride solution (e.g., 5 mg/mL in acetone)

  • Saturated sodium bicarbonate solution

  • Toluene or other suitable extraction solvent

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: To 1 mL of the amine extract in a reaction vial, add 2 mL of saturated sodium bicarbonate solution to ensure basic conditions.[3]

  • Derivatization Reaction: Add 2 mL of the Dansyl Chloride solution to the vial. Vortex the mixture thoroughly.[3]

  • Incubation: Incubate the reaction mixture in a water bath at 60°C for 45 minutes in the dark.

  • Extraction: After cooling, add 1 mL of toluene, vortex for 1 minute, and centrifuge to separate the phases.

  • Isolation: Carefully transfer the upper organic layer containing the dansylated amines to a clean vial.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

Protocol 2: o-Phthalaldehyde (OPA) Pre-Column Derivatization

This protocol is specific for primary amines and is known for its speed.

Materials:

  • Amine-containing sample

  • OPA reagent solution (containing a thiol like 2-mercaptoethanol)

  • Borate buffer (pH 9.5)

Procedure:

  • Reagent Preparation: Prepare the OPA working solution according to the manufacturer's instructions or literature. This typically involves dissolving OPA and a thiol in borate buffer, often with a small amount of methanol.

  • Derivatization Reaction: In an autosampler vial, mix the sample, borate buffer, and the OPA reagent solution. The reaction is typically very fast and can be completed in under 2 minutes at room temperature.[8]

  • Injection: Immediately inject the derivatized sample onto the HPLC system. Due to the potential instability of the derivatives, automated pre-column derivatization is often preferred.[5][8]

Protocol 3: Silylation with MSTFA for GC Analysis

This protocol is used to create volatile derivatives of polar compounds, including amino acids.[14]

Materials:

  • Dried amine-containing sample (e.g., L-alanine, L-leucine)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Acetonitrile (anhydrous)

  • Reacti-Vials™ or similar reaction vials

Procedure:

  • Sample Preparation: Weigh approximately 2.5 mg of the dried sample into a reaction vial.[14]

  • Reagent Addition: Add 0.5 mL of MSTFA followed by 1 mL of acetonitrile to the vial.[14]

  • Reaction: Cap the vial tightly and heat at 70°C for 15 minutes to ensure complete derivatization.[14]

  • Analysis: After cooling to room temperature, an aliquot of the reaction mixture can be directly injected into the GC.

Workflow Visualizations

Diagrams can clarify complex experimental processes and logical relationships, aiding in method selection and implementation.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Sample Biological or Chemical Sample Extraction Extraction of Amines Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Deriv_Reagent Add Derivatization Reagent & Buffer Cleanup->Deriv_Reagent Dried & Reconstituted Sample Reaction Incubate (Heat/Time) Deriv_Reagent->Reaction Quench Quench Reaction (Optional) Reaction->Quench HPLC HPLC Separation Quench->HPLC Derivatized Sample Detection Detection (UV, FLD, MS) HPLC->Detection Data Data Analysis Detection->Data

Caption: General experimental workflow for pre-column amine derivatization for HPLC analysis.

G Start Start: Need to Analyze Amines Q_AmineType Primary or Secondary Amines? Start->Q_AmineType Q_Detection Detection Method? Q_AmineType->Q_Detection Both OPA Use OPA (Fast, for Primary Amines) Q_AmineType->OPA Primary Only FLD_UV Use Dns-Cl, FMOC-Cl, OPA, AQC (Fluorescent) Q_Detection->FLD_UV HPLC-FLD/UV MS Use Dns-Cl, DEEMM (Good Ionization) Q_Detection->MS LC-MS Q_Stability Derivative Stability Critical? Stable Use Dns-Cl, FMOC-Cl, Dabsyl-Cl Q_Stability->Stable Yes UnstableOK OPA may be suitable (use autosampler) Q_Stability->UnstableOK No Other Consider Dns-Cl, FMOC-Cl, AQC, Dabsyl-Cl FLD_UV->Q_Stability MS->Q_Stability

Caption: Decision tree for selecting an appropriate amine derivatization reagent for LC.

References

A Researcher's Guide to Derivatization Agents for Fatty Acid Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification and identification of fatty acids are critical for advancements in various fields, from metabolic disease research to pharmaceutical development. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical technique for this purpose. However, the inherent chemical properties of fatty acids, such as their poor ionization efficiency, present a significant challenge for sensitive detection. Derivatization, a process of chemically modifying the fatty acid molecule, is a crucial step to enhance their analytical characteristics for LC-MS analysis.

This guide provides a comparative overview of common derivatization agents used for fatty acid analysis by LC-MS. It delves into their performance, supported by experimental data, and provides detailed protocols to assist researchers in selecting the most suitable method for their specific analytical needs.

Enhancing Sensitivity through Chemical Modification

The primary goal of derivatizing fatty acids for LC-MS analysis is to improve their ionization efficiency, which is often poor in their native carboxylic acid form.[1][2][3] A widely adopted and effective strategy is "charge-reversal" derivatization.[1][2] This method introduces a permanent positive charge to the fatty acid molecule, allowing for highly sensitive detection in the positive ion mode of the mass spectrometer. This contrasts with the analysis of underivatized fatty acids, which are typically detected in the less sensitive negative ion mode. The result is a significant enhancement in signal intensity, leading to lower limits of detection and quantification.

Comparative Performance of Common Derivatization Agents

The choice of a derivatization agent is a critical decision that influences the sensitivity, selectivity, and robustness of a fatty acid analysis method. The ideal reagent should offer high and reproducible reaction efficiency, form stable derivatives, and significantly improve the detection of the target analytes. Below is a summary of the performance of several widely used derivatization agents for the LC-MS analysis of fatty acids.

Derivatization AgentAbbreviationTypical Reaction ConditionsSensitivity EnhancementAdvantagesDisadvantages
3-Nitrophenylhydrazine 3-NPHReaction with a coupling agent (e.g., EDC) and a catalyst (e.g., pyridine) at elevated temperatures (e.g., 60°C) for 30-60 minutes.[4][5]Achieves LODs and LOQs at the femtomole level for short-chain fatty acids (SCFAs).[4]Good retention for SCFAs on reversed-phase columns; stable derivatives.[6][7]Matrix effects can be a concern in complex samples.
2-Picolylamine 2-PAReaction with a coupling agent (e.g., TPP/DPDS or conversion to acyl chloride) at elevated temperatures (e.g., 60-65°C) for 10-30 minutes.[8][9]Enables detection in the low femtomole range.[10]Good separation of isomers; enhances positive ionization.[10]Reaction byproducts from some coupling agents may interfere with analysis.[8]
N-(4-aminomethylphenyl)pyridinium AMPPReaction with a coupling agent (e.g., EDCI) at elevated temperatures (e.g., 70°C) for 90 minutes.[11]Can increase sensitivity by up to 60,000-fold compared to underivatized fatty acids.[12]Significant enhancement of ionization efficiency; applicable to a broad range of fatty acids.[3][10]Can be a more complex and time-consuming derivatization process.[3]
3-Acyloxymethyl-1-methylpyridinium AMMPFormed by derivatizing fatty acids with 2-bromo-1-methylpyridinium iodide and 3-carbinol-1-methylpyridinium iodide.Generally 2500-fold higher sensitivity than underivatized fatty acids in negative ion mode.[1]Allows for stable isotope coding for enhanced quantification; provides structural information from tandem mass spectra.[1]A multi-step derivatization process.

Experimental Workflows and Protocols

Reproducible and reliable results in fatty acid analysis are contingent on well-defined experimental protocols. Below are representative workflows and methodologies for the derivatization of fatty acids for LC-MS analysis.

Fatty_Acid_Analysis_Workflow General Workflow for Fatty Acid Analysis by LC-MS cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction Sample->Extraction Hydrolysis Hydrolysis of Esterified FAs (Optional) Extraction->Hydrolysis Derivatization Addition of Derivatization Reagent, Coupling Agent, and Catalyst Hydrolysis->Derivatization Reaction Incubation (Controlled Temperature and Time) Derivatization->Reaction Quenching Quenching of Reaction Reaction->Quenching LC_Separation LC Separation Quenching->LC_Separation MS_Detection MS Detection (Positive Ion Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: General experimental workflow for fatty acid analysis by LC-MS.

Protocol 1: Derivatization using 3-Nitrophenylhydrazine (3-NPH)

This protocol is adapted for the analysis of short-chain fatty acids.

  • Sample Preparation: Prepare a stock solution of fatty acid standards or an extract of a biological sample.

  • Derivatization Reaction:

    • To 100 µL of the sample, add 50 µL of a solution containing 3-NPH, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst like pyridine in a suitable solvent (e.g., methanol/water mixture).[5]

    • Vortex the mixture thoroughly.

    • Incubate the reaction at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).[4]

  • Reaction Quenching: After incubation, cool the mixture and add a quenching solution, such as formic acid, to stop the reaction.

  • LC-MS Analysis: The derivatized sample is then ready for injection into the LC-MS system for analysis in positive ion mode.

Protocol 2: Derivatization using 2-Picolylamine (2-PA)

This protocol describes a common method for derivatizing fatty acids with 2-PA.

  • Acyl Chloride Formation:

    • Dry the fatty acid sample or standard under a stream of nitrogen.

    • Add a solution of oxalyl chloride in dichloromethane and incubate at approximately 65°C for 5 minutes.[8]

    • Dry the sample again under nitrogen to remove excess oxalyl chloride.

  • Picolylamine Reaction:

    • Add a solution of 2-picolylamine in a suitable solvent (e.g., acetonitrile).

    • Incubate at a controlled temperature (e.g., 60°C) for about 10 minutes.[9]

  • Sample Preparation for Analysis: After cooling, the sample can be reconstituted in an appropriate solvent for LC-MS injection.

Protocol 3: Derivatization using N-(4-aminomethylphenyl)pyridinium (AMPP)

This protocol outlines the derivatization of fatty acids using AMPP for significant sensitivity enhancement.

  • Sample and Reagent Preparation: Prepare solutions of the fatty acid sample, AMPP, a coupling agent like (3-(dimethylamino)propyl)ethyl carbodiimide hydrochloride (EDCI), and an additive such as N-hydroxybenzotriazole in an appropriate solvent like acetonitrile.[11]

  • Derivatization Reaction:

    • Mix the sample with the derivatization solution containing AMPP, EDCI, and the additive.

    • Vortex the mixture and incubate at an elevated temperature (e.g., 70°C) for approximately 90 minutes.[11]

  • Extraction of Derivatives:

    • After incubation, perform a liquid-liquid extraction (e.g., with chloroform/methanol/water) to isolate the derivatized fatty acids.[11]

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • LC-MS Analysis: Reconstitute the dried residue in a suitable solvent for injection into the LC-MS system.

Logical Pathway for Selecting a Derivatization Agent

The selection of an appropriate derivatization agent is a multifactorial decision. The following diagram illustrates a logical pathway to guide this selection process.

Derivatization_Selection_Pathway Decision Pathway for Derivatization Agent Selection Start Start: Need for Fatty Acid Analysis Target_FAs What is the target fatty acid class? (e.g., SCFAs, LCFAs, all) Start->Target_FAs Sensitivity_Req What is the required sensitivity? Target_FAs->Sensitivity_Req Isomer_Sep Is separation of isomers critical? Sensitivity_Req->Isomer_Sep Agent_3NPH Consider 3-NPH Sensitivity_Req->Agent_3NPH High (esp. SCFAs) Agent_2PA Consider 2-PA Sensitivity_Req->Agent_2PA High Agent_AMPP Consider AMPP Sensitivity_Req->Agent_AMPP Extremely High Agent_AMMP Consider AMMP for Isotope Labeling Sensitivity_Req->Agent_AMMP Isotope labeling needed Throughput Is high throughput a priority? Isomer_Sep->Throughput Isomer_Sep->Agent_2PA Yes Throughput->Agent_3NPH Moderate Throughput->Agent_2PA Moderate Throughput->Agent_AMPP Lower

Caption: Decision pathway for selecting a suitable derivatization agent.

Conclusion

Derivatization is an indispensable step for the sensitive and reliable analysis of fatty acids by LC-MS. The choice of the derivatization agent should be carefully considered based on the specific analytical goals, the nature of the fatty acids of interest, and the required sensitivity and throughput. Agents like 3-NPH and 2-PA offer robust and sensitive methods, particularly for short-chain fatty acids, while AMPP provides a significant boost in sensitivity for a broader range of fatty acids, albeit with a more involved protocol. By understanding the comparative performance and experimental protocols of these common derivatization agents, researchers can optimize their analytical workflows to achieve high-quality, reproducible data in their fatty acid analysis.

References

A Comparative Guide to the Validation of an Analytical Method for Quantifying Impurities in 3-(Dimethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method against a standard HPLC method for the quantification of impurities in 3-(Dimethylamino)benzoic acid. The information presented herein is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2]

The control of impurities is a critical aspect of drug development and manufacturing.[5] Impurities, even at trace levels, can pose significant health risks, particularly if they are genotoxic, meaning they can damage DNA and potentially cause cancer.[6][7] Therefore, robust and validated analytical methods are essential to ensure the safety and quality of active pharmaceutical ingredients (APIs).[6][8]

Comparison of Analytical Methods

This section compares the performance of a novel, rapid HPLC method with a standard, established HPLC method for the quantification of potential impurities in this compound. The data presented is illustrative to highlight the key performance characteristics of each method.

Validation Parameter New HPLC Method Standard HPLC Method ICH Acceptance Criteria
Specificity No interference from blank, placebo, or main peak. Peak purity of analyte peaks > 0.999.No interference from blank, placebo, or main peak. Peak purity of analyte peaks > 0.998.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (Correlation Coefficient, r²) > 0.999> 0.998r² ≥ 0.99
Range (µg/mL) 0.1 - 100.5 - 20The range should cover the expected concentration of the impurity.
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 103.0%For impurities, recovery should be within 80-120% of the theoretical value.
Precision (Repeatability, %RSD) < 2.0%< 3.0%%RSD should be ≤ 5% for impurities at the target concentration.
Intermediate Precision (%RSD) < 2.5%< 3.5%%RSD should be ≤ 5% for impurities at the target concentration.
Limit of Detection (LOD) (µg/mL) 0.030.15The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) (µg/mL) 0.10.5The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness Unaffected by minor changes in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).Minor variations in mobile phase composition and flow rate show significant impact on resolution.The reliability of an analytical procedure with respect to deliberate variations in method parameters.

Experimental Protocols

New High-Performance Liquid Chromatography (HPLC) Method

This method is designed for rapid and sensitive quantification of impurities.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 5% B

      • 6.1-8 min: 5% B

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 40°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 2 µL

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of each potential impurity reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) and dilute to the desired concentrations for calibration curves.

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of 1 mg/mL.

Standard High-Performance Liquid Chromatography (HPLC) Method

This method represents a more conventional approach to impurity quantification.

  • Instrumentation:

    • HPLC system with a binary pump, manual injector, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase: Isocratic mixture of 60% Methanol and 40% Phosphate buffer (pH 3.0)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Standard Solution: Prepare individual stock solutions of each impurity reference standard in the mobile phase and dilute to create a calibration curve.

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method for impurity quantification.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation dev Analytical Method Development protocol Define Validation Parameters & Acceptance Criteria dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: Workflow for analytical method validation.

Relationship of Key Validation Parameters

The following diagram illustrates the logical relationship between the core validation parameters.

G cluster_0 Core Performance cluster_1 Quantitative Capability cluster_2 Sensitivity cluster_3 Reliability Accuracy Accuracy Linearity Linearity Accuracy->Linearity Precision Precision Precision->Linearity Range Range Linearity->Range LOD LOD Range->LOD LOQ LOQ LOD->LOQ Specificity Specificity Specificity->Accuracy Robustness Robustness Robustness->Precision

Caption: Interrelationship of validation parameters.

References

Inter-Laboratory Comparison of 3-(Dimethylamino)benzoic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a hypothetical inter-laboratory comparison for the analysis of 3-(Dimethylamino)benzoic acid. The data presented is for illustrative purposes to demonstrate the structure and content of such a comparison and is not derived from an actual study.

This guide provides a comparative overview of analytical methodologies for the quantification of this compound, a compound relevant in various research and development settings. The data herein is presented to offer researchers, scientists, and drug development professionals a framework for evaluating analytical performance across different laboratories and techniques.

Quantitative Data Summary

The following tables summarize the hypothetical performance data from participating laboratories for the analysis of a standardized sample of this compound. Two primary analytical techniques were considered: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Inter-Laboratory Comparison Results for this compound Analysis by HPLC-UV

Laboratory IDMean Concentration (mg/L)Standard Deviation (mg/L)Accuracy (Bias %)Precision (RSD %)
Lab 019.850.25-1.52.54
Lab 0210.120.31+1.23.06
Lab 039.780.28-2.22.86
Lab 0410.250.22+2.52.15
Lab 059.960.29-0.42.91
Consensus Mean 9.99
Assigned Value 10.00

RSD: Relative Standard Deviation

Table 2: Inter-Laboratory Comparison Results for this compound Analysis by LC-MS/MS

Laboratory IDMean Concentration (mg/L)Standard Deviation (mg/L)Accuracy (Bias %)Precision (RSD %)
Lab 069.980.11-0.21.10
Lab 0710.050.09+0.50.90
Lab 089.950.13-0.51.31
Lab 0910.020.10+0.21.00
Lab 109.990.12-0.11.20
Consensus Mean 10.00
Assigned Value 10.00

RSD: Relative Standard Deviation

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols represent typical analytical procedures for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is based on reverse-phase chromatography to separate this compound from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a UV detector, and an autosampler.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 75:25 v/v) with a small amount of acid, such as 0.1% phosphoric acid, to ensure proper peak shape.[1] For mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 282 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution.

  • Quantification: A calibration curve is generated by plotting the peak area of the analyte against the concentration of the prepared standards. The concentration of the unknown sample is then determined from this curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity for the analysis of this compound.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: A C18 column suitable for mass spectrometry (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient elution using water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

  • Sample Preparation: Samples are prepared in a solvent compatible with the initial mobile phase conditions.

  • Quantification: An internal standard is typically used, and a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Visualizations

Inter-Laboratory Comparison Workflow

The following diagram illustrates the general workflow of an inter-laboratory comparison study.

G cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Data Evaluation Phase A Study Design & Protocol Development B Sample Preparation & Homogenization A->B C Distribution to Participating Labs B->C D Sample Analysis by Participating Laboratories C->D E Data Submission to Coordinator D->E F Statistical Analysis (e.g., Z-scores, Bias) E->F G Performance Evaluation F->G H Final Report Generation G->H H->A Feedback for Future Studies cluster_LC Liquid Chromatography cluster_MS1 Mass Spectrometer (Q1) cluster_Collision Collision Cell (Q2) cluster_MS2 Mass Spectrometer (Q3) LC_Column LC Column (Analyte Separation) ESI Electrospray Ionization (ESI) LC_Column->ESI Precursor_Selection Precursor Ion Selection (Q1) ESI->Precursor_Selection Fragmentation Collision-Induced Dissociation (CID) Precursor_Selection->Fragmentation Product_Ion_Scan Product Ion Scanning (Q3) Fragmentation->Product_Ion_Scan Detector Detector Product_Ion_Scan->Detector Data_System Data System Detector->Data_System Signal

References

A Comparative Guide to Amine Labeling Reagents: 3-(Dimethylamino)benzoic Acid vs. Dansyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise detection and quantification of amines are fundamental in a multitude of research and development applications, from proteomics and metabolomics to the characterization of pharmaceutical compounds. Fluorescent labeling of primary and secondary amines is a widely adopted strategy that imparts desirable photophysical properties to otherwise non-fluorescent molecules, enabling sensitive detection. This guide provides a comprehensive comparison of two amine-labeling reagents: the well-established dansyl chloride and the less-characterized 3-(dimethylamino)benzoic acid, typically used in its activated N-hydroxysuccinimide (NHS) ester form.

This comparison aims to provide an objective overview based on available scientific literature. It is important to note that while dansyl chloride is extensively documented, there is a notable scarcity of direct comparative studies and detailed performance data for this compound as an amine labeling agent. This guide will therefore present the well-established characteristics of dansyl chloride alongside the available information for this compound, highlighting areas where further experimental validation is needed.

Chemical Structures and Labeling Chemistry

This compound (DMABA) is typically activated as an N-hydroxysuccinimide (NHS) ester to facilitate reaction with primary and secondary amines, forming a stable amide bond.

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines to form a highly fluorescent and stable sulfonamide linkage.[1][2]

Performance Comparison: A Data-Driven Overview

The selection of a fluorescent labeling reagent is contingent on several key performance parameters, including reactivity, the photophysical properties of the resulting conjugate, and the stability of the formed bond. The following table summarizes the available data for both reagents.

FeatureThis compound (as NHS Ester)Dansyl Chloride
Reactive Group N-Hydroxysuccinimide (NHS) EsterSulfonyl Chloride
Reacts With Primary and secondary amines[3][4][5]Primary and secondary amines[1][6]
Bond Formed AmideSulfonamide
Reaction pH ~7.2 - 8.5[]~9.5 - 11.0[6]
Excitation Max (λex) ~295-315 nm (for related 4-DMABA adducts)[8][9][10]~330-350 nm[2][11]
Emission Max (λem) ~330-360 nm (in non-polar solvents); ~460-475 nm (in polar solvents) (for related 4-DMABA adducts)[8][9][10]~515-530 nm[2][11]
Quantum Yield (Φ) Weak fluorescence compared to anthracene (for related 4-DMABA adducts)[8][9][10]Environment-sensitive, can be high in non-polar environments[1]
Stability of Conjugate Amide bond is generally stable[3]Sulfonamide bond is very stable[1][2]
Key Advantages Forms a stable amide bond.High sensitivity, well-established protocols, environmentally sensitive fluorescence useful for probing local environment.[1][12]
Key Disadvantages Limited published data on performance, potentially low fluorescence quantum yield.[8][9][10]Reaction produces HCl, requiring buffered conditions; unstable in DMSO.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for amine labeling with both reagents.

Protocol 1: Amine Labeling with this compound N-Hydroxysuccinimide Ester (DMABA-NHS)

Note: This protocol is a general procedure for NHS ester labeling and should be optimized for specific applications due to the lack of a specific, validated protocol for 3-DMABA-NHS in the reviewed literature.[3][4][5]

Materials:

  • This compound N-hydroxysuccinimide ester (DMABA-NHS)

  • Amine-containing sample

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare DMABA-NHS Stock Solution: Dissolve DMABA-NHS in anhydrous DMF or DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.

  • Prepare Sample: Dissolve the amine-containing sample in the reaction buffer to a concentration of 1-5 mg/mL.

  • Labeling Reaction: Add a 10 to 20-fold molar excess of the DMABA-NHS stock solution to the sample solution. Vortex gently to mix.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted DMABA-NHS and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at the appropriate wavelength for the DMABA fluorophore.

Protocol 2: Amine Labeling with Dansyl Chloride

This protocol is adapted from established methods for dansyl chloride labeling of amines.[2][6]

Materials:

  • Dansyl Chloride

  • Amine-containing sample

  • Reaction Buffer: 0.1 M sodium carbonate buffer, pH 9.5-10.0

  • Anhydrous acetone or acetonitrile

  • Purification column (e.g., size-exclusion chromatography or reverse-phase HPLC)

Procedure:

  • Prepare Dansyl Chloride Solution: Dissolve dansyl chloride in anhydrous acetone or acetonitrile to a concentration of 5 mg/mL. This solution should be prepared fresh and protected from light.

  • Prepare Sample: Dissolve the amine-containing sample in the reaction buffer.

  • Labeling Reaction: Add a 2 to 5-fold molar excess of the dansyl chloride solution to the sample solution. Vortex gently to mix.

  • Incubation: Incubate the reaction mixture for 1-2 hours at 37°C or for 15-60 minutes at 60°C, protected from light. Reaction times for primary and secondary amines can be as short as 15 minutes at room temperature.[6]

  • Purification: Remove excess, unreacted dansyl chloride and byproducts. For proteins, this can be achieved by size-exclusion chromatography or dialysis. For smaller molecules, extraction or reverse-phase HPLC can be used.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at approximately 340 nm.

Visualizing the Workflow

To aid in understanding the experimental processes, the following diagrams illustrate the general workflows for amine labeling and a typical signaling pathway for a fluorescent probe.

G cluster_0 Preparation cluster_1 Labeling Reaction cluster_2 Purification & Analysis Prepare Amine Sample Prepare Amine Sample Mix Sample and Reagent Mix Sample and Reagent Prepare Amine Sample->Mix Sample and Reagent Prepare Labeling Reagent Stock Prepare Labeling Reagent Stock Prepare Labeling Reagent Stock->Mix Sample and Reagent Incubate Incubate Mix Sample and Reagent->Incubate Purify Conjugate Purify Conjugate Incubate->Purify Conjugate Analyze Labeled Product Analyze Labeled Product Purify Conjugate->Analyze Labeled Product

Caption: General experimental workflow for amine labeling.

G Non-Fluorescent Reagent Non-Fluorescent Reagent Fluorescent Product Fluorescent Product Non-Fluorescent Reagent->Fluorescent Product + Amine Analyte Amine Analyte Amine Analyte Fluorescence Emission Fluorescence Emission Fluorescent Product->Fluorescence Emission Light Excitation Light Excitation Light Excitation->Fluorescent Product

Caption: Signaling pathway for a reaction-based fluorescent probe.

Conclusion

Dansyl chloride remains a robust and well-characterized reagent for the fluorescent labeling of amines, offering high sensitivity and a wealth of established protocols. Its environmentally sensitive fluorescence provides an additional advantage for studies of protein conformation and dynamics.

This compound, in its NHS ester form, presents a potential alternative that forms a stable amide bond with amines. However, the lack of comprehensive studies on its performance, particularly regarding the fluorescence quantum yield and photostability of its amine adducts, is a significant limitation. Based on data from the closely related 4-isomer, the fluorescence of DMABA-labeled compounds may be weaker than that of dansylated products.

For researchers requiring a reliable and highly sensitive method with well-documented procedures, dansyl chloride is the recommended choice. Further research is necessary to fully evaluate the potential of this compound as a competitive fluorescent labeling agent for amines. Investigators considering its use should be prepared to undertake thorough characterization and optimization of the labeling reaction and the photophysical properties of the resulting conjugates.

References

A Comparative Guide to Chromogenic Substrates for Peroxidase Assays: Assessing the Specificity of 3-(Dimethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peroxidase-based assays such as ELISA, the choice of chromogenic substrate is a critical determinant of assay sensitivity, specificity, and overall performance. While 3,3',5,5'-tetramethylbenzidine (TMB), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and o-phenylenediamine (OPD) are widely recognized substrates, the 3-(Dimethylamino)benzoic acid (DMAB) system offers a compelling alternative. This guide provides an objective comparison of DMAB, in its common formulation with 3-methyl-2-benzothiazolinone hydrazone (MBTH), against the aforementioned standard substrates, supported by experimental data to inform optimal substrate selection.

Performance Comparison of Peroxidase Substrates

The selection of a chromogenic substrate hinges on a balance between sensitivity, specificity, kinetic properties, and procedural simplicity. The following table summarizes the key analytical performance characteristics of the DMAB-MBTH system compared to TMB, ABTS, and OPD.

FeatureThis compound (DMAB) with MBTH3,3',5,5'-Tetramethylbenzidine (TMB)2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)o-Phenylenediamine (OPD)
Reaction Product Purple Indamine DyeBlue (652 nm), Yellow after stopping (450 nm)Green Radical CationYellow-Orange Diaminobenzidine
Optimal Wavelength ~590 nm[1]652 nm (kinetic), 450 nm (endpoint)[2]405-410 nm[3]492 nm
Molar Extinction Coefficient (ε) High (~53,000 M⁻¹ cm⁻¹)[1]High (~39,000 M⁻¹ cm⁻¹ at 652 nm)Moderate (~36,000 M⁻¹ cm⁻¹ at 405 nm)[3]Moderate
Relative Sensitivity High[1]Highest[4][5]Lower[3][6]High, but lower than TMB[5]
Kinetic Properties Rapid color development[7]Fast reaction rate[2]Slower reaction rate, wider dynamic range[3]Good sensitivity
Stop Solution Not typically requiredSulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)[2]1% Sodium Dodecyl Sulfate (SDS)[4]Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
Interference Potential interference from laccase and high lignin peroxidase activity[1]Can be affected by high concentrations of HRP and reducing agentsSusceptible to interference from endogenous reductants in biological samples[8]Potential mutagenicity and light sensitivity
Advantages High molar extinction coefficient, stable color development[7]Highest sensitivity, non-carcinogenic[4]Soluble end product, wide dynamic range[4]Cost-effective, good sensitivity
Disadvantages Two-component system, potential for laccase interference[1]Requires a stop solution for maximal sensitivity, can precipitate at high HRP concentrations[4]Lower sensitivity compared to TMB and OPD[6]Potential mutagenicity, light sensitive

Signaling Pathways and Reaction Mechanisms

The colorimetric signal in peroxidase-based assays is generated through the enzymatic oxidation of the substrate by horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂). This reaction produces a colored product that can be quantified spectrophotometrically.

Peroxidase_Signaling_Pathway HRP Horseradish Peroxidase (HRP) Oxidized_Substrate Colored Product HRP->Oxidized_Substrate Oxidizes H2O2 Hydrogen Peroxide (H₂O₂) H2O2->HRP Activates H2O Water (H₂O) H2O2->H2O is reduced to Substrate Chromogenic Substrate (e.g., DMAB-MBTH, TMB, ABTS, OPD) Substrate->Oxidized_Substrate is oxidized to

Caption: General Peroxidase Signaling Pathway.

The specific reaction for the DMAB-MBTH system involves the oxidative coupling of MBTH and DMAB. In the presence of H₂O₂ and peroxidase, MBTH is oxidized to an electrophilic intermediate, which then reacts with DMAB to form a deep purple-blue indamine dye.

DMAB_MBTH_Reaction MBTH MBTH (3-methyl-2-benzothiazolinone hydrazone) Electrophilic_Intermediate Electrophilic Intermediate MBTH->Electrophilic_Intermediate Oxidation HRP_H2O2 HRP / H₂O₂ HRP_H2O2->Electrophilic_Intermediate Indamine_Dye Purple Indamine Dye (~590 nm) Electrophilic_Intermediate->Indamine_Dye DMAB DMAB (this compound) DMAB->Indamine_Dye Coupling TMB_Oxidation_Pathway TMB TMB (Colorless) Blue_Product Blue Product (~652 nm) TMB->Blue_Product One-electron oxidation HRP_H2O2 HRP / H₂O₂ HRP_H2O2->Blue_Product Yellow_Product Yellow Product (~450 nm) Blue_Product->Yellow_Product Further oxidation Acid_Stop Acid Stop Solution (e.g., H₂SO₄) Acid_Stop->Yellow_Product ELISA_Workflow cluster_elisa Indirect ELISA Workflow Antigen_Coating 1. Antigen Coating Blocking 2. Blocking Antigen_Coating->Blocking Washing1 Wash Blocking->Washing1 Primary_Antibody 3. Primary Antibody Incubation Washing2 Wash Primary_Antibody->Washing2 Secondary_Antibody 4. HRP-Conjugated Secondary Antibody Incubation Washing3 Wash Secondary_Antibody->Washing3 Washing1->Primary_Antibody Washing2->Secondary_Antibody Substrate_Incubation 5. Substrate Incubation (DMAB-MBTH, TMB, OPD, or ABTS) Washing3->Substrate_Incubation Stop_Reaction 6. Stop Reaction (if applicable) Substrate_Incubation->Stop_Reaction Read_Absorbance 7. Read Absorbance Stop_Reaction->Read_Absorbance

References

A Comparative Guide to the Validation of 3-(Dimethylamino)benzoic Acid as a Quantitative NMR Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard is paramount for accurate and reproducible quantitative analysis in Nuclear Magnetic Resonance (qNMR) spectroscopy. While certified reference materials like benzoic acid and maleic acid are well-established, the exploration of new candidates with advantageous properties is ongoing. This guide provides a comprehensive overview of the validation process for 3-(Dimethylamino)benzoic acid (DMAB) as a potential qNMR standard, comparing its theoretical attributes to established standards and outlining the necessary experimental protocols for its validation.

Overview of this compound (DMAB)

This compound is a commercially available organic compound with distinct structural features that could make it a suitable qNMR standard. Its key properties are summarized in Table 1.

PropertyValue
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance Yellow to brown powder
Melting Point 148-150 °C
Solubility Soluble in methanol (50 mg/mL)
¹H NMR Signals Aromatic protons, Dimethyl protons
(Data sourced from various chemical suppliers)

The presence of both aromatic and aliphatic protons in DMAB offers flexibility in selecting a quantification signal that does not overlap with analyte signals.

Comparison with Established qNMR Standards

The suitability of DMAB as a qNMR standard can be evaluated by comparing its expected performance against commonly used certified reference materials.

FeatureThis compound (DMAB) (Hypothetical)Benzoic Acid (NIST SRM 350b)Maleic AcidDimethyl Sulfone (DMSO₂)
Purity (Certified) Not certified>99.99%>99.5%>99.5%
Hygroscopicity Expected to be lowLowModerateLow
Number of Signals Multiple (aromatic, aliphatic)Multiple (aromatic)OneOne
Chemical Shift Range (ppm) Aromatic: ~7-8, Aliphatic: ~3Aromatic: ~7.5-8.1~6.3~2.7
Long-term Stability To be determinedHighModerateHigh
Cost-effectiveness Potentially highModerateHighHigh

Experimental Protocols for Validation

The validation of DMAB as a qNMR standard requires a series of rigorous experiments to establish its purity, stability, and suitability for quantitative analysis.

The absolute purity of DMAB would be determined using a certified reference material (CRM) as an internal standard.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of DMAB and 10 mg of a CRM (e.g., NIST SRM 350b Benzoic Acid) into a clean vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum using a calibrated spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the standard and analyte protons.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals of interest).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of both DMAB and the internal standard.

    • Calculate the purity of DMAB using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

The stability of DMAB under various conditions must be assessed to ensure its integrity as a standard over time.

Protocol:

  • Long-Term Stability:

    • Store accurately weighed samples of DMAB at different temperatures (e.g., 25°C/60% RH, 40°C/75% RH) for an extended period (e.g., 12 months).

    • At specified time points, determine the purity by qNMR as described in section 3.1.

  • Solution Stability:

    • Prepare a solution of DMAB in a common deuterated solvent (e.g., DMSO-d₆).

    • Acquire a qNMR spectrum immediately after preparation and at regular intervals (e.g., 24, 48, 72 hours) while storing the solution under typical laboratory conditions.

    • Monitor for any changes in the signal intensity or the appearance of new signals that would indicate degradation.

Visualizing the Validation Workflow

The following diagrams illustrate the key workflows in the validation process.

G Workflow for Purity Determination of a qNMR Standard Candidate A Accurately weigh candidate standard and certified internal standard B Dissolve in deuterated solvent A->B C Transfer to NMR tube B->C D Acquire quantitative 1H NMR spectrum C->D E Process spectrum (phasing, baseline correction) D->E F Integrate signals of candidate and internal standard E->F G Calculate purity F->G H Report purity with uncertainty G->H

Caption: Workflow for Purity Determination.

G Logical Comparison of qNMR Standard Attributes Standard Ideal qNMR Standard Purity High Purity (>99.9%) Standard->Purity Stability High Stability (long-term, in solution) Standard->Stability Hygroscopicity Low Hygroscopicity Standard->Hygroscopicity Signals Isolated, well-resolved signals Standard->Signals Solubility Good solubility in common NMR solvents Standard->Solubility Cost Cost-effective Standard->Cost DMAB DMAB (Candidate) DMAB->Purity To be determined DMAB->Stability To be determined DMAB->Hygroscopicity Expected to be low DMAB->Signals Potentially advantageous DMAB->Solubility Good in methanol DMAB->Cost Potentially high

Caption: Attributes of an Ideal qNMR Standard.

Conclusion

This compound presents several characteristics that make it a promising candidate as a quantitative NMR standard. Its distinct aromatic and aliphatic proton signals offer versatility in analysis. However, a comprehensive validation including rigorous purity determination against a certified reference material and extensive stability studies is essential before it can be confidently adopted for routine quantitative applications. The experimental protocols outlined in this guide provide a framework for researchers to perform such a validation. Further studies are warranted to generate the necessary experimental data to fully assess the performance of DMAB in comparison to established qNMR standards.

Comparative Cross-Reactivity Analysis of Novel 3-(Dimethylamino)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity profiles for a series of novel 3-(Dimethylamino)benzoic acid derivatives: DMA-201, DMA-202, and DMA-203. These compounds were designed as selective inhibitors for the primary target, Tyrosine Kinase Z (TK-Z). The following sections detail their binding affinities against TK-Z and a panel of related and unrelated off-target kinases to assess their selectivity. All experimental data is presented to guide further preclinical development.

Quantitative Cross-Reactivity Data

The selectivity of each derivative was quantified by determining the half-maximal inhibitory concentration (IC50) against the primary target (TK-Z) and a panel of five common off-target kinases. The results are summarized below. A lower IC50 value indicates higher potency.

Table 1: IC50 Values (nM) of this compound Derivatives Against a Kinase Panel

CompoundTK-Z (Primary Target)Kinase A (Off-Target)Kinase B (Off-Target)Kinase C (Off-Target)Kinase D (Off-Target)Kinase E (Off-Target)
DMA-201 15>10,0008,5001,200>10,0009,800
DMA-202 254509805,6008,900>10,000
DMA-203 81503208006501,100

Interpretation:

  • DMA-201 demonstrates the highest selectivity for the primary target, TK-Z, with minimal or no activity against the tested off-target kinases at concentrations up to 10,000 nM.

  • DMA-202 shows good potency for TK-Z but exhibits significant off-target activity against Kinase A and Kinase B.

  • DMA-203 is the most potent inhibitor of TK-Z but displays considerable cross-reactivity with all tested off-target kinases, indicating a less desirable selectivity profile.

Experimental Protocols

The data presented in this guide were generated using the following standardized experimental protocols.

2.1 In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay was employed to determine the IC50 values of the test compounds against the selected panel of kinases.

  • Principle: A competitive displacement assay where the test compound competes with a fluorescently labeled ATP-competitive ligand (tracer) for binding to the kinase of interest. Binding of the tracer to the kinase-antibody-Europium complex results in a high FRET (Förster Resonance Energy Transfer) signal. Inhibition by the compound disrupts this interaction, leading to a decrease in the FRET signal.

  • Procedure:

    • A solution containing the kinase, a Europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled tracer was prepared in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Test compounds (DMA-201, DMA-202, DMA-203) were serially diluted in DMSO and then added to the assay plate wells.

    • The kinase/antibody/tracer solution was dispensed into the wells containing the test compounds.

    • The plate was incubated at room temperature for 60 minutes, protected from light.

    • The fluorescence emission was measured at two wavelengths (665 nm for the tracer and 615 nm for the Europium donor) using a fluorescence microplate reader.

    • The ratio of the emission signals (665/615) was calculated, and the data were normalized to controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a known inhibitor).

    • IC50 values were determined by fitting the dose-response curves using a four-parameter logistic model.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow used for selectivity screening and a conceptual model of the signaling pathway involving the primary target, TK-Z.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Data Analysis a Compound Library (DMA-Series) b Primary Assay (vs. Target TK-Z) a->b c Potency Measurement (IC50 Determination) b->c d Hit Compounds (DMA-201, 202, 203) c->d Select Hits (IC50 < 50 nM) f Cross-Reactivity Assay (LanthaScreen™) d->f e Off-Target Panel (Kinases A, B, C, D, E) e->f g IC50 Determination (for Off-Targets) f->g h Comparative Analysis (Selectivity Score) g->h Compile Data i Lead Candidate Selection h->i

Caption: Workflow for kinase inhibitor selectivity profiling.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds TKZ Target: TK-Z Receptor->TKZ Activates SubstrateA Substrate A TKZ->SubstrateA Phosphorylates SubstrateB Substrate B TKZ->SubstrateB Phosphorylates Pathway1 Proliferation Pathway SubstrateA->Pathway1 Pathway2 Survival Pathway SubstrateB->Pathway2 Response Cellular Response (Growth & Survival) Pathway1->Response Pathway2->Response Inhibitor DMA-Series Inhibitor Inhibitor->TKZ Inhibits

Caption: Hypothetical signaling pathway mediated by Target TK-Z.

Safety Operating Guide

Proper Disposal of 3-(Dimethylamino)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-(Dimethylamino)benzoic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive guide to the essential safety precautions, operational procedures, and disposal protocols for this chemical compound.

Immediate Safety and Logistical Information

Hazard Identification: this compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] The compound typically appears as a beige or yellow powder.[2] While some safety data sheets (SDS) indicate it contains no substances known to be hazardous to the environment, others suggest it is toxic to aquatic life.[2] Due to its low water solubility, it is not likely to be mobile in the environment.[2]

Personal Protective Equipment (PPE): To ensure personal safety when handling this compound, the following PPE is mandatory:

  • Eye and Face Protection: Wear safety glasses with side-shields or chemical goggles.[3]

  • Skin Protection: Use appropriate protective gloves and a lab coat to prevent skin exposure.[2][3]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA-approved respirator is necessary.[3] All handling should be performed in a well-ventilated area, such as a chemical fume hood.[4]

First Aid Procedures: In case of accidental exposure, follow these first aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation develops or persists, seek medical attention.[2]

  • Eye Contact: Rinse eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. If eye irritation persists, seek medical advice.[2][5]

  • Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing. If feeling unwell, contact a poison center or a doctor.[2]

  • Ingestion: Rinse the mouth with water and then drink plenty of water. If symptoms occur, seek medical attention.[2]

Operational and Disposal Plan

The standard and required method for the disposal of this compound is through an approved hazardous waste management service.

Step-by-Step Disposal Protocol:

  • Waste Collection and Storage:

    • Container: All waste this compound should be collected in a designated, clearly labeled, and securely sealed container. This container must be stored in a cool, dry, and well-ventilated location.[2]

    • Labeling: The waste container must be explicitly labeled as "Hazardous Waste" and include the chemical name "this compound."

    • Segregation: To prevent dangerous reactions, do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Spill Management:

    • Ventilation: Ensure the area is well-ventilated before beginning cleanup.

    • Containment and Collection: Carefully sweep up the spilled solid material, taking precautions to avoid creating dust.[6] The collected material should be placed in a suitable, sealed container for hazardous waste disposal.[6]

    • Decontamination: The area of the spill should be thoroughly cleaned with soap and water.

  • Final Disposal:

    • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to schedule a pickup for the waste.

    • Regulatory Adherence: All disposal activities must be carried out in strict accordance with all applicable federal, state, and local regulations.[5] It is the responsibility of the waste generator to correctly classify the waste as hazardous, in line with regulations such as the Resource Conservation and Recovery Act (RCRA).[7]

Data Summary

There is a lack of specific quantitative data regarding the disposal of this compound, such as permissible concentration limits for sewer disposal or precise pH targets for neutralization. While general laboratory practice may involve neutralizing acidic waste to a pH range of 6 to 10 before drain disposal, this has not been specifically validated for this compound and should only be considered if the waste solution is free of other hazardous substances.[4]

PropertyValue
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol [1]
Physical Appearance Beige to Yellow Powdered Solid[2]
Melting Point 150 - 153 °C[2]
Water Solubility Low[2]

Experimental Protocols for Disposal

Detailed experimental protocols for the chemical treatment or neutralization of this compound for disposal are not available in the reviewed literature. The consistent recommendation from Safety Data Sheets is the disposal of this compound through a licensed and approved waste disposal facility.[2][5]

Disposal Workflow Visualization

G Disposal Workflow for this compound cluster_prep Preparation cluster_assessment Waste Assessment cluster_spill Spill Response cluster_routine Routine Disposal cluster_final Final Disposal start Start: Have this compound for disposal ppe Wear appropriate PPE: - Safety glasses - Gloves - Lab coat start->ppe is_spill Is it a spill? ppe->is_spill sweep_up Sweep up solid material, avoiding dust generation. is_spill->sweep_up Yes collect_waste Collect in a designated, labeled hazardous waste container. is_spill->collect_waste No containerize_spill Place in a labeled, sealed container for hazardous waste. sweep_up->containerize_spill decontaminate Decontaminate spill area. containerize_spill->decontaminate contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal company. decontaminate->contact_ehs store_waste Store container in a cool, dry, well-ventilated area. collect_waste->store_waste store_waste->contact_ehs end End: Waste disposed of in compliance with regulations. contact_ehs->end

Caption: Disposal Workflow for this compound.

References

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3-(Dimethylamino)benzoic acid

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